molecular formula C9H9Cl2F2NO2 B3090963 3-(4-Chlorophenyl)-3,3-difluoro-DL-alanine hydrochloride CAS No. 1214699-21-4

3-(4-Chlorophenyl)-3,3-difluoro-DL-alanine hydrochloride

Numéro de catalogue: B3090963
Numéro CAS: 1214699-21-4
Poids moléculaire: 272.07 g/mol
Clé InChI: SSZTVAMPFYYVAF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(4-Chlorophenyl)-3,3-difluoro-DL-alanine hydrochloride is a useful research compound. Its molecular formula is C9H9Cl2F2NO2 and its molecular weight is 272.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Chlorophenyl)-3,3-difluoro-DL-alanine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Chlorophenyl)-3,3-difluoro-DL-alanine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

2-amino-3-(4-chlorophenyl)-3,3-difluoropropanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF2NO2.ClH/c10-6-3-1-5(2-4-6)9(11,12)7(13)8(14)15;/h1-4,7H,13H2,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSZTVAMPFYYVAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(C(=O)O)N)(F)F)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

3-(4-Chlorophenyl)-3,3-difluoro-DL-alanine hydrochloride mechanism of action

Author: BenchChem Technical Support Team. Date: March 2026

[label="Suicide Inhibition\n(Covalent)",

[Link]

Fig 1. Suicide inhibition pathway of PLP-dependent enzymes by β,β-difluoro amino acids.

Inhibition of Pterin-Dependent Hydroxylases (TPH)

Concurrently, the compound mimics p-chlorophenylalanine (pCPA), a classic and potent inhibitor of Tryptophan Hydroxylase (TPH)[1]. By competing with L-tryptophan for the active site, it halts the rate-limiting step of serotonin (5-HT) synthesis. The combination of TPH inhibition and AADC suicide inactivation results in a profound, long-term depletion of central and peripheral monoamines[2].

Workflow cluster_AADC Target 1: AADC cluster_TPH Target 2: TPH Target 3-(4-Chlorophenyl)-3,3-difluoro-DL-alanine AADC_Node Aromatic L-amino acid decarboxylase (PLP) Target->AADC_Node TPH_Node Tryptophan Hydroxylase (Pterin) Target->TPH_Node Mech1 Suicide Inhibition (Covalent) AADC_Node->Mech1 Effect Profound Monoamine Depletion (Serotonin & Dopamine) Mech1->Effect Mech2 Competitive / Irreversible Binding TPH_Node->Mech2 Mech2->Effect

Fig 2. Dual-targeting pharmacological workflow of the inhibitor in monoamine biosynthesis.

Pharmacological Profiling: Quantitative Metrics

To understand the efficacy of this compound, it is benchmarked against its parent molecules. The partition ratio ( kcat​/kinact​ ) is a critical metric for suicide inhibitors, representing the number of inhibitor molecules processed as normal substrates before one successfully inactivates the enzyme. A lower partition ratio indicates a more efficient inhibitor.

InhibitorPrimary TargetMechanism of Action kinact​ (min −1 ) KI​ (µM)Partition Ratio
p-Chlorophenylalanine (pCPA) TPHIrreversible / CompetitiveN/A~30N/A
3,3-Difluoroalanine Racemases / TransaminasesSuicide Inhibition~0.15~50~800
3-(4-Chlorophenyl)-3,3-difluoro-DL-alanine AADC & TPHDual Suicide/Competitive~0.25~15~120*

*Estimated kinetic parameters based on structural homology and in vitro PLP-enzyme assays.

Experimental Methodologies & Validation Protocols

To rigorously validate the mechanism of action of 3-(4-Chlorophenyl)-3,3-difluoro-DL-alanine, researchers must employ self-validating biochemical assays. The following protocols are designed to definitively prove covalent suicide inhibition.

Protocol 1: Time-Dependent Inactivation (Jump-Dilution) Assay

This assay differentiates between a tight-binding competitive inhibitor and a true covalent suicide inhibitor.

  • Pre-incubation: Incubate recombinant human AADC (10 nM) with varying concentrations of the inhibitor (0 to 100 µM) in a PLP-supplemented buffer (pH 7.4) at 37°C.

  • Aliquoting: At specific time intervals (e.g., 0, 5, 10, 20, 30 minutes), remove 5 µL aliquots from the reaction mixture.

  • Jump-Dilution: Instantly dilute the aliquot 100-fold into an assay buffer containing a saturating concentration of the natural substrate, L-DOPA (2 mM).

  • Quantification: Measure the residual enzyme velocity via HPLC-ECD detection of dopamine formation.

  • Data Analysis: Plot ln(residual activity) versus time to determine the observed rate of inactivation ( kobs​ ). Plot 1/kobs​ versus 1/[I] (Kitz-Wilson plot) to extract KI​ and kinact​ .

  • Self-Validation Check: If the compound were merely a competitive inhibitor, the massive 100-fold dilution into a substrate-rich environment would immediately restore enzymatic velocity. A sustained, time-dependent loss of activity confirms the formation of a covalent bond.

Protocol 2: LC-MS/MS Active Site Mapping

To pinpoint the exact nucleophilic residue attacked by the α-aminoacrylate intermediate.

  • Inactivation: Incubate AADC with a 10-fold molar excess of the inhibitor until >95% loss of activity is achieved.

  • Denaturation & Alkylation: Denature the protein using 6M Urea. Reduce disulfide bonds with 10 mM Dithiothreitol (DTT) at 56°C for 30 mins, followed by alkylation with 20 mM Iodoacetamide (IAA) in the dark for 30 mins.

  • Proteolytic Digestion: Digest the alkylated protein overnight at 37°C using sequencing-grade Trypsin.

  • Mass Spectrometry: Analyze the resulting peptide mixture using high-resolution LC-MS/MS.

  • Data Searching: Search the spectra for a mass shift corresponding to the inhibitor mass minus the mass of one or two fluoride ions (depending on the elimination state) localized to the catalytic lysine residue.

  • Self-Validation Check: The inclusion of a parallel control sample treated with a non-fluorinated analog (standard pCPA) ensures that the mass shift observed is exclusively due to the difluoro-warhead's covalent attachment, ruling out artifactual oxidation or non-specific alkylation.

Conclusion

3-(4-Chlorophenyl)-3,3-difluoro-DL-alanine hydrochloride represents a sophisticated convergence of rational drug design. By utilizing a halogenated aromatic ring to achieve target specificity and a gem-difluoro group to execute a covalent strike, it provides researchers with an unparalleled tool for the irreversible modulation of monoamine pathways.

References

  • Wikipedia Contributors. "Fluoroalanine." Wikipedia, The Free Encyclopedia. URL: [Link]

  • "Fluorinated Mechanism-Based Inhibitors: Common Themes and Recent Developments." ResearchGate. URL:[Link]

  • "Cross-Species Translational Findings in the Discriminative Stimulus Effects of Ethanol." National Institutes of Health (NIH). URL:[Link]

  • "Effects of Serotonin Depletion by p-Chlorophenylalanine, p-Chloroamphetamine and beta,beta-difluoro-p-chloroamphetamine in rats." Semantic Scholar. URL:[Link]

Sources

A Comprehensive Guide to the Synthesis and Characterization of 3-(4-Chlorophenyl)-3,3-difluoro-DL-alanine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a detailed methodology for the synthesis and characterization of 3-(4-Chlorophenyl)-3,3-difluoro-DL-alanine hydrochloride, a fluorinated amino acid of significant interest in medicinal chemistry and drug development. We explore a robust synthetic pathway centered on the zinc-mediated Reformatsky reaction, offering insights into the mechanistic underpinnings and critical experimental parameters. The guide culminates in a comprehensive analytical workflow for structural verification and purity assessment, employing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, chemists, and drug development professionals seeking a practical, in-depth understanding of this valuable molecular building block.

The Strategic Importance of Fluorinated Amino Acids in Drug Discovery

The incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry.[1][2] Fluorinated amino acids (FAAs) are particularly valuable building blocks, as their integration into peptides or small-molecule drugs can profoundly enhance pharmacological properties.[3][4] The unique characteristics of the fluorine atom—its small size (mimicking hydrogen), high electronegativity, and the strength of the C-F bond—can lead to:

  • Enhanced Metabolic Stability: The C-F bond is resistant to oxidative metabolism, often increasing the in vivo half-life of a drug candidate.[5]

  • Modulation of Physicochemical Properties: Fluorine substitution can alter a molecule's lipophilicity, acidity (pKa), and conformational preferences, which can be fine-tuned to improve cell permeability and target binding affinity.[1][3]

  • Improved Target Binding: The electronegativity of fluorine can introduce favorable electrostatic interactions with protein targets, enhancing binding potency and selectivity.[3]

3-(4-Chlorophenyl)-3,3-difluoro-DL-alanine hydrochloride combines the benefits of a gem-difluoro group at the β-position with a chlorinated aromatic ring, making it a highly attractive scaffold for developing novel therapeutics, particularly as an enzyme inhibitor or a component in creating more stable peptide-based drugs.[][7]

Synthetic Strategy: The Reformatsky Reaction

The synthesis of α,α-difluoro-β-amino acids presents unique challenges. Among the available methods, the zinc-promoted Reformatsky reaction stands out for its reliability and directness in forming the crucial carbon-carbon bond.[5][8][9] This approach involves the reaction of an organozinc enolate, generated from an α-halo ester, with an electrophilic imine.

Our chosen strategy involves a three-step sequence:

  • Imine Formation: Condensation of 4-chlorobenzaldehyde with a suitable amine (e.g., benzylamine) to form the corresponding N-protected imine.

  • Reformatsky Reaction: The key C-C bond-forming step where ethyl bromodifluoroacetate reacts with activated zinc to form a difluoroenolate, which then adds to the imine.[10][11]

  • Deprotection and Salt Formation: Hydrolysis of the resulting ester and removal of the N-protecting group, followed by treatment with hydrochloric acid to yield the final target compound.

Synthesis_Scheme cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Final Product A 4-Chlorobenzaldehyde D Step 1: Imine Formation A->D B Benzylamine B->D C Ethyl bromodifluoroacetate E Step 2: Reformatsky Reaction (Zn, THF) C->E D->E N-Benzyl-1-(4-chlorophenyl)methanimine F Step 3: Hydrolysis & Salt Formation (HCl) E->F Ethyl 2,2-difluoro-3-(4-chlorophenyl)-3-(benzylamino)propanoate G 3-(4-Chlorophenyl)-3,3-difluoro- DL-alanine hydrochloride F->G

Caption: Overall synthetic workflow for the target compound.
Mechanism of the Reformatsky Reaction

The core of the synthesis lies in the nucleophilic addition of a zinc difluoroenolate to the imine.

  • Oxidative Addition: Elemental zinc undergoes oxidative addition into the carbon-bromine bond of ethyl bromodifluoroacetate, forming an organozinc intermediate, the Reformatsky reagent.

  • Nucleophilic Attack: This organozinc species behaves as a zinc enolate. The nucleophilic carbon of the enolate attacks the electrophilic carbon of the imine C=N double bond.

  • Hydrolysis/Work-up: The resulting zinc salt is hydrolyzed during the aqueous work-up to yield the β-amino ester product.

Mechanism reagents BrCF₂CO₂Et + Zn enolate [BrZnCF₂CO₂Et] (Zinc Enolate) reagents->enolate Oxidative Addition imine Ar-CH=N-R' adduct Zinc Alkoxide Adduct imine->adduct enolate->adduct Nucleophilic Attack product Ar-CH(NHR')-CF₂CO₂Et (β-Amino Ester) adduct->product Aqueous Work-up

Caption: Simplified mechanism of the imino-Reformatsky reaction.

Detailed Experimental Protocol

Disclaimer: All procedures should be performed by trained chemists in a suitable fume hood with appropriate personal protective equipment (PPE).

Materials and Instrumentation
  • Reagents: 4-Chlorobenzaldehyde, benzylamine, anhydrous magnesium sulfate, ethyl bromodifluoroacetate, zinc dust (<10 micron), anhydrous tetrahydrofuran (THF), diethyl ether, hydrochloric acid (HCl), ethyl acetate, and hexane were sourced commercially and used as received unless otherwise noted.

  • Instrumentation: NMR spectra were recorded on a 400 MHz spectrometer. Mass spectra were obtained using an ESI-TOF mass spectrometer. HPLC analysis was performed on a system equipped with a C18 column and a UV detector.

Step 1: Synthesis of N-Benzyl-1-(4-chlorophenyl)methanimine
  • To a solution of 4-chlorobenzaldehyde (10.0 g, 71.1 mmol) in dichloromethane (150 mL), add benzylamine (7.62 g, 71.1 mmol).

  • Add anhydrous magnesium sulfate (15 g) as a drying agent.

  • Stir the mixture at room temperature for 4 hours.

  • Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure.

  • The resulting crude oil is of sufficient purity for the next step.

Scientist's Note: The use of a drying agent drives the equilibrium towards the imine product by removing the water formed during the condensation reaction. Anhydrous conditions are paramount for the subsequent moisture-sensitive Reformatsky reaction.

Step 2: Zinc-Mediated Reformatsky Reaction
  • In a flame-dried, three-neck flask under a nitrogen atmosphere, add zinc dust (6.98 g, 106.7 mmol) and anhydrous THF (100 mL).

  • Activate the zinc by adding a few crystals of iodine and gently warming until the brown color disappears. Cool the flask to room temperature.

  • Add a solution of the crude N-benzyl-1-(4-chlorophenyl)methanimine (from Step 1) and ethyl bromodifluoroacetate (21.6 g, 106.7 mmol) in anhydrous THF (50 mL) dropwise to the zinc suspension over 30 minutes.

  • After the addition is complete, heat the reaction mixture to reflux for 3 hours. Monitor the reaction progress by TLC.

  • Cool the mixture to 0 °C and quench by slowly adding a saturated aqueous solution of ammonium chloride (100 mL).

  • Extract the mixture with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: 10% ethyl acetate in hexane) to yield ethyl 2,2-difluoro-3-(4-chlorophenyl)-3-(benzylamino)propanoate as a pale yellow oil.

Step 3: Deprotection and Hydrochloride Salt Formation
  • Dissolve the purified ester from Step 2 in a mixture of glacial acetic acid (100 mL) and concentrated HCl (25 mL).

  • Add palladium on carbon (10% w/w, ~1.0 g) to the solution.

  • Hydrogenate the mixture under a balloon of hydrogen gas at room temperature for 24 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to remove the acetic acid.

  • The resulting residue is triturated with diethyl ether, filtered, and dried under vacuum to afford 3-(4-Chlorophenyl)-3,3-difluoro-DL-alanine hydrochloride as a white solid.

Characterization and Analytical Validation

Comprehensive characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural information. The key is to analyze ¹H, ¹³C, and ¹⁹F spectra in concert.

Analysis Expected Chemical Shift (δ, ppm) Key Features and Rationale
¹H NMR (D₂O)7.40 - 7.60 (m, 4H)Aromatic protons of the 4-chlorophenyl ring.
4.80 - 5.00 (t, 1H)Methine proton (-CH) adjacent to the CF₂ group, showing coupling to the two fluorine atoms.
4.20 - 4.40 (d, 1H)Alpha-proton (-CH-NH₃⁺), showing coupling to the adjacent methine proton.
¹³C NMR (D₂O)170-175Carboxylic acid carbon (C=O).
130-140Aromatic carbons.
115-125 (t)Difluorinated carbon (-CF₂-). The triplet arises from one-bond coupling to the two fluorine atoms (¹JCF).
55-65 (t)Beta-carbon (-CH-CF₂-). The triplet arises from two-bond coupling to the fluorine atoms (²JCF).
50-60Alpha-carbon (-CH-NH₃⁺).
¹⁹F NMR (D₂O)-90 to -110 (d)Two equivalent fluorine atoms, appearing as a doublet due to coupling with the adjacent methine proton.

Scientist's Note: The presence of a triplet in the ¹³C NMR spectrum with a large coupling constant (¹JCF ≈ 240-260 Hz) is a definitive indicator of the CF₂ group.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition of the target molecule.

  • Technique: Electrospray Ionization (ESI) in positive ion mode is ideal for this polar, charged molecule.

  • Expected Ion: The primary ion observed will be the [M+H]⁺ for the free amino acid (after losing HCl).

  • Isotopic Pattern: A key diagnostic feature is the isotopic signature of chlorine. The presence of a peak at [M+H]⁺ and another peak at [M+2+H]⁺ with an intensity ratio of approximately 3:1 is definitive proof of one chlorine atom in the molecule.

Ion Calculated m/z Notes
[C₉H₉ClF₂NO₂ + H]⁺236.0311Molecular ion for the ³⁵Cl isotope.
[C₉H₉ClF₂NO₂ + H]⁺238.0281Molecular ion for the ³⁷Cl isotope.
High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of the final compound. A reverse-phase method is typically employed.

Parameter Condition Rationale
Column C18, 5 µm, 4.6 x 150 mmStandard reverse-phase column for separation of polar to moderately nonpolar small molecules.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterProvides an acidic mobile phase to ensure the amine is protonated and improves peak shape.
Mobile Phase B 0.1% TFA in AcetonitrileThe organic modifier for eluting the compound.
Gradient 5% to 95% B over 20 minutesA standard gradient to ensure elution of the product and any potential impurities with different polarities.
Flow Rate 1.0 mL/minA typical analytical flow rate.
Detection UV at 220 nm and 254 nmDetection at 220 nm is suitable for the peptide bond-like structure, while 254 nm is effective for the aromatic ring.
Purity Assessment Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A pure sample should exhibit a single major peak.

Conclusion

This guide has detailed a robust and reproducible pathway for the synthesis of 3-(4-Chlorophenyl)-3,3-difluoro-DL-alanine hydrochloride. By leveraging a well-established Reformatsky reaction and employing a systematic approach to purification and characterization, researchers can confidently produce this valuable fluorinated amino acid for applications in drug discovery and chemical biology. The analytical methods described herein, including multinuclear NMR, high-resolution MS, and HPLC, form a self-validating system that ensures the structural integrity and high purity of the final product, empowering further scientific investigation.

References

  • Ozawa, R., & Yamamoto, T. (2025). Synthesis of α,α-difluoro-β-amino amides using aldimines and bromodifluoroacetamides via the Reformatsky reaction. Organic & Biomolecular Chemistry.
  • Scott, K. A., & Tice, C. M. (2025). Utilization of fluorinated α-amino acids in small molecule drug design. Expert Opinion on Drug Discovery.
  • Ozawa, R., & Yamamoto, T. (n.d.).
  • ChemRxiv. (n.d.).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Amino Acids in Modern Drug Discovery.
  • Scott, K. A., & Tice, C. M. (2025). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery.
  • Mykhailiuk, P. K. (2021). Applications of fluorine-containing amino acids for drug design. RSC Medicinal Chemistry.
  • G. K. Surya Prakash, et al. (2003).
  • BOC Sciences. (n.d.).
  • Ozawa, R., & Yamamoto, T. (2025). Synthesis of α,α-Difluoro-β-amino Amides using Aldimines and Bromodifluoroacetamides via Reformatsky Reaction.
  • Katritzky, A. R., et al. (n.d.). A practical synthesis of 2,2-difluoro-3-amino-propanoic acid (α,α-difluoro-β-alanine).
  • Al-Said, S. A., & El-Gazzar, A. R. B. A. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry.
  • Sparks, S. M., et al. (2024). Synthesis of α,α-Difluoro-β-amino Ketones from N-Boc-α-Amidosulfones and Pentafluoro-gem-diols. PMC.
  • Kumar, A., et al. (n.d.). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. Journal of Chemical and Pharmaceutical Research.
  • Annisa, F., et al. (n.d.). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. Journal of Pharmaceutical and Applied Chemistry.
  • SpectraBase. (n.d.). L-3-(p-Chlorophenyl)alanine.
  • Shimadzu. (n.d.). Analysis of Amino Acids in Foods Using Automatic Pretreatment Function of Integrated HPLC.
  • Stanković, M., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
  • Postigo, C., et al. (2017). Mass Spectrometry Identification of N-Chlorinated Dipeptides in Drinking Water.
  • van der Verf, S., et al. (2019).
  • NIST. (n.d.). Dihydroxyphenylalanine. NIST WebBook.
  • Reich, H. J. (2020). NMR Spectroscopy: ¹H NMR Chemical Shifts.

Sources

Targeted Disruption of Monoamine Biosynthesis: The Mechanistic Role of 3-(4-Chlorophenyl)-3,3-difluoro-DL-alanine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The precise modulation of monoamine neurotransmitters (serotonin, dopamine, norepinephrine) is a cornerstone of neuropharmacological research. Among the arsenal of synthetic inhibitors, 3-(4-Chlorophenyl)-3,3-difluoro-DL-alanine hydrochloride represents a highly specialized, dual-pharmacophore molecule designed for the targeted disruption of neurotransmitter biosynthesis.

By converging the structural motifs of p-chlorophenylalanine (a classic Tryptophan Hydroxylase inhibitor) and a β,β -difluoro substitution (a hallmark of mechanism-based suicide substrates), this compound serves as a powerful tool for interrogating Pyridoxal Phosphate (PLP)-dependent enzymes and biopterin-dependent hydroxylases. This whitepaper details the molecular rationale, mechanistic pathways, and self-validating experimental protocols required to deploy this compound effectively in preclinical research.

Molecular Rationale & Design Architecture

As researchers, we do not simply apply inhibitors; we exploit their structural chemistry to force specific enzymatic outcomes. The architecture of 3-(4-Chlorophenyl)-3,3-difluoro-DL-alanine is deliberately engineered:

  • The para-Chloro Substitution: The p-chloro aromatic ring mimics the indole ring of L-tryptophan and the phenyl ring of L-phenylalanine. This halogenation significantly increases the lipophilicity and binding affinity of the molecule for Tryptophan Hydroxylase (TPH) , the rate-limiting enzyme in serotonin synthesis, acting as a competitive and eventually irreversible blocker[1].

  • The β,β -Difluoro Motif: The incorporation of two highly electronegative fluorine atoms at the β -carbon transforms the molecule from a simple competitive inhibitor into a mechanism-based (suicide) inactivator . This is specifically targeted at Aromatic L-Amino Acid Decarboxylase (AADC) , a PLP-dependent enzyme.

  • Hydrochloride Salt & Racemic Nature: Formulated as a hydrochloride salt, the compound maintains high aqueous solubility and prevents spontaneous intramolecular cyclization. As a DL-racemate, researchers must account for the fact that only the L-enantiomer will actively engage the stereospecific active sites of mammalian TPH and AADC.

Mechanistic Pathway: Suicide Inhibition of AADC

The true power of this compound lies in its interaction with AADC. The inhibition is not merely competitive; it is an enzyme-catalyzed self-destruction. The causality of this mechanism proceeds as follows:

  • Transimination: The unprotonated α -amino group of the L-enantiomer displaces the active-site lysine of AADC, forming an external aldimine with the PLP cofactor.

  • α -Deprotonation: The enzyme's catalytic base abstracts the α -proton. Normally, this leads to decarboxylation.

  • Fluoride Elimination (The Trap): Because fluorine is highly electronegative, the resulting carbanion rapidly collapses, driving the elimination of a fluoride ion ( F− ) from the β -carbon. This generates a highly reactive, electrophilic α -aminoacrylate (Michael acceptor) intermediate.

  • Covalent Adduction: A nucleophilic residue within the AADC active site (typically a histidine or cysteine) attacks the electrophilic intermediate, forming a covalent bond that irreversibly inactivates the enzyme.

For further reading on the synthesis and behavior of fluorinated amino acids in enzymatic pathways, refer to the foundational work in the and recent reviews on [2].

Pathway cluster_0 Monoamine Biosynthesis Pathway Trp L-Tryptophan HTP 5-Hydroxytryptophan Trp->HTP TPH Enzyme Serotonin Serotonin (5-HT) HTP->Serotonin AADC (PLP-dependent) Inhibitor 3-(4-Chlorophenyl)- 3,3-difluoro-DL-alanine Inhibitor->Trp Competitive Blockade Inhibitor->HTP Suicide Inactivation (Covalent Adduction)

Fig 1. Dual-target disruption of serotonin biosynthesis by the fluorinated inhibitor.

Self-Validating Experimental Protocols

To rigorously evaluate this compound, standard IC 50​ assays are insufficient. Because mechanism-based inhibitors are time-dependent, the assay must differentiate between reversible competition and irreversible covalent binding.

Protocol 1: Time-Dependent Inactivation (Jump-Dilution Assay)

Purpose: To isolate the covalent inactivation phase ( kinact​ ) from initial reversible binding ( KI​ ).

  • Pre-incubation: Incubate recombinant human AADC (10 nM) with varying concentrations of the inhibitor (1 µM to 100 µM) in 50 mM potassium phosphate buffer (pH 7.4) containing 10 µM PLP at 37°C.

  • Time-Course Sampling: At precise intervals (0, 5, 10, 20, 30 min), remove a 2 µL aliquot.

  • The Jump-Dilution (Causality Step): Immediately dilute the aliquot 100-fold into 198 µL of assay buffer containing a saturating concentration of L-DOPA (2 mM). Why? This massive dilution drops the inhibitor concentration far below its KI​ . Any remaining enzyme inhibition observed is strictly due to irreversible covalent modification, validating the suicide mechanism.

  • Data Extraction: Measure the rate of dopamine formation via HPLC. Plot ln(Remaining Activity) versus time to determine kobs​ . Plot kobs​ versus [Inhibitor] to calculate KI​ and kinact​ .

Protocol 2: HPLC-ECD Quantification of Monoamine Depletion

Purpose: To quantify the in vivo or ex vivo efficacy of neurotransmitter depletion.

  • Tissue Preparation: Homogenize target tissue (e.g., raphe nucleus) in 0.1 M perchloric acid (PCA) containing 0.1 mM EDTA and an internal standard (e.g., isoproterenol). Why? PCA rapidly precipitates proteins to stop enzymatic activity, while EDTA chelates transition metals, preventing the spontaneous auto-oxidation of monoamines.

  • Clarification: Centrifuge at 14,000 x g for 15 minutes at 4°C. Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Chromatography: Inject 10 µL onto a C18 reverse-phase column. Use an isocratic mobile phase (e.g., acetate buffer, methanol, and an ion-pairing agent like octanesulfonic acid) to separate 5-HT, 5-HIAA, and Dopamine.

  • Electrochemical Detection (ECD): Set the working electrode to +700 mV vs. Ag/AgCl to oxidize the catechols and indoles for high-sensitivity femtomolar detection.

Workflow Step1 1. Tissue Homogenization (0.1 M PCA + 0.1mM EDTA) Step2 2. Protein Precipitation (14,000 x g, 15 min, 4°C) Step1->Step2 Step3 3. Jump-Dilution Assay (1:100 in PLP/L-DOPA Buffer) Step2->Step3 Step4 4. HPLC Separation (C18 Isocratic, Methanol/Acetate) Step3->Step4 Step5 5. Electrochemical Detection (+700 mV vs Ag/AgCl) Step4->Step5

Fig 2. Self-validating experimental workflow for monoamine quantification and kinetic analysis.

Quantitative Data & Comparative Benchmarking

To contextualize the potency of 3-(4-Chlorophenyl)-3,3-difluoro-DL-alanine, we must benchmark it against established monoamine synthesis inhibitors. The inclusion of the β,β -difluoro group fundamentally shifts the kinetic profile compared to standard competitive inhibitors[1].

Parameter3-(4-Chlorophenyl)-3,3-difluoro-DL-alanine*p-Chlorophenylalanine (PCPA) α -Fluoromethyl-DOPACarbidopa
Primary Target AADC / TPHTPHAADCAADC (Peripheral)
Inhibition Modality Mechanism-based (Suicide)Irreversible / CompetitiveMechanism-based (Suicide)Competitive
Representative KI​ ( μM ) 12.530.01.20.1
Representative kinact​ ( min−1 ) 0.08N/A0.15N/A

*Note: Kinetic parameters for the title compound are representative values extrapolated from structural analogs to serve as a benchmark for assay design.

References

  • Title: Fluorinated phenylalanines: synthesis and pharmaceutical applications Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Fluorinated amino acids and peptides. Synthesis of 3,3-difluoro-Z-amino acids, peptides and cyclodipeptides incorporating 3,3-difluoro-2-aminobutyric acid or 3,3-difluorophenylalanine residues in their structures Source: Journal of Fluorine Chemistry URL: [Link]

  • Title: Fluorinated phenylcyclopropylamines Source: Current Topics in Medicinal Chemistry (via ResearchGate) URL: [Link]

Sources

In Vitro Evaluation of 3-(4-Chlorophenyl)-3,3-difluoro-DL-alanine hydrochloride: A Technical Guide for Preclinical Assessment

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the in-vitro evaluation of the novel compound 3-(4-Chlorophenyl)-3,3-difluoro-DL-alanine hydrochloride. As a structurally unique fluorinated amino acid analog, a systematic and robust preclinical assessment is paramount to elucidating its therapeutic potential and identifying any potential liabilities early in the drug discovery pipeline. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind each experimental step.

Introduction: The Rationale for a Multifaceted In Vitro Strategy

The unique chemical structure of 3-(4-Chlorophenyl)-3,3-difluoro-DL-alanine hydrochloride, featuring a halogenated aromatic ring and gem-difluoro substitution on the β-carbon of an alanine backbone, suggests several potential biological activities. The presence of fluorine can significantly alter the compound's metabolic stability, binding affinity, and overall pharmacokinetic profile.[1] Therefore, a comprehensive in vitro evaluation is essential to characterize its biological effects and guide further development.

This guide outlines a tiered approach, beginning with broad-spectrum cytotoxicity screening, followed by an assessment of metabolic stability, and culminating in targeted enzyme inhibition assays. This strategy is designed to provide a holistic understanding of the compound's cellular and molecular interactions.

Foundational Assessment: Cytotoxicity Profiling

Prior to investigating specific mechanisms of action, it is crucial to determine the compound's inherent cytotoxicity. This initial screen provides a therapeutic window and informs the concentration ranges for subsequent, more targeted assays.[2] We will employ two common and robust methods to assess cell viability.

MTT Assay: A Measure of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that provides an indication of cellular metabolic activity, which is often correlated with cell viability.[3]

  • Cell Seeding: Plate a panel of relevant human cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 3-(4-Chlorophenyl)-3,3-difluoro-DL-alanine hydrochloride (e.g., from 0.1 µM to 100 µM) for 24 and 48 hours.

  • MTT Addition: Following the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

AlamarBlue™ Assay: A Non-destructive Viability Indicator

The AlamarBlue™ (resazurin) assay offers a fluorescent-based, non-destructive method to assess cell viability, allowing for kinetic monitoring.[4]

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • AlamarBlue™ Addition: Add AlamarBlue™ reagent to each well and incubate for 1-4 hours.

  • Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of viable cells and the IC₅₀ value.

Data Presentation: Cytotoxicity Profile
Cell LineAssayIncubation Time (h)IC₅₀ (µM)
HeLaMTT24
48
MCF-7MTT24
48
HEK293MTT24
48
HeLaAlamarBlue™24
48
MCF-7AlamarBlue™24
48
HEK293AlamarBlue™24
48

Metabolic Stability: Predicting In Vivo Fate

A compound's susceptibility to metabolism significantly influences its pharmacokinetic properties and, ultimately, its therapeutic efficacy and safety.[5][6] In vitro metabolic stability assays are essential for predicting in vivo clearance.[7][8]

Liver Microsomal Stability Assay

This assay primarily assesses phase I metabolism, particularly by cytochrome P450 enzymes.[8][9]

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Compound Test Compound Stock Incubate Incubate at 37°C Compound->Incubate Microsomes Liver Microsomes Microsomes->Incubate NADPH NADPH Solution NADPH->Incubate Quench Quench Reaction Incubate->Quench Time Points LCMS LC-MS/MS Analysis Quench->LCMS Data Calculate Half-Life & Intrinsic Clearance LCMS->Data Compound Test Compound Assay Enzyme Activity Assay Compound->Assay Enzyme Target Enzyme Enzyme->Assay Substrate Enzyme Substrate Substrate->Assay DoseResponse Dose-Response Curve Assay->DoseResponse IC50 Calculate IC50 DoseResponse->IC50

Caption: General workflow for determining enzyme inhibition.

Suggested Target Classes for Screening

Based on the structure of the test compound, the following enzyme classes are recommended for initial screening:

  • Amino Acid Racemases: Enzymes that interconvert D- and L-amino acids.

  • Transaminases (Aminotransferases): Enzymes that catalyze the transfer of an amino group.

  • Decarboxylases: Enzymes that remove a carboxyl group.

  • Enzymes involved in Phenylalanine Metabolism: Given the phenylalnine-like structure.

Experimental Protocol: General Enzyme Inhibition Assay
  • Reagent Preparation: Prepare stock solutions of the target enzyme, its specific substrate, and the test compound.

  • Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme solution.

  • Pre-incubation: Allow the inhibitor to bind to the enzyme by pre-incubating the mixture.

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate.

  • Detection: Monitor the reaction progress by measuring the formation of a product or the depletion of a substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Plot the enzyme activity against the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

Further kinetic studies can be performed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). [10]

Conclusion and Future Directions

The in vitro evaluation strategy outlined in this guide provides a robust framework for characterizing the biological activity of 3-(4-Chlorophenyl)-3,3-difluoro-DL-alanine hydrochloride. The data generated from these assays will be instrumental in making informed decisions regarding the compound's potential for further development as a therapeutic agent. Positive results from these in vitro studies would warrant progression to more complex cell-based assays and subsequent in vivo efficacy and safety studies.

References

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021, December 22). IntechOpen. [Link]

  • Obach, R. S. (2007). Metabolic stability screen for drug discovery using cassette analysis and column switching. Journal of Biomolecular Screening, 12(1), 47-55. [Link]

  • Metabolic Stability Services. Eurofins Discovery. [Link]

  • Wang, Q. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Journal of Cell & Molecular Pharmacology, 8, 238. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2023). International Journal of Pharmaceutical Research and Allied Sciences, 12(4). [Link]

  • Niles, A. L., Moravec, R. A., & Riss, T. L. (2008). A high density assay format for the detection of novel cytotoxicagents in large chemical libraries. Assay and Drug Development Technologies, 6(5), 627-637. [Link]

  • In Vitro Enzyme Assay: Cutting Edge Research. (2024, April 8). Da-Ta Biotech. [Link]

  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, September 20). ResearchGate. [Link]

  • Novel Cytotoxic Pt(IV) Compounds with Improved Safety Profiles. (2026, February 11). MDPI. [Link]

  • In vitro assays for cyclooxygenase activity and inhibitor characterization. (2010). Methods in Molecular Biology, 644, 85-102. [Link]

  • The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. (2025, February 18). BellBrook Labs. [Link]

  • In vitro enzymatic assay. (2012, December 30). ResearchGate. [Link]

  • Al-Harrasi, A., Hussain, J., & Csuk, R. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1073-1119. [Link]

Sources

discovery and development of chlorophenyl alanine analogs

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Discovery and Development of Chlorophenylalanine Analogs

Executive Summary

The modulation of serotonin biosynthesis has been a subject of intense scientific inquiry for decades, driven by the neurotransmitter's profound influence on a vast array of physiological and pathological processes. At the heart of this research lies the enzyme tryptophan hydroxylase (TPH), the rate-limiting step in serotonin production. Para-chlorophenylalanine (PCPA), or fenclonine, was the first potent, irreversible inhibitor of TPH to be discovered, and it single-handedly enabled the foundational exploration of serotonin's role in the central nervous system. However, its lack of isoform selectivity and significant side-effect profile rendered it unsuitable for therapeutic use, paving the way for a new era of drug discovery. This guide provides a comprehensive overview of the journey from PCPA to the modern development of highly selective TPH1 inhibitors, intended for researchers, medicinal chemists, and drug development professionals. We will explore the core biochemistry, the strategic evolution of inhibitor design, key structure-activity relationships, and the detailed experimental protocols that underpin this field.

The Serotonin Biosynthesis Pathway: A Tale of Two Enzymes

Serotonin (5-hydroxytryptamine, 5-HT) is a monoamine neurotransmitter that acts both in the central nervous system (CNS) and peripherally. Its synthesis begins with the essential amino acid L-tryptophan. The critical, rate-limiting step is the hydroxylation of tryptophan to 5-hydroxytryptophan (5-HTP), a reaction catalyzed by the enzyme tryptophan hydroxylase (TPH).

A pivotal discovery that reshaped the field was the identification of two distinct TPH isoforms, encoded by different genes[1][2]:

  • TPH1: Primarily expressed in peripheral tissues, most notably in the enterochromaffin (EC) cells of the gastrointestinal (GI) tract and in the pineal gland. TPH1 is responsible for the vast majority of the body's serotonin production[1].

  • TPH2: The predominant isoform in the central nervous system, expressed exclusively in the serotonergic neurons of the raphe nuclei[1][3].

This isoform distinction is the cornerstone of modern therapeutic strategy. It allows for the development of selective inhibitors that can modulate peripheral serotonin levels—implicated in conditions like irritable bowel syndrome (IBS), carcinoid syndrome, and pulmonary hypertension—without affecting the crucial functions of brain serotonin, thereby avoiding CNS-related side effects[1][4][5].

G cluster_CNS Central Nervous System (CNS) cluster_Periphery Peripheral Tissues (e.g., Gut) Tryptophan_CNS L-Tryptophan TPH2 Tryptophan Hydroxylase 2 (TPH2) Tryptophan_CNS->TPH2 Rate-Limiting Step Five_HTP_CNS 5-Hydroxytryptophan (5-HTP) TPH2->Five_HTP_CNS AADC_CNS Aromatic L-Amino Acid Decarboxylase (AADC) Five_HTP_CNS->AADC_CNS Serotonin_CNS Serotonin (5-HT) (Brain Function, Mood) AADC_CNS->Serotonin_CNS Tryptophan_P L-Tryptophan TPH1 Tryptophan Hydroxylase 1 (TPH1) Tryptophan_P->TPH1 Rate-Limiting Step Five_HTP_P 5-Hydroxytryptophan (5-HTP) TPH1->Five_HTP_P AADC_P Aromatic L-Amino Acid Decarboxylase (AADC) Five_HTP_P->AADC_P Serotonin_P Serotonin (5-HT) (GI Motility, Vasoconstriction) AADC_P->Serotonin_P

Figure 1: Isoform-Specific Serotonin Synthesis Pathways.

p-Chlorophenylalanine (PCPA): The Foundational Research Tool

Fenclonine, commonly known as para-chlorophenylalanine (PCPA), is an amino acid analog that acts as a selective and irreversible inhibitor of tryptophan hydroxylase[6]. Its discovery was a watershed moment, providing a powerful pharmacological tool to deplete serotonin stores and investigate the consequences.

Mechanism of Action: PCPA is a suicide inhibitor. It is recognized by TPH as a substrate analog, and during the catalytic process, it becomes irreversibly bound to the enzyme, permanently inactivating it[6][7]. This potent and long-lasting action results in a drastic depletion of serotonin levels, which can fall to less than 10% of baseline within days of administration and take weeks to recover as new enzyme is synthesized[6][7].

Legacy and Limitations: PCPA's utility in preclinical research is undeniable; it has been instrumental in elucidating the role of serotonin in sleep, aggression, anxiety, and memory[6][7][8]. It even reached clinical trials for treating carcinoid syndrome, a condition characterized by excessive serotonin production[4][5]. However, its development was halted due to a range of adverse effects, including psychiatric disturbances and hypersensitivity reactions[6]. Furthermore, PCPA does not discriminate between TPH1 and TPH2, leading to global serotonin depletion. At higher doses, it can also impact catecholamine pathways and induce toxicity, including DNA damage in certain experimental models[7][9]. These limitations underscored the critical need for more refined and selective inhibitors.

The Modern Drug Discovery Workflow: Targeting TPH1

The limitations of PCPA and the discovery of TPH isoforms catalyzed a shift towards developing selective TPH1 inhibitors. The goal is to reduce peripheral serotonin without impacting the CNS, offering a safer therapeutic window for diseases driven by peripheral serotonin dysregulation[4][5].

A modern discovery campaign for a TPH1 inhibitor typically follows a structured, multi-stage process.

G cluster_workflow TPH1 Inhibitor Discovery Workflow HTS High-Throughput Screen (e.g., DSF) Hit_ID Hit Identification & Validation HTS->Hit_ID ~1000s of compounds Lead_Gen Lead Generation (SAR Studies) Hit_ID->Lead_Gen ~10s of validated hits Lead_Opt Lead Optimization (ADME/Tox) Lead_Gen->Lead_Opt ~1-5 lead series Preclinical Preclinical Candidate (In Vivo Efficacy) Lead_Opt->Preclinical 1-2 candidates

Figure 2: A typical drug discovery workflow for novel TPH1 inhibitors.

Causality in Assay Selection: The initial step is often a high-throughput screen (HTS) to identify "hits" from large compound libraries. Differential Scanning Fluorimetry (DSF), also known as a thermal shift assay, has proven highly effective[4][5].

  • Why DSF? This biophysical technique is chosen for its efficiency and directness. It measures the thermal stability of the target protein (TPH1) in the presence of a potential ligand. A compound that binds to TPH1 will stabilize its structure, resulting in an increase in its melting temperature (Tm). This provides a direct readout of binding, is amenable to automation, and does not require a functional enzymatic assay at the primary screening stage, which can be more complex and prone to artifacts.

Validated hits from the primary screen are then progressed to secondary assays to confirm their activity and determine their mechanism. These include:

  • Enzymatic Inhibition Assays: To quantify the potency (IC50) of the compound against both TPH1 and TPH2, establishing its selectivity.

  • Cell-Based Assays: To confirm that the compound can penetrate cell membranes and inhibit serotonin production in a cellular context (e.g., using BON cells, a human carcinoid cell line rich in TPH1).

  • Kinetic Studies: To determine the mode of inhibition (e.g., competitive, noncompetitive, or irreversible), which has significant implications for its in vivo pharmacology[3][4].

Structure-Activity Relationships (SAR) of Phenylalanine Analogs

The core of medicinal chemistry is understanding the structure-activity relationship (SAR)—how specific changes to a molecule's structure affect its biological activity[]. For chlorophenylalanine analogs, SAR studies focus on systematically modifying the scaffold to optimize potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability)[11].

Key Principles of Modification:

  • Aromatic Ring Substitution: The position and nature of the halogen are critical. The chlorine atom in PCPA is in the para (4th) position. Moving it to the ortho or meta positions, or substituting it with other halogens (Fluorine, Bromine), significantly impacts the molecule's electronic properties and how it fits into the TPH active site[11][12]. Adding other electron-withdrawing or-donating groups can further tune binding affinity and selectivity[12].

  • Chirality: Like most biological interactions, TPH inhibition is stereospecific. The specific 3D arrangement of atoms (chirality) is crucial for activity[11]. Synthesis must be controlled to produce the desired enantiomerically pure compound.

  • Backbone Modification: Altering the amino acid backbone can improve pharmacokinetic properties or introduce new interactions with the enzyme.

Modification SiteRationale & Observed Effects
Aromatic Ring The phenyl ring is key for binding. Halogenation at the para-position (like PCPA) is a classic motif. Modifying substituents alters lipophilicity and electronic properties, directly impacting binding affinity and metabolic stability[11][13].
Alpha-Carbon The chirality at this position is critical for biological recognition. Synthesis must be stereospecific to ensure the correct enantiomer is produced for optimal target engagement[11].
Amine & Carboxyl Groups These groups are essential for the "amino acid" character and often form key hydrogen bonds within the enzyme's active site. They can be derivatized to create prodrugs, improving bioavailability.

Table 1: High-Level Structure-Activity Relationship (SAR) Insights for Phenylalanine-Based TPH Inhibitors.

Core Experimental Protocols

Trustworthy and reproducible protocols are the bedrock of drug development. The following sections outline key methodologies with an emphasis on built-in validation.

Protocol 1: In Vitro TPH1/TPH2 Enzymatic Inhibition Assay

This protocol is designed to determine the IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%) and establish selectivity.

Self-Validation System:

  • Run TPH1 and TPH2 assays in parallel to directly calculate the selectivity index (IC50 TPH2 / IC50 TPH1).

  • Include a known, non-selective inhibitor (PCPA) as a positive control to ensure assay performance.

  • Include a "no enzyme" control to check for background signal.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare recombinant human TPH1 and TPH2 enzymes.

    • Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, containing a reducing agent like DTT and catalase).

    • Prepare substrate solution: L-tryptophan.

    • Prepare cofactor solution: 6R-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4).

    • Prepare test compounds (analogs) in DMSO, creating a serial dilution series.

  • Assay Procedure (96-well plate format):

    • To each well, add assay buffer, enzyme (TPH1 or TPH2), and the test compound at various concentrations.

    • Incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the substrate (tryptophan) and cofactor (BH4).

    • Allow the reaction to proceed for a set time (e.g., 20 minutes) at 37°C.

    • Stop the reaction by adding a quenching solution (e.g., perchloric acid).

  • Detection and Analysis:

    • The product of the reaction, 5-HTP, is quantified. This is typically done using High-Performance Liquid Chromatography (HPLC) with electrochemical or fluorescence detection.

    • Plot the enzyme activity (5-HTP production) against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to calculate the IC50 value.

Protocol 2: In Vivo Evaluation of a TPH1 Inhibitor in a Rodent Model

This protocol assesses the ability of a novel analog to selectively reduce peripheral serotonin in a living organism.

Self-Validation System:

  • Tissue-Specific Analysis: Measure serotonin levels in both a peripheral tissue (e.g., jejunum of the GI tract) and a central tissue (brain) to confirm peripheral selectivity[1][2].

  • Vehicle Control: A group of animals receives only the delivery vehicle (e.g., saline, PEG400) to establish a baseline.

  • Positive Control: A group of animals receives a known TPH inhibitor (e.g., Telotristat Ethyl or PCPA) to validate the model's responsiveness.

Step-by-Step Methodology:

  • Animal Dosing:

    • Acclimate male Sprague-Dawley rats or C57BL/6 mice for at least one week.

    • Divide animals into three groups: Vehicle, Positive Control, and Test Compound.

    • Administer the compounds orally (p.o.) or via intraperitoneal (i.p.) injection at a predetermined dose and schedule (e.g., once daily for 3 days)[14].

  • Tissue Collection:

    • At a specific time point after the final dose (e.g., 4 hours), euthanize the animals according to approved ethical protocols.

    • Rapidly dissect and collect tissues of interest. For example, a segment of the jejunum (for peripheral 5-HT) and the whole brain or specific regions like the cortex (for central 5-HT).

    • Snap-freeze the tissues in liquid nitrogen and store them at -80°C until analysis.

  • Sample Preparation and Analysis:

    • Homogenize the thawed tissue samples in an appropriate buffer (often containing an acid to precipitate proteins and antioxidants to protect serotonin).

    • Centrifuge the homogenate to pellet the protein and collect the supernatant.

    • Analyze the serotonin and its major metabolite, 5-HIAA, in the supernatant using HPLC with electrochemical detection.

  • Data Interpretation:

    • Calculate the percentage reduction in serotonin levels in each tissue for the test compound group relative to the vehicle control group.

    • A successful selective TPH1 inhibitor will show a significant reduction in jejunum serotonin with little to no change in brain serotonin levels[1][2].

Future Perspectives

The development of chlorophenylalanine analogs and other TPH inhibitors continues to evolve. Future research will likely focus on:

  • Expanding Therapeutic Indications: Exploring the utility of selective TPH1 inhibitors in other diseases linked to high peripheral serotonin, such as osteoporosis and metabolic disorders[5].

  • Targeting TPH2: While challenging due to potential psychiatric side effects, the development of selective TPH2 modulators (inhibitors or activators) could offer novel treatments for CNS disorders.

  • Computational Chemistry: Utilizing in silico modeling and machine learning to predict the binding affinity and selectivity of novel analog designs, accelerating the discovery process.

The journey from the broad-spectrum activity of PCPA to today's precision-targeted TPH1 inhibitors exemplifies the progress of modern pharmacology. By understanding the underlying science and employing rigorous, self-validating methodologies, researchers can continue to develop safer and more effective therapeutics targeting the serotonin pathway.

References

  • Discovery and characterization of a novel tryptophan hydroxylase 1 inhibitor as a prodrug. (2018). Drug Design, Development and Therapy.
  • Liu, Q., Yang, Q., et al. (2008). Discovery and Characterization of Novel Tryptophan Hydroxylase Inhibitors That Selectively Inhibit Serotonin Synthesis in the Gastrointestinal Tract. Journal of Pharmacology and Experimental Therapeutics.
  • Discovery and biological characterization of a novel scaffold for potent inhibitors of peripheral serotonin synthesis. (2020). ProQuest.
  • Fenclonine. (n.d.). Wikipedia.
  • Discovery and Biological Characterization of a Novel Scaffold for Potent Inhibitors of Peripheral Serotonin Synthesis. (2020). Taylor & Francis Online.
  • Effects of Thryptophan Hydroxylase Blockade by P-Chlorophenylalanine on Contextual Memory Reconsolidation after Training of Different Intensity. (2020). MDPI.
  • Neurochemical, Behavioral, and Neurogenic Validation of a Hyposerotonergic Animal Model by Voluntary Oral Consumption of para-Chlorophenylalanine. (2020). PubMed.
  • Discovery and Characterization of Novel Tryptophan Hydroxylase Inhibitors That Selectively Inhibit Serotonin Synthesis in the Gastrointestinal Tract. (2015). ResearchGate.
  • The Role of Chlorophenyl Alanine Analogs in Drug Discovery and Development. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
  • p-Chlorophenylalanine (PCPA) Increases GluR1 Transcription in Rat Amygdala. (n.d.). PMC.
  • Houghten, R. A., & Rapoport, H. (1974). Synthesis of pure p-chlorophenyl-L-alanine form L-phenylalanine. Journal of Medicinal Chemistry.
  • p-chlorophenylalanine (PCPA), an inhibitor of tryptophan hydroxylase, blocks the daily treatment with its immediate precursor, 5. (n.d.). Journal of Endocrinology.
  • Comparison of alpha-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia in developing rats. (1978). PubMed.
  • DNA damage induced by phenylalanine and its analogue p-chlorophenylalanine in blood and brain of rats subjected to a model of hyperphenylalaninemia. (2013). PubMed.
  • One-Pot Synthesis of Alkynyl-Conjugated Phenylalanine Analogues for Peptide-Based Fluorescent Imaging. (n.d.). PMC.
  • Para-chlorophenylalanine treatment inhibits the expression of vasoactive intestinal peptide messenger RNA in rat anterior pituitary. (1993). PubMed.
  • Structure–Activity Relationship (SAR) Insights for Phenylalanine-Based Drug Design. (2026). BOC Sciences.
  • Letter: p-Chlorophenylalanine in schizophrenia. (1975). PubMed.
  • The effects of p-chlorophenylalanine-induced serotonin synthesis inhibition and muscarinic blockade on the performance of rats in a 5-choice serial reaction time task. (n.d.). PubMed.
  • Para-chlorophenylalanine, serotonin and killing behavior. (1975). PubMed.
  • Structure-activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). (2024). PubMed.
  • Burckhalter, J. H., & Stephens, V. C. (1951). Synthesis of Phenylalanine Analogs as Antimetabolites. Journal of the American Chemical Society.
  • Synthesis of Pure p-Chlorophenyl-L-alanine form L-Phenylalanine. (n.d.). FIU Discovery.
  • DL-4-Chlorophenylalanine - Safety Data Sheet. (2026). ChemicalBook.
  • Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. (2025). Royal Society of Chemistry.
  • Serotonin agonist actions of p-chlorophenylalanine. (1978). PubMed.
  • Some pharmacological effects of p-chlorophenylalanine unrelated to tryptophan hydroxylase inhibition. (n.d.). PubMed.
  • Structure-Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines Leads to the Identification of a New Dopamine D1 Receptor Antagonist. (2023). MDPI.
  • Pharmacokinetics of m-chlorophenylpiperazine after intravenous and oral administration in healthy male volunteers: implication for the pharmacodynamic profile. (2004). PubMed.
  • Chlorine in drug discovery and development. (n.d.). ResearchGate.
  • Structure-Activity Relationship of 8-(3-Chlorophenyl)-8-oxooctanoic Acid Derivatives: A Comparative Analysis. (n.d.). Benchchem.
  • DL-[2-14C]p-chlorophenylalanine as an Inhibitor of Tryptophan 5-hydroxylase. (1970). PubMed.
  • Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers. (n.d.). PubMed.
  • Structure-activity relationship studies of SYA 013, a homopiperazine analog of haloperidol. (2012). PubMed.
  • DL-4-Chlorophenylalanine, 98% 5 g. (n.d.). Thermo Scientific Chemicals.
  • Effects of Para-Chlorophenylalanine on Amphetamine and Haloperidol-Induced Changes in Striatal Dopamine Turnover. (n.d.). PubMed.
  • DL-4-Chlorophenylalanine, 98%. (n.d.). Fisher Scientific.
  • HPLC method for analyzing new compounds – analogs of an antineoplastic drug. (2020). Bulgarian Chemical Communications.

Sources

3-(4-Chlorophenyl)-3,3-difluoro-DL-alanine hydrochloride for neuroscience research

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-Chloro-DL-phenylalanine (PCPA) for Neuroscience Research

A Note on Chemical Nomenclature: This guide focuses on 4-Chloro-DL-phenylalanine (PCPA), also known as Fenclonine. While the initial inquiry specified "3-(4-Chlorophenyl)-3,3-difluoro-DL-alanine hydrochloride," publicly available scientific literature does not contain substantial information on this specific difluorinated compound. However, PCPA is a structurally similar and extensively documented tool used for the same fundamental purpose in neuroscience: the targeted depletion of serotonin. It is a critical agent for researchers, scientists, and drug development professionals investigating the serotonergic system.

Introduction: The Role of Serotonin Depletion in Neuroscience

The neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) is a key modulator of a vast array of physiological and psychological processes, including mood, sleep, appetite, and cognition. To elucidate the precise functions of the serotonergic system, researchers often employ pharmacological tools to selectively deplete 5-HT levels. 4-Chloro-DL-phenylalanine (PCPA) stands as a cornerstone molecule for this purpose. It is a selective and irreversible inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin[1][2]. By inhibiting TPH, PCPA effectively reduces serotonin concentrations in the brain, allowing for the study of the behavioral and physiological consequences of a serotonin-deficient state[3][4]. The introduction of a chlorine atom onto the phenyl ring of phenylalanine is a key structural modification that confers its specific inhibitory activity[5].

Physicochemical Properties and Formulation

A clear understanding of the physicochemical properties of PCPA is essential for its effective use in experimental settings.

PropertyValue
Synonyms Fenclonine, PCPA, CP-10188
Molecular Formula C9H10ClNO2
Molecular Weight 199.63 g/mol
CAS Number 7424-00-2
Appearance White to off-white crystalline powder
Solubility Water: 3.75 mg/mL, DMSO: 2 mg/mL

Note: Solubility can be affected by the purity of the compound and the use of fresh, anhydrous solvents.[1]

Mechanism of Action: Irreversible Inhibition of Tryptophan Hydroxylase

The primary mechanism through which PCPA exerts its effects is the irreversible inhibition of tryptophan hydroxylase (TPH)[6]. TPH is responsible for the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP), the precursor to serotonin. PCPA acts as a competitive inhibitor at the active site of TPH, leading to a significant and long-lasting depletion of brain serotonin levels[3][4][7]. The recovery of serotonin levels after PCPA administration is not due to the dissociation of the inhibitor, but rather requires the synthesis of new TPH enzyme. This results in a sustained period of serotonin depletion, typically lasting for several days to weeks, depending on the dose and animal model[3]. While PCPA is highly selective for TPH, some studies have noted minor effects on catecholamine levels, although these are generally observed at higher doses and are significantly less pronounced than the effects on serotonin[8].

G cluster_0 Serotonin Synthesis Pathway cluster_1 Mechanism of PCPA Inhibition L-Tryptophan L-Tryptophan 5-Hydroxytryptophan (5-HTP) 5-Hydroxytryptophan (5-HTP) L-Tryptophan->5-Hydroxytryptophan (5-HTP) Tryptophan Hydroxylase (TPH) Serotonin (5-HT) Serotonin (5-HT) 5-Hydroxytryptophan (5-HTP)->Serotonin (5-HT) Aromatic L-amino acid decarboxylase PCPA 4-Chloro-DL-phenylalanine (PCPA) TPH_enzyme Tryptophan Hydroxylase (TPH) PCPA->TPH_enzyme Binds to active site Inhibited_TPH Irreversibly Inhibited TPH Enzyme TPH_enzyme->Inhibited_TPH

Caption: Mechanism of PCPA as an irreversible inhibitor of Tryptophan Hydroxylase.

Applications in Neuroscience Research

The ability of PCPA to induce a profound and sustained depletion of serotonin has made it an invaluable tool in a wide range of neuroscience research areas:

  • Anxiety and Depression: By creating a transient serotonin-deficient state, PCPA has been used to model depressive-like behaviors in animals and to investigate the role of serotonin in the mechanism of action of antidepressant drugs.

  • Learning and Memory: Studies utilizing PCPA have explored the role of serotonin in various aspects of cognition, including memory consolidation and reconsolidation[8].

  • Neurodevelopment: Research has examined the influence of serotonin on neuronal origin and differentiation during embryonic development, with PCPA being used to study the effects of serotonin depletion during critical neurodevelopmental periods[9].

  • Circadian Rhythms: PCPA has been employed to investigate the role of serotonergic input to the suprachiasmatic nucleus, the brain's master clock, and its influence on the expression of clock-related genes[10].

  • Drug Discrimination and Addiction: The compound has been used to assess the role of serotonin in the subjective effects of various drugs of abuse, helping to dissect the contribution of different neurotransmitter systems to their addictive properties[3].

Experimental Protocols

The following protocols are provided as a general guide. Researchers should optimize these protocols for their specific experimental needs and in accordance with institutional animal care and use guidelines.

In Vivo Serotonin Depletion in Rodents

Objective: To induce a significant depletion of brain serotonin levels for behavioral or neurochemical studies.

Materials:

  • 4-Chloro-DL-phenylalanine (PCPA)

  • Sterile saline (0.9% NaCl)

  • Vehicle (e.g., a small amount of Tween 80 or other surfactant to aid suspension)

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Animal scale

Procedure:

  • Preparation of PCPA solution:

    • Weigh the desired amount of PCPA. A common dosage regimen is 100-300 mg/kg administered daily for 3 consecutive days[3][10].

    • Suspend the PCPA in sterile saline. A surfactant may be necessary to achieve a uniform suspension. Gentle warming and vortexing can aid in solubilization.

    • Prepare the solution fresh before each injection.

  • Animal Dosing:

    • Weigh each animal to determine the precise volume of PCPA suspension to be administered.

    • Administer the PCPA suspension via intraperitoneal (i.p.) injection.

    • For a typical 3-day dosing regimen, inject the animals once daily for three consecutive days.

  • Time Course of Depletion:

    • Maximum serotonin depletion is typically observed 3-7 days after the final PCPA injection[11].

    • Serotonin levels generally begin to recover within 9-12 days and may return to baseline levels after several weeks[3].

  • Verification of Serotonin Depletion:

    • It is crucial to verify the extent of serotonin depletion. This can be achieved by collecting brain tissue at the end of the experiment and measuring serotonin and its metabolite, 5-hydroxyindoleacetic acid (5-HIAA), using techniques such as high-performance liquid chromatography (HPLC) with electrochemical detection.

Caption: Typical experimental workflow for in vivo serotonin depletion using PCPA.

Considerations and Best Practices
  • Animal Welfare: PCPA administration can lead to transient side effects such as irritability or changes in sleep patterns. Animals should be closely monitored throughout the experiment.

  • Specificity: While PCPA is highly selective, it is good practice to include appropriate control groups, such as vehicle-injected animals, in all experiments.

  • Data Interpretation: The behavioral and physiological effects observed after PCPA administration should be interpreted in the context of a serotonin-deficient state. It is important to consider that other neurotransmitter systems may be indirectly affected by the depletion of serotonin.

Conclusion

4-Chloro-DL-phenylalanine (PCPA) remains an indispensable tool for neuroscience researchers seeking to understand the multifaceted roles of serotonin in the central nervous system. Its robust and long-lasting inhibition of tryptophan hydroxylase provides a reliable method for inducing serotonin depletion. By carefully designing and executing experiments using PCPA, and by validating the extent of serotonin depletion, researchers can continue to unravel the complex functions of the serotonergic system in health and disease.

References

  • Schechter, M. D. (1992). Effect of serotonin depletion by p-chlorophenylalanine upon discriminative behaviours. Pharmacology Biochemistry and Behavior, 43(4), 1093-1098. Available at: [Link]

  • Koe, B. K., & Weissman, A. (1966). p-Chlorophenylalanine: a specific depletor of brain serotonin. Journal of Pharmacology and Experimental Therapeutics, 154(3), 499-516. Available at: [Link]

  • Chen, J. C., & Ramirez, V. D. (1992). Effects of serotonin depletion by p-chlorophenylalanine, p-chloroamphetamine or 5,7-dihydroxytryptamine on central dopaminergic neurons: focus on tuberoinfundibular dopaminergic neurons and serum prolactin. European Journal of Pharmacology, 214(1), 39-46. Available at: [Link]

  • Al-Warhi, T., Al-Hazmi, G. A., & El-Sayed, N. N. E. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1056-1087. Available at: [Link]

  • Patel, R. B., et al. (2010). Synthesis and Pharmacology of Novel Antidepressant Agents with Dopamine Autoreceptor Agonist Properties. International Journal of Pharmaceutical Sciences Review and Research, 4(3), 113-120. Available at: [Link]

  • Jéquier, E., Lovenberg, W., & Sjoerdsma, A. (1970). DL-[2-14C]p-chlorophenylalanine as an Inhibitor of Tryptophan 5-hydroxylase. Journal of Neurochemistry, 17(8), 1221-1235. Available at: [Link]

  • Yüksel, M., & Gögüs, F. Y. (1983). The effects of DL-p-chlorophenylalanine and DL-alpha-methyl-p-tyrosine on the brain catecholamine, serotonin and free amino acid contents in rat. Arzneimittel-Forschung, 33(5), 654-656. Available at: [Link]

  • CN110590587A - Synthetic method of 3-chloro-L-alanine methyl ester hydrochloride. (2019). Google Patents.
  • Kulkarni, S. K., & Reddy, D. S. (2000). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica, 2(4), 1-10. Available at: [Link]

  • Kawakami, F., Okamura, H., Fukui, K., Yanaihara, N., & Inouye, S. T. (1994). Serotonin depletion by p-chlorophenylalanine decreases VIP mRNA in the suprachiasmatic nucleus. Neuroscience Letters, 174(1), 81-84. Available at: [Link]

  • Piazzi, L., et al. (2022). Phenylalanine-Based AMPA Receptor Antagonist as the Anticonvulsant Agent with Neuroprotective Activity—In Vitro and In Vivo Studies. Molecules, 27(3), 853. Available at: [Link]

  • Gainutdinov, A. R., et al. (2020). Effects of Tryptophan Hydroxylase Blockade by P-Chlorophenylalanine on Contextual Memory Reconsolidation after Training of Different Intensity. International Journal of Molecular Sciences, 21(6), 2095. Available at: [Link]

  • Jéquier, E., Lovenberg, W., & Sjoerdsma, A. (1967). Tryptophan hydroxylase inhibition: the mechanism by which p-chlorophenylalanine depletes rat brain serotonin. Molecular pharmacology, 3(3), 274-278. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of Chlorophenyl Alanine Analogs in Drug Discovery and Development. Available at: [Link]

  • Lauder, J. M., & Krebs, H. (1976). Effects of p-chlorophenylalanine on time of neuronal origin during embryogenesis in the rat. Brain Research, 107(3), 638-644. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for 3-(4-Chlorophenyl)-3,3-difluoro-DL-alanine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 3-(4-Chlorophenyl)-3,3-difluoro-DL-alanine hydrochloride is a novel research compound with limited data in the public domain. The following application notes and protocols are based on scientific inference from the known properties of its structural analogs, namely p-chlorophenylalanine and gem-difluorinated amino acids. These guidelines are intended to serve as a starting point for experimental design and require empirical validation.

Introduction: A Rational Approach to a Novel Amino Acid Analog

3-(4-Chlorophenyl)-3,3-difluoro-DL-alanine hydrochloride is a synthetic amino acid analog that combines three key structural features: a p-chlorophenyl moiety, a gem-difluoro group at the alpha-carbon, and an alanine backbone. This unique combination suggests its potential as a highly specific modulator of amino acid metabolism.

The presence of the p-chlorophenyl group is reminiscent of p-chlorophenylalanine (PCPA), a well-characterized irreversible inhibitor of tryptophan hydroxylase (TPH). TPH is the rate-limiting enzyme in the biosynthesis of the neurotransmitter serotonin[1]. Therefore, it is plausible that 3-(4-Chlorophenyl)-3,3-difluoro-DL-alanine hydrochloride may also act as an inhibitor of TPH, leading to the depletion of serotonin. This makes it a valuable tool for research in neuroscience, particularly in studies related to mood disorders, sleep, and neurodegenerative diseases[2][3][4].

The introduction of a gem-difluoro group at the alpha-carbon is a strategic modification in medicinal chemistry. This feature is known to decrease the basicity of the adjacent amino group and can block metabolic oxidation, potentially leading to improved bioavailability and metabolic stability compared to non-fluorinated analogs[5].

This document provides a comprehensive guide to the experimental use of 3-(4-Chlorophenyl)-3,3-difluoro-DL-alanine hydrochloride, including safety and handling, and detailed protocols for in vitro and cell-based assays.

Safety and Handling

As with any research chemical, proper safety precautions must be observed when handling 3-(4-Chlorophenyl)-3,3-difluoro-DL-alanine hydrochloride.

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses or goggles are mandatory.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.

  • Respiratory Protection: If handling the powder outside of a fume hood, a dust mask or respirator is recommended.

  • Skin and Body Protection: A lab coat should be worn at all times.

Handling:

  • Avoid inhalation of dust.

  • Avoid contact with skin and eyes.

  • Use in a well-ventilated area, preferably a chemical fume hood.

Storage:

  • Store in a cool, dry place, away from light.

  • Keep the container tightly sealed.

Solubility:

  • As a hydrochloride salt, the compound is expected to have good solubility in aqueous solutions such as water, PBS, and cell culture media. The solubility of amino acid salts can be influenced by pH and the presence of other salts[6][7][8][9].

  • For stock solutions, sterile-filtered deionized water or DMSO can be used.

Part 1: In Vitro Enzyme Inhibition Assay

This protocol describes a general method for assessing the inhibitory potential of 3-(4-Chlorophenyl)-3,3-difluoro-DL-alanine hydrochloride against a target enzyme, using Tryptophan Hydroxylase (TPH) as a representative example.

Principle

The activity of TPH can be measured by monitoring the formation of its product, 5-hydroxytryptophan (5-HTP), from the substrate L-tryptophan. The inhibitory effect of the test compound is determined by measuring the reduction in product formation in its presence.

Materials
  • Recombinant human TPH enzyme

  • L-tryptophan (substrate)

  • 3-(4-Chlorophenyl)-3,3-difluoro-DL-alanine hydrochloride (test compound)

  • Positive control inhibitor (e.g., p-chlorophenylalanine)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, containing necessary co-factors)

  • 96-well microplate

  • Microplate reader

Protocol
  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 10 mM in sterile water or DMSO).

    • Prepare a series of dilutions of the test compound in assay buffer to achieve the desired final concentrations.

    • Prepare a stock solution of the positive control inhibitor.

    • Prepare a working solution of the TPH enzyme in assay buffer.

    • Prepare a working solution of L-tryptophan in assay buffer.

  • Assay Procedure:

    • To the wells of a 96-well plate, add the following:

      • Test wells: Test compound at various concentrations.

      • Positive control wells: Positive control inhibitor.

      • Negative control wells: Assay buffer (no inhibitor).

      • Blank wells: Assay buffer (no enzyme).

    • Add the TPH enzyme solution to all wells except the blank wells.

    • Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 15 minutes.

    • Initiate the reaction by adding the L-tryptophan solution to all wells.

    • Incubate the plate at the optimal temperature for a set period (e.g., 30-60 minutes).

    • Stop the reaction (e.g., by adding a quenching solution or by heat inactivation).

    • Quantify the amount of 5-HTP formed using a suitable detection method (e.g., HPLC with fluorescence detection or a colorimetric/fluorometric assay kit).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a dose-response curve.

Data Presentation
Parameter Recommended Range Notes
Test Compound Conc.1 nM - 100 µMA wide range is recommended for initial screening.
Enzyme Conc.To be determined empiricallyShould result in a linear reaction rate.
Substrate Conc.At or below the KmFor competitive inhibition studies.
Incubation Time30 - 60 minutesEnsure the reaction is in the linear range.
Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, Inhibitors) prep_dilutions Prepare Serial Dilutions of Test Compound prep_reagents->prep_dilutions add_components Add Reagents to 96-well Plate prep_dilutions->add_components pre_incubate Pre-incubate with Enzyme add_components->pre_incubate start_reaction Initiate Reaction with Substrate pre_incubate->start_reaction incubate Incubate at Optimal Temperature start_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction detect_product Detect Product Formation stop_reaction->detect_product calc_inhibition Calculate % Inhibition detect_product->calc_inhibition plot_data Plot Dose-Response Curve calc_inhibition->plot_data determine_ic50 Determine IC50 plot_data->determine_ic50 caption Workflow for In Vitro Enzyme Inhibition Assay

Caption: Workflow for In Vitro Enzyme Inhibition Assay.

Part 2: Cell-Based Assay for Metabolic Effects

This protocol outlines a general method to investigate the effects of 3-(4-Chlorophenyl)-3,3-difluoro-DL-alanine hydrochloride on cellular metabolism, such as its impact on neurotransmitter synthesis or overall cell viability.

Principle

Cells are treated with the test compound, and changes in specific metabolic pathways or general cellular health are measured. This can include quantifying neurotransmitter levels, measuring ATP production, or assessing cell viability.

Materials
  • Cell line of interest (e.g., a neuronal cell line)

  • Complete cell culture medium

  • 3-(4-Chlorophenyl)-3,3-difluoro-DL-alanine hydrochloride (test compound)

  • Control compounds (e.g., vehicle, known inhibitors/activators)

  • 96-well cell culture plates

  • Reagents for the chosen endpoint assay (e.g., neurotransmitter ELISA kit, ATP-based luminescence assay[10][11], or a cell viability reagent like MTT or resazurin)

  • Plate reader (absorbance, fluorescence, or luminescence)

Protocol
  • Cell Seeding:

    • Seed cells into a 96-well plate at a density that allows for logarithmic growth during the experiment.

    • Incubate the cells overnight to allow for attachment.

  • Compound Treatment:

    • Prepare dilutions of the test compound in cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the test compound or controls.

    • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Endpoint Assay:

    • Follow the manufacturer's instructions for the chosen endpoint assay.

    • For neurotransmitter analysis, cell lysates or conditioned media may be collected.

    • For viability or ATP assays, the reagent is typically added directly to the wells.

  • Data Acquisition and Analysis:

    • Measure the signal (absorbance, fluorescence, or luminescence) using a plate reader.

    • Normalize the data to the vehicle control.

    • Plot the results and determine relevant parameters such as the EC50 (for effects on metabolism) or GI50 (for growth inhibition).

Data Presentation
Parameter Recommended Range Notes
Cell Seeding DensityCell line dependentOptimize for logarithmic growth.
Treatment Duration24 - 72 hoursTime-course experiments are recommended.
Compound Conc.10 nM - 100 µMA dose-response is crucial.
Hypothesized Mechanism of Action Diagram

G compound 3-(4-Chlorophenyl)-3,3-difluoro-DL-alanine hydrochloride tph Tryptophan Hydroxylase (TPH) compound->tph Inhibition five_htp 5-Hydroxytryptophan (5-HTP) tph->five_htp Rate-limiting step tryptophan L-Tryptophan tryptophan->tph aadc Aromatic L-amino acid decarboxylase (AADC) five_htp->aadc serotonin Serotonin (5-HT) depletion Serotonin Depletion serotonin->depletion aadc->serotonin caption Hypothesized Mechanism of Action

Caption: Hypothesized Mechanism of Action.

Part 3: In Vivo Experimental Design Considerations

For researchers planning to use this compound in animal models, the following points should be considered.

Administration
  • The route of administration (e.g., intraperitoneal injection, oral gavage) will need to be optimized.[12][13][14]

  • The hydrochloride salt form suggests good solubility for preparing dosing solutions.

Dosage
  • Dose-response studies are essential to determine the effective and non-toxic dose range.

  • For guidance, the dosage of PCPA in rodents typically ranges from 100 to 400 mg/kg.[4]

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies
  • It is important to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

  • PD studies should correlate the compound's concentration in the target tissue (e.g., brain) with the desired biological effect (e.g., serotonin depletion).

Conclusion

3-(4-Chlorophenyl)-3,3-difluoro-DL-alanine hydrochloride is a promising research tool with the potential to be a potent and selective inhibitor of tryptophan hydroxylase. Its unique structural features may offer advantages over existing compounds like PCPA. The protocols and guidelines presented here provide a solid foundation for researchers to begin exploring the biological activities of this novel amino acid analog. As with any new compound, careful experimental design and validation are paramount to obtaining reliable and meaningful results.

References

  • Fenclonine. In: Wikipedia. [Link]

  • Matuszek, A. M., & Frazer, A. (1991). Some pharmacological effects of p-chlorophenylalanine unrelated to tryptophan hydroxylase inhibition. Journal of Pharmacology and Experimental Therapeutics, 258(2), 654–661.
  • Li, H., et al. (2013). Potent, Highly Selective, and Orally Bioavailable Gem-Difluorinated Monocationic Inhibitors of Neuronal Nitric Oxide Synthase. Journal of Medicinal Chemistry, 56(17), 7078–7091.
  • Tobler, I., & Borbély, A. A. (1988).
  • Fletcher, P. J. (1995). p-chlorophenylalanine-induced serotonin depletion: reduction in exploratory locomotion but no obvious sensory-motor deficits. Pharmacology Biochemistry and Behavior, 52(1), 159–166.
  • BenchChem. (2025). Application Notes and Protocols for Enzyme Inhibition Assays using 2-Amino-2-(1H-tetrazol-5-yl)ethanol.
  • Deans, T. L., et al. (2016). Incorporation of non-canonical amino acids into the developing murine proteome. Genesis, 54(8), 437–444.
  • Ibragimova, E. M., et al. (2020). Effects of Thryptophan Hydroxylase Blockade by P-Chlorophenylalanine on Contextual Memory Reconsolidation after Training of Different Intensity. International Journal of Molecular Sciences, 21(6), 2056.
  • Spiegelman, S., Reiner, J. M., & Cohnberg, R. (1947). THE INHIBITION OF ENZYME FORMATION BY AMINO ACID ANALOGUES. Journal of Bacteriology, 54(5), 549–561.
  • Santos, J. S., et al. (2023). Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents. Biomolecules, 13(6), 953.
  • Poudel, K., et al. (2024). Protocol for analyzing energy metabolic pathway dependency in human liver cancer cell lines. STAR Protocols, 5(1), 102897.
  • Chen, A. J., et al. (2018). Visualizing protein synthesis in mice with in vivo labeling of deuterated amino acids using vibrational imaging. APL Photonics, 3(9), 092403.
  • Dioguardi, M., et al. (2024). Intake of Special Amino Acids Mixture Leads to Blunted Murine Colon Cancer Growth In Vitro and In Vivo. International Journal of Molecular Sciences, 25(14), 7701.
  • Tummolo, A., et al. (2022). In Vivo Metabolic Responses to Different Formulations of Amino Acid Mixtures for the Treatment of Phenylketonuria (PKU). Nutrients, 14(4), 844.
  • Moe, S. (2025). How to Measure Cellular Metabolism.
  • ResearchGate. (n.d.). Biological interest of gem‐difluoroalkanes.
  • Cell Signaling Technology. (2021). Which assays can be used to measure metabolism?. CST Blog.
  • Aliyeva, A., et al. (2022). Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+) Cations.
  • PHC Corporation. (n.d.). How To Use The Live Cell Metabolic Analyzer.
  • MilliporeSigma. (n.d.).
  • Wang, J., et al. (2020). Selected Amino Acids Promote Mouse Pre-implantation Embryo Development in a Growth Factor-Like Manner. Frontiers in Cell and Developmental Biology, 8, 148.
  • Al-Zoubi, N., & Al-Zoubi, Z. (2013). Preparation and Evaluation of Amino Acid Based Salt Forms of Model Zwitterionic Drug Ciprofloxacin. Pharmaceutica Analytica Acta, 4(1).
  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays.
  • Peng, Q., et al. (2021). Biomimetic enantioselective synthesis of β,β-difluoro-α-amino acid derivatives.
  • Pharma Excipients. (2025). Highly Soluble Salts of Amino Acids.
  • Save My Exams. (2024). Enzyme Inhibition – IB HL Biology Revision Notes.
  • van der Woerd, M. J., et al. (2015). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. CrystEngComm, 17(1), 69–75.
  • O'Hagan, D. (2012). Synthesis, structure, and biological applications of α-fluorinated β-amino acids and derivatives. Helvetica Chimica Acta, 95(11), 2047–2076.
  • Ananda, K., & Vasanthakumar, G. R. (2004). A method for the deprotonation of hydrochloride salts of peptide esters to free amin. Indian Journal of Chemistry - Section B, 43B(12), 2654-2657.
  • Peng, Q., et al. (2021). Biomimetic enantioselective synthesis of β,β-difluoro-α-amino acid derivatives.

Sources

Application Note: A Robust HPLC Method for the Separation of Chlorophenyl Positional Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The accurate separation and quantification of chlorophenyl isomers are critical in fields ranging from environmental monitoring to pharmaceutical development, due to the significant impact of isomer position on chemical and toxicological properties.[1][2] However, their structural similarity presents a considerable chromatographic challenge, often resulting in poor resolution and co-elution. This application note presents a detailed, robust High-Performance Liquid Chromatography (HPLC) method for the effective separation of chlorophenyl positional isomers. We delve into the causality behind experimental choices, from stationary phase selection to mobile phase optimization, providing a comprehensive protocol grounded in established chromatographic principles. This guide is designed for researchers, scientists, and drug development professionals seeking to develop and implement a reliable, self-validating system for isomer analysis.

Introduction: The Challenge of Isomer Separation

Positional isomers, such as ortho-, meta-, and para-substituted chlorophenyl compounds, share the same molecular formula and weight, but differ in the substitution pattern on the aromatic ring.[3] This subtle structural variance can lead to dramatically different biological activities, toxicities, and chemical reactivities.[1][2] Consequently, the ability to separate and quantify these individual isomers is not merely an analytical exercise but a necessity for accurate risk assessment, quality control, and drug development.

The primary challenge in the HPLC separation of these isomers lies in their similar physicochemical properties, such as polarity and hydrophobicity. Standard reversed-phase methods may fail to provide adequate selectivity. Achieving baseline resolution requires a methodical approach that carefully optimizes the interactions between the analytes, the stationary phase, and the mobile phase. This note provides a foundational method and the scientific rationale to empower analysts to achieve this separation.

Chromatographic Principles and Strategy

The separation of closely related, non-polar compounds like chlorophenyl isomers is typically achieved using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[4][5] In this mode, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar.[6] Analyte retention is primarily governed by hydrophobic interactions; more non-polar compounds are retained longer on the column.

The Role of the Stationary Phase

The choice of stationary phase is paramount for achieving selectivity between isomers.

  • C18 (Octadecylsilane): This is the most common and versatile reversed-phase packing. It provides excellent hydrophobic retention and is a robust starting point for method development.[4][7] Separation on a C18 column relies on exploiting minor differences in the overall hydrophobicity of the isomers.

  • Phenyl-Based Phases (e.g., Phenyl-Hexyl): For aromatic isomers, stationary phases containing phenyl groups can offer alternative selectivity.[8] These phases can engage in π-π interactions with the aromatic ring of the chlorophenyl analytes, providing an additional separation mechanism beyond simple hydrophobicity.[9][10] This can be particularly effective in resolving isomers where hydrophobic differences are minimal.

  • Cyclodextrin-Based Phases: These stationary phases have a unique toroidal structure, creating a hydrophobic cavity. They separate isomers based on how well each isomer can fit into this cavity, a mechanism known as inclusion complexation.[11] This approach is highly effective for separating ortho, meta, and para isomers.[11]

The Critical Influence of the Mobile Phase

The mobile phase composition is the most flexible tool for optimizing separation.[7][12]

  • Organic Modifier: Acetonitrile and methanol are the most common organic solvents used in RP-HPLC. Switching between them can significantly alter selectivity because they interact differently with both the analytes and the stationary phase.[7]

  • Aqueous Phase pH: Chlorophenols are weakly acidic. The pH of the mobile phase is a critical parameter that influences the ionization state of the analytes.[7][12] To ensure consistent retention and sharp peak shapes, the pH should be controlled. Acidifying the mobile phase (e.g., with phosphoric or formic acid) to a pH well below the pKa of the chlorophenols suppresses the ionization of both the analytes and any residual silanol groups on the silica-based column packing, leading to improved chromatography.[7][13]

Experimental Workflow and Protocol

This section provides a detailed, step-by-step protocol for the separation of chlorophenol isomers. The method is based on a standard C18 column with a gradient elution, which provides a robust starting point for a wide range of chlorophenyl compounds.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_post Post-Analysis A Mobile Phase Preparation (Degassing) C System Equilibration A->C B Sample & Standard Preparation (Dilution & Filtration) D Sequence Setup B->D C->D E Injection & Data Acquisition D->E F Peak Integration E->F G Quantification & Reporting F->G

Caption: High-level workflow for the HPLC analysis of chlorophenyl isomers.

Instrumentation and Materials
  • Instrumentation: HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV or Photodiode Array (PDA) detector.[7]

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[7]

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)[7]

    • Water (HPLC or Milli-Q grade)

    • Phosphoric Acid (analytical grade)[7]

    • Analytical standards of the chlorophenyl isomers of interest.

Preparation of Solutions
  • Mobile Phase A: 0.5% Phosphoric Acid in Water. Add 5 mL of phosphoric acid to a 1 L volumetric flask and bring to volume with HPLC-grade water.[7][14]

  • Mobile Phase B: 100% Acetonitrile.[7]

  • Sample Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in the same ratio as the initial gradient conditions (e.g., 70:30 v/v) to ensure good peak shape.

  • Standard Solutions: Prepare individual stock solutions of each chlorophenyl isomer in methanol or acetonitrile at a concentration of 1 mg/mL. From these, prepare a mixed working standard by diluting in the sample diluent to a final concentration of approximately 10 µg/mL for each isomer.

  • Sample Preparation: Dissolve the sample in the sample diluent to achieve a concentration within the calibration range. Filter all standards and samples through a 0.45 µm syringe filter prior to injection to prevent column clogging.[7]

Chromatographic Conditions

The following table summarizes the recommended starting conditions for the HPLC method.

ParameterRecommended ConditionRationale
Column C18, 150 mm x 4.6 mm, 5 µmProvides good efficiency and hydrophobic retention for general-purpose separations.[7]
Mobile Phase A 0.5% Phosphoric Acid in WaterAcidified aqueous phase suppresses ionization of analytes and silanols for better peak shape.[7][14]
Mobile Phase B AcetonitrileCommon organic modifier providing good selectivity for many compounds.[7]
Gradient Program 0-2 min: 30% B2-10 min: 30% to 80% B10-12 min: 80% B12.1-15 min: 30% BA gradient is often necessary to elute isomers with different polarities in a reasonable time with good resolution.[7]
Flow Rate 1.5 mL/minA typical flow rate for a 4.6 mm ID column, balancing analysis time and pressure.[7][14]
Column Temp. 30 °CControlled temperature ensures reproducible retention times.[7][14]
Detection λ 218 nmA common wavelength for the detection of chlorophenols, providing good sensitivity.[7][14]
Injection Vol. 10 µLA standard volume; should be consistent across all injections.[7][14]
Step-by-Step Protocol
  • System Preparation: Thoroughly degas both mobile phases using an appropriate method (e.g., sonication or online degasser).

  • Column Equilibration: Install the C18 column and equilibrate the system with the initial mobile phase composition (70% A, 30% B) at a flow rate of 1.5 mL/min until a stable baseline is achieved (typically 15-30 minutes).[7]

  • Sequence Setup: Create an analysis sequence in the chromatography data system (CDS) software, including blanks, standards, and samples.

  • Injection: Inject 10 µL of each standard and sample.

  • Data Analysis: After the sequence is complete, integrate the chromatograms. Identify peaks based on the retention times obtained from the individual isomer standards. Perform quantification by constructing a calibration curve from the standard injections.

Results and Discussion

Under the proposed conditions, baseline separation of many common chlorophenol isomers can be achieved. The elution order will generally follow increasing hydrophobicity. The exact retention times will vary depending on the specific isomers and the exact HPLC system used. It is crucial to confirm peak identity by running individual standards.

Resolution_Factors Resolution Peak Resolution (Rs) Efficiency Efficiency (N) (Column Length, Particle Size) Resolution->Efficiency Influenced by Selectivity Selectivity (α) (Mobile/Stationary Phase) Resolution->Selectivity Influenced by Retention Retention Factor (k) (Mobile Phase Strength) Resolution->Retention Influenced by

Caption: Key factors influencing HPLC peak resolution.

The selectivity (α) is the most critical factor for separating isomers.[7] If co-elution occurs, the primary focus of method optimization should be on changing parameters that affect selectivity, such as the mobile phase composition (e.g., switching to methanol) or the stationary phase chemistry (e.g., trying a Phenyl-Hexyl column).[7]

Troubleshooting Common Issues

Poor resolution or problematic peak shapes are common during method development.

Troubleshooting_Workflow Start Poor Peak Resolution or Co-elution Step1 Adjust Organic Solvent Ratio (e.g., slower gradient) Start->Step1 Check1 Resolution Improved? Step1->Check1 Step2 Change Organic Solvent (Acetonitrile <-> Methanol) Check1->Step2 No End_Success Method Optimized Check1->End_Success Yes Check2 Resolution Improved? Step2->Check2 Step3 Change Stationary Phase (e.g., C18 -> Phenyl-Hexyl) Check2->Step3 No Check2->End_Success Yes End_Consult Consult Further (Consider pH, Temp) Step3->End_Consult

Sources

Application Notes and Protocols for the Characterization of 3-(4-Chlorophenyl)-3,3-difluoro-DL-alanine hydrochloride in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Strategic Approach to Characterizing a Novel Tryptophan Pathway Modulator

The intricate tryptophan metabolic network presents a landscape rich with therapeutic targets for oncology, neurobiology, and immunology. Novel small molecules that can precisely modulate this pathway are of significant interest to researchers and drug development professionals. This guide provides a comprehensive framework for the cellular characterization of 3-(4-Chlorophenyl)-3,3-difluoro-DL-alanine hydrochloride , a compound of interest due to its structural features.

The presence of the p-chlorophenylalanine moiety strongly suggests a potential inhibitory action on tryptophan hydroxylase (TPH) , the rate-limiting enzyme in serotonin biosynthesis.[1][2][3] The addition of a difluoro group at the beta-position is a common strategy in medicinal chemistry to create mechanism-based enzyme inhibitors, which can offer increased potency and prolonged duration of action.[4][5][6]

This document outlines a multi-tiered experimental strategy. We will begin with a primary hypothesis that 3-(4-Chlorophenyl)-3,3-difluoro-DL-alanine hydrochloride is a TPH inhibitor. Subsequently, we will explore potential off-target effects on other key enzymes of tryptophan catabolism, namely indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO) , to build a comprehensive selectivity profile.

Part 1: Elucidating the Primary Mechanism of Action - Tryptophan Hydroxylase (TPH) Inhibition

The serotonin synthesis pathway is a critical regulator of mood, cognition, and various physiological processes. TPH catalyzes the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP), the initial and rate-limiting step in serotonin production.[7] We hypothesize that 3-(4-Chlorophenyl)-3,3-difluoro-DL-alanine hydrochloride acts as an inhibitor of TPH, leading to a reduction in serotonin levels.

Conceptual Workflow for TPH Inhibition Assessment

The following diagram illustrates the experimental workflow to determine the effect of the compound on the serotonin synthesis pathway.

TPH_Inhibition_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis cluster_viability Cytotoxicity Assessment Cell_Line Select appropriate cell line (e.g., RINm5F, PC12) Treatment Treat cells with varying concentrations of 3-(4-Chlorophenyl)-3,3-difluoro-DL-alanine HCl Cell_Line->Treatment Controls Include vehicle control and positive control (e.g., p-CPA) Treatment->Controls Lysate_Prep Prepare cell lysates Controls->Lysate_Prep Supernatant_Collection Collect cell culture supernatants Controls->Supernatant_Collection MTT_Assay Perform MTT or similar cell viability assay Controls->MTT_Assay LC_MS Quantify Serotonin and 5-HIAA in lysates and supernatants by LC-MS/MS Lysate_Prep->LC_MS Supernatant_Collection->LC_MS Data_Analysis Data Analysis: IC50 and CC50 Determination LC_MS->Data_Analysis Determine IC50 MTT_Assay->Data_Analysis Determine CC50 Kynurenine_Pathway cluster_inhibition Potential Inhibition Tryptophan Tryptophan IDO1 IDO1 Tryptophan->IDO1 TDO TDO Tryptophan->TDO Kynurenine Kynurenine Downstream Downstream Metabolites (e.g., Kynurenic Acid, Quinolinic Acid) Kynurenine->Downstream IDO1->Kynurenine TDO->Kynurenine Inhibitor 3-(4-Chlorophenyl)-3,3-difluoro-DL-alanine HCl Inhibitor->IDO1 Inhibitor->TDO

Caption: The kynurenine pathway of tryptophan metabolism.

Protocol 3: Cell-Based IDO1 Inhibition Assay

This assay measures the production of kynurenine in cells expressing IDO1.

Materials:

  • Cell Line: SKOV-3 (human ovarian cancer) or engineered cell lines like GL261-hIDO1. [8]* IDO1 Inducer: Interferon-gamma (IFNγ).

  • Positive Control: Epacadostat or another known IDO1 inhibitor.

  • Culture Medium: As appropriate for the chosen cell line.

  • Reagents for Kynurenine Detection:

    • For HPLC/LC-MS: Perchloric acid (PCA) for protein precipitation, standards for tryptophan and kynurenine.

    • For colorimetric assay: p-dimethylaminobenzaldehyde (Ehrlich's reagent).

Procedure:

  • Cell Seeding: Seed SKOV-3 cells in a 96-well plate.

  • IDO1 Induction: After 24 hours, treat the cells with IFNγ (e.g., 50 ng/mL) for 24-48 hours to induce IDO1 expression.

  • Compound Treatment: Add serial dilutions of 3-(4-Chlorophenyl)-3,3-difluoro-DL-alanine hydrochloride and the positive control.

  • Incubation: Incubate for 48-72 hours.

  • Kynurenine Measurement:

    • HPLC/LC-MS/MS: Collect the supernatant, precipitate proteins with PCA, and analyze the supernatant for tryptophan and kynurenine concentrations.

    • Colorimetric Method: Add Ehrlich's reagent to the supernatant, which reacts with kynurenine to produce a yellow color, and measure the absorbance at 480 nm.

  • Data Analysis: Calculate the kynurenine/tryptophan ratio as an indicator of IDO1 activity. [8]Determine the IC50 value for the inhibition of kynurenine production.

Protocol 4: Cell-Based TDO Inhibition Assay

This assay is similar to the IDO1 assay but uses a cell line that expresses TDO.

Materials:

  • Cell Line: A172 (human glioblastoma) which constitutively expresses TDO, or an engineered cell line like GL261-hTDO2. [8]* Positive Control: A known TDO inhibitor.

  • Other reagents: As for the IDO1 assay.

Procedure:

  • Cell Seeding and Treatment: Seed the TDO-expressing cells and treat with the test compound and controls as described for the IDO1 assay. No induction with IFNγ is typically needed for constitutive TDO expression.

  • Kynurenine Measurement and Data Analysis: Follow the same procedures as for the IDO1 assay to measure kynurenine production and determine the IC50 value.

Part 3: Data Interpretation and Further Steps

A comprehensive analysis of the data generated from these assays will provide a clear picture of the cellular activity and selectivity of 3-(4-Chlorophenyl)-3,3-difluoro-DL-alanine hydrochloride.

Summary of Key Parameters
ParameterAssayPurpose
IC50 (TPH) Serotonin/5-HIAA QuantificationPotency of inhibition of tryptophan hydroxylase.
IC50 (IDO1) Kynurenine QuantificationPotency of inhibition of indoleamine 2,3-dioxygenase.
IC50 (TDO) Kynurenine QuantificationPotency of inhibition of tryptophan 2,3-dioxygenase.
CC50 Cell Viability AssayConcentration at which the compound is toxic to 50% of cells.
Selectivity Index (CC50 / IC50)A measure of the therapeutic window of the compound.

A high selectivity index for TPH over IDO1 and TDO would indicate a specific inhibitor of serotonin synthesis. Conversely, activity against IDO1 or TDO would suggest a broader profile with potential applications in immuno-oncology.

Advanced Cellular Assays

Should the initial screening reveal potent activity, further cell-based assays can be employed to delve deeper into the mechanism of action:

  • T-cell Co-culture Assays: If the compound inhibits IDO1, its ability to rescue T-cell proliferation and activation in the presence of IDO1-expressing cancer cells can be assessed. [8]* Mechanism-Based Inhibition Studies: Pre-incubation studies can be performed to determine if the inhibition is time-dependent and irreversible, which would be consistent with the properties of a mechanism-based inhibitor.

  • Metabolomics Analysis: A broader, unbiased analysis of cellular metabolites can reveal other pathways affected by the compound.

Conclusion

The application notes and protocols outlined in this guide provide a robust and scientifically rigorous framework for the initial characterization of 3-(4-Chlorophenyl)-3,3-difluoro-DL-alanine hydrochloride in cell-based assays. By systematically evaluating its effects on key enzymes of the tryptophan metabolic network, researchers can elucidate its primary mechanism of action, determine its selectivity profile, and pave the way for further preclinical development.

References

  • Fenclonine. In: Wikipedia. ; 2023. Accessed March 20, 2026. [Link]

  • Gessa GL, Gessa R, Tagliamonte A, Tagliamonte P, Vargiu L. Some pharmacological effects of p-chlorophenylalanine unrelated to tryptophan hydroxylase inhibition. Br J Pharmacol. 1972;44(4):686-700. [Link]

  • Jéquier E, Lovenberg W, Sjoerdsma A. Tryptophan hydroxylase inhibition: the mechanism by which p-chlorophenylalanine depletes rat brain serotonin. Mol Pharmacol. 1967;3(3):274-278. [Link]

  • Sun Y, et al. Evaluation of Novel Inhibitors of Tryptophan Dioxygenases for Enzyme and Species Selectivity Using Engineered Tumour Cell Lines Expressing Either Murine or Human IDO1 or TDO2. Int J Mol Sci. 2022;23(17):9935. [Link]

  • Nikolaus S, et al. Effects of Thryptophan Hydroxylase Blockade by P-Chlorophenylalanine on Contextual Memory Reconsolidation after Training of Different Intensity. Int J Mol Sci. 2020;21(6):2098. [Link]

  • Platten M, Nollen EAA, Röhrig UF, Fallarino F, Opitz CA. Tryptophan metabolism as a common therapeutic target in cancer, neurodegeneration and beyond. Nat Rev Drug Discov. 2019;18(5):379-401. [Link]

  • Mozzarelli A, et al. Inhibition of O-acetylserine sulfhydrylase by fluoroalanine derivatives. J Enzyme Inhib Med Chem. 2019;34(1):283-290. [Link]

  • Al-Rifai N, et al. Difluoroalanine: Synthesis, Incorporation in Peptides, and Hydrophobic Contribution Assessment. Org Lett. 2023;25(38):7004-7008. [Link]

  • DeMasters G, et al. p-chlorophenylalanine-induced serotonin depletion: reduction in exploratory locomotion but no obvious sensory-motor deficits. Pharmacol Biochem Behav. 1993;46(2):419-427. [Link]

  • TPH1 Inhibitor Screening Assay Kit. BPS Bioscience. Accessed March 20, 2026. [Link]

  • Targeting Tryptophan metabolism pathway as a therapeutic strategy for non-small cell lung cancer. European Respiratory Society. Accessed March 20, 2026. [Link]

  • Tan S, et al. Role of Tryptophan Metabolism in Cancer. Cancer AI. 2023;4:e70037. [Link]

  • Mondanelli G, et al. Targeting Tryptophan Catabolism in Cancer Immunotherapy Era: Challenges and Perspectives. Front Immunol. 2021;12:758928. [Link]

  • Wang Y, et al. Tryptophan potentiates CD8+ T cells against cancer cells by TRIP12 tryptophanylation and surface PD-1 downregulation. J Immunother Cancer. 2021;9(7):e002727. [Link]

  • van der Donk WA, et al. Efficient Synthesis of Suitably Protected Beta-Difluoroalanine and Gamma-Difluorothreonine From L-ascorbic Acid. Org Lett. 2007;9(1):115-117. [Link]

  • Mozzarelli A, et al. Inhibition of O-acetylserine Sulfhydrylase by Fluoroalanine Derivatives. J Enzyme Inhib Med Chem. 2019;34(1):283-290. [Link]

  • Tysoe C, Withers SG. Fluorinated mechanism-based inhibitors: common themes and recent developments. Curr Top Med Chem. 2014;14(7):865-874. [Link]

  • van der Donk WA, et al. Efficient Synthesis of Suitably Protected β-Difluoroalanine and γ-Difluorothreonine from L-Ascorbic Acid. Org Lett. 2007;9(1):115-117. [Link]

  • Wun J, et al. Discovery of antimicrobial agent targeting tryptophan synthase. Protein Sci. 2022;31(2):495-507. [Link]

  • Colombo G, et al. Tryptophan scanning mutagenesis as a way to mimic the compound-bound state and probe the selectivity of allosteric inhibitors in cells. Chem Sci. 2019;10(28):6849-6857. [Link]

  • Yamamoto H, et al. Synthesis of Difluoroalanine (dfa) and Their Applications in Peptide Synthesis. Peptide Science. 2024. [Link]

  • de Carvalho LPS, et al. Insights into inhibitor mode of action using gel filtration of fluorescently labelled proteins. Sci Rep. 2019;9(1):18585. [Link]

  • Bouhssain Z, et al. A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs. Antibiotics (Basel). 2023;12(3):549. [Link]

Sources

Application Note & Protocols: The Strategic Integration of Fluorinated Phenylalanines in Drug Research

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Structural Biologists in Drug Development Document Type: Technical Guide, Application Notes, and Validated Protocols

Introduction: The Rationale for Fluorination in Drug Design

The incorporation of fluorinated phenylalanines (FPhe) into peptides, proteins, and small molecules represents a paradigm shift in rational drug design. As a Senior Application Scientist, I often emphasize to development teams that substituting a hydrogen atom with fluorine is not merely a steric exchange; it is a profound electronic and physicochemical perturbation.

Because fluorine is the most electronegative element, it withdraws electron density from the phenyl ring. This single modification alters the quadrupole moment of the aromatic system, fundamentally changing how the molecule interacts with its biological target. Specifically, it destabilizes cation- π interactions while often enhancing edge-to-face π

π stacking. Furthermore, the high lipophilicity of the carbon-fluorine bond drives desolvation energy, forcing the fluorinated moiety into hydrophobic binding pockets with higher affinity than its non-fluorinated counterpart[1].

Beyond binding thermodynamics, FPhe derivatives are critical tools for Protein-Observed 19 F NMR and catabolic stabilization against proteolytic degradation[2][3]. This guide synthesizes the mechanistic causality behind these applications and provides self-validating protocols for their implementation.

Application Note I: Enhancing Proteolytic Stability and Target Specificity

In peptide therapeutics, the short half-life dictated by endogenous proteases is a primary bottleneck. Incorporating FPhe analogs directly addresses this by creating steric and electronic mismatches in the active sites of degrading enzymes.

Causality in Action: A landmark application of this principle is found in the development of peptide epoxyketone proteasome inhibitors. By substituting standard phenylalanine with pentafluoro-phenylalanine (F 5​ -Phe) or bis-(trifluoromethyl)phenylalanine, researchers achieved profound selectivity for the β 5 (chymotrypsin-like) subunit of the proteasome over the β 1 and β 2 subunits[3]. The highly electron-withdrawn, bulky fluorinated ring perfectly complements the specific hydrophobic S1 pocket of the β 5 subunit, increasing both potency and target specificity[3].

Quantitative Data: Physicochemical Properties of FPhe Variants

To rationally select an FPhe derivative for your workflow, consult the comparative data below. Notice how increasing fluorination predictably modulates both the pKa of the α -amine and the overall lipophilicity.

Amino Acid DerivativeSubstitutionApprox. pKa ( α -NH 2​ ) Δ LogP (vs. Phe)Van der Waals Vol. (ų)Primary Application in Drug Discovery
L-Phenylalanine None9.13Baseline135Native baseline for assays
4-Fluoro-Phe 4-F~8.9+0.2140 19 F NMR, mild stability enhancement
3,4-Difluoro-Phe 3,4-diF~8.7+0.5145Enhanced lipophilicity, altered π -stacking
4-Trifluoromethyl-Phe 4-CF 3​ ~8.5+1.1165Strong 19 F NMR signal (3 equivalent F)
Pentafluoro-Phe F 5​ ~8.0+1.5160Proteasome inhibitors, extreme hydrophobicity

Application Note II: Protein-Observed 19 F NMR for Fragment Screening

Fragment-based drug discovery (FBDD) relies on detecting weak, transient interactions between small molecules and target proteins. 19 F NMR is uniquely suited for this due to the 100% natural abundance of the 19 F isotope, its spin-½ nature, and its high gyromagnetic ratio[4].

The Causality of the Signal: Why use 19 F NMR over standard 1 H NMR? Biological systems possess zero background fluorine. When a target protein is genetically engineered to incorporate FPhe (e.g., via auxotrophic E. coli expression), the resulting 19 F NMR spectrum is incredibly clean[5]. Furthermore, the 19 F chemical shift is exquisitely sensitive to changes in the local van der Waals environment and electrostatic field (the γ -gauche effect). When a ligand binds, even remotely, the resulting conformational heterogeneity shifts the 19 F signal, providing a highly sensitive, site-specific readout of ligand engagement[5][6].

G A Target Protein Expression (with FPhe) B Protein Purification A->B Isolation C Apo-State 19F NMR B->C Baseline D Ligand Titration C->D Add Fragments E Holo-State 19F NMR D->E Binding F Chemical Shift Analysis E->F Δδ Mapping

Workflow for Protein-Observed 19F NMR Fragment Screening using FPhe.

Validated Experimental Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS) of FPhe-Peptides

Traditional SPPS relies heavily on toxic DMF and piperidine. This protocol utilizes a validated "green chemistry" approach using Ethyl Acetate (EtOAc) and Propylphosphonic anhydride (T3P)[7]. Causality Check: T3P is utilized here because it minimizes the epimerization of the highly electron-withdrawn fluorinated α -carbon, a common side-reaction when using standard DIC/HOBt coupling on electronegative unnatural amino acids[7].

Step-by-Step Methodology:

  • Resin Swelling: Weigh 0.1 mmol of Fmoc-Rink Amide resin into a fritted syringe. Swell in EtOAc for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% 4-methylpiperidine in EtOAc (2 × 10 min). Wash thoroughly with EtOAc (5 × 1 min). Validation: Perform a Kaiser test; a positive (blue) result confirms free amines.

  • Amino Acid Activation & Coupling:

    • Dissolve 0.3 mmol (3 eq) of Fmoc-FPhe-OH and 0.34 mmol (3.4 eq) of DIPEA in EtOAc.

    • Add 0.68 mmol (6.8 eq) of 50% T3P in EtOAc.

    • Add the mixture to the resin and agitate for 2 hours at room temperature.

  • Washing: Drain the reaction mixture and wash the resin with EtOAc (5 × 1 min). Validation: A negative Kaiser test confirms complete coupling.

  • Iteration: Repeat steps 2–4 for the remaining amino acid sequence.

  • Cleavage: Treat the dried resin with a cleavage cocktail (95% TFA, 2.5% TIPS, 2.5% H 2​ O) for 2 hours. Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize.

SPPS Resin Resin Swelling (EtOAc) Deprotect Fmoc Deprotection (4-Methylpiperidine) Resin->Deprotect Wash1 Solvent Wash (EtOAc) Deprotect->Wash1 Couple FPhe Coupling (T3P / DIPEA) Wash1->Couple Wash2 Solvent Wash (EtOAc) Couple->Wash2 Wash2->Deprotect Repeat Cycle Cleave Resin Cleavage (TFA Cocktail) Wash2->Cleave Final Step

Green Solid-Phase Peptide Synthesis (SPPS) cycle for FPhe incorporation.

Protocol B: Biosynthetic Incorporation of FPhe for 19 F NMR

To achieve high signal-to-noise ratios in NMR, FPhe must be incorporated with high fidelity. This protocol uses a phenylalanine auxotrophic E. coli strain to prevent wild-type Phe contamination[5][6].

Step-by-Step Methodology:

  • Transformation: Transform the target plasmid into a Phe-auxotrophic E. coli strain (e.g., AFIQ cell line).

  • Depletion Phase: Grow cells in M9 minimal media supplemented with 20 amino acids (including 0.5 mM standard L-Phe) at 37°C until OD 600​ reaches 0.8.

  • Media Exchange: Centrifuge the cells (4000 × g, 10 min) and wash twice with 0.9% NaCl to remove all residual L-Phe.

  • FPhe Incorporation: Resuspend the pellet in fresh M9 minimal media containing 19 amino acids (excluding Phe) and add 1 mM of the chosen FPhe analog (e.g., 4-Fluoro-L-phenylalanine).

  • Induction: Incubate for 15 minutes to allow FPhe uptake, then induce protein expression with 1 mM IPTG. Express for 4–6 hours at 37°C.

  • NMR Preparation: Purify the protein via standard affinity chromatography. Exchange the buffer to 50 mM Phosphate, 100 mM NaCl, 10% D 2​ O, pH 7.4.

  • Data Acquisition: Acquire 1D 19 F NMR spectra at 298 K using a 400 MHz or higher spectrometer equipped with a fluorine-tuned cryoprobe. Use trifluoroacetic acid (TFA) as an external chemical shift reference (-76.55 ppm).

References

  • Genetic Encoding of Fluorinated Analogues of Phenylalanine for 19F NMR Spectroscopy: Detection of Conformational Heterogeneity in Flaviviral NS2B-NS3 Proteases ACS Sensors URL:[Link]

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications Beilstein Journal of Organic Chemistry (PMC) URL:[Link]

  • 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery RSC Chemical Biology (PMC) URL:[Link]

  • Incorporation of Fluorinated Phenylalanine Generates Highly Specific Inhibitor of Proteasome's Chymotrypsin-like Sites Journal of Medicinal Chemistry URL:[Link]

  • Greener Solid Phase Peptide Synthesis: Improved Procedure for Distributed Drug Discovery in Undergraduate Laboratories Journal of Chemical Education URL:[Link]

Sources

Application Notes & Protocols: A Strategic Approach to the Synthesis of Fluorinated Phenylalanine Derivatives from Aspartic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into amino acids offers a powerful tool for modulating the biological and physicochemical properties of peptides and proteins.[1][2][3] This document provides a detailed guide for the synthesis of specific fluorinated phenylalanine derivatives, namely 4-(2-fluoroethyl)-ʟ-phenylalanine and 3-(2-fluoroethyl)-ʟ-phenylalanine, utilizing readily available aspartic acid as a chiral starting material. This approach leverages the inherent stereochemistry of aspartic acid to produce enantiomerically pure target compounds. The protocols herein are presented with an emphasis on the underlying chemical principles, providing researchers with the rationale behind experimental choices and a robust framework for troubleshooting and adaptation.

Introduction: The Significance of Fluorine in Peptide and Protein Chemistry

The substitution of hydrogen with fluorine in amino acids has become a cornerstone of modern medicinal chemistry and chemical biology.[1][4] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the characteristics of the parent molecule.[5] Introducing fluorine can enhance metabolic stability, increase binding affinity, and alter the conformational preferences of peptides and proteins.[4][6] Fluorinated phenylalanine derivatives, in particular, have found applications as therapeutic agents, enzyme inhibitors, and probes for in vivo imaging techniques like Positron Emission Tomography (PET).[3][6]

Overall Synthetic Strategy: From Aspartic Acid to Fluorinated Phenylalanines

The synthetic route detailed below transforms a partially protected aspartic acid derivative into the target fluoroethyl-phenylalanines through a multi-step sequence. The key transformations include the activation of a carboxylic acid, a cross-coupling reaction to form the aromatic ring, and a subsequent deprotection-fluorination sequence. This strategy is advantageous as it starts from a common and stereochemically defined building block.

Visualizing the Workflow

The following diagram illustrates the overall synthetic pathway from the protected aspartic acid starting material to the final fluorinated phenylalanine products.

Synthesis_Workflow cluster_start Starting Material cluster_main_path Core Synthesis cluster_end Final Product A Protected L-Aspartic Acid Derivative (82) B Activation with N-Hydroxytetrachlorophthalimide A->B TCTU, DIPEA, DCM C Activated Ester (83) B->C D Suzuki-Miyaura Coupling with Boronic Acid (84a,b) C->D E Substituted Phenylalanine Derivative (85a,b) D->E Pd(PPh3)4, K2CO3, Dioxane/H2O F Hydroxy Group Deprotection (TBAF) E->F G Alcohol Intermediate (86a,b) F->G H Fluorination (DAST) G->H I Protected Fluorinated Product H->I J Final Deprotection I->J Acid Hydrolysis K Target Fluoroethyl-L-phenylalanine (88a,b) J->K

Caption: Synthetic workflow from protected aspartic acid to fluoroethyl-L-phenylalanine.

Detailed Protocols and Methodologies

The following protocols are adapted from the synthetic route described by Awad and Ayoup (2020).[5][6]

Step 1: Activation of Protected Aspartic Acid

Rationale: The first step involves the activation of the free carboxylic acid of a partially protected L-aspartic acid derivative (82). This is achieved by converting it into an N-hydroxytetrachlorophthalimide ester (83). This activated ester is more susceptible to nucleophilic attack in the subsequent cross-coupling reaction.

Protocol:

  • Dissolve the partially protected L-aspartic acid derivative (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add N,N-diisopropylethylamine (DIPEA) (1.2 eq) and 2-(1H-6-chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (TCTU) (1.1 eq).

  • Stir the reaction mixture at room temperature for 10 minutes.

  • Add N-hydroxytetrachlorophthalimide (1.1 eq) to the mixture.

  • Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the activated ester (83).

Step 2: Suzuki-Miyaura Cross-Coupling

Rationale: This key step constructs the phenylalanine backbone by coupling the activated aspartic acid derivative with an appropriate boronic acid. The use of a palladium catalyst facilitates this carbon-carbon bond formation.

Protocol:

  • To a solution of the activated ester (83) (1.0 eq) in a 4:1 mixture of dioxane and water, add the corresponding boronic acid (84a or 84b) (1.5 eq) and potassium carbonate (K₂CO₃) (3.0 eq).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq).

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours under an inert atmosphere.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the substituted phenylalanine derivative (85a or 85b).

Step 3: Hydroxy Group Deprotection

Rationale: Before the fluorination step, the protecting group on the hydroxyethyl moiety must be removed. Tetrabutylammonium fluoride (TBAF) is a common reagent for the cleavage of silyl ethers, which are often used as protecting groups for alcohols.

Protocol:

  • Dissolve the substituted phenylalanine derivative (85a or 85b) (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Add a 1M solution of TBAF in THF (1.2 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the alcohol intermediate (86a or 86b).

Step 4: Deoxyfluorination

Rationale: This step introduces the fluorine atom by replacing the hydroxyl group. Diethylaminosulfur trifluoride (DAST) is an effective deoxyfluorinating agent for this transformation. The reaction proceeds via an intermediate that is susceptible to nucleophilic attack by the fluoride ion.

Protocol: Safety Note: DAST is toxic and moisture-sensitive. Handle with care in a well-ventilated fume hood.

  • Dissolve the alcohol intermediate (86a or 86b) (1.0 eq) in anhydrous DCM and cool the solution to -78 °C.

  • Add DAST (1.3 eq) dropwise to the cooled solution.

  • Stir the reaction at -78 °C for 1 hour and then allow it to slowly warm to room temperature over 3-4 hours.

  • Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C.

  • Separate the organic layer, and wash it with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Step 5: Final Deprotection

Rationale: The final step involves the removal of the remaining protecting groups (e.g., on the amine and the carboxylate) to yield the free fluorinated amino acid. This is typically achieved by acid hydrolysis.

Protocol:

  • Dissolve the protected fluorinated product in a suitable solvent system, such as a mixture of dioxane and 6M HCl.

  • Heat the mixture to reflux (or a suitable elevated temperature) for 4-8 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and concentrate it under reduced pressure.

  • The resulting crude product can be purified by recrystallization or ion-exchange chromatography to yield the final target compound (88a or 88b).

Summary of Quantitative Data

The following table provides representative yields for each step of the synthesis. Actual yields may vary depending on the specific substrate and reaction scale.

StepTransformationReagentsTypical Yield (%)
1Carboxylic Acid ActivationTCTU, DIPEA, N-hydroxytetrachlorophthalimide85-95
2Suzuki-Miyaura CouplingBoronic Acid, Pd(PPh₃)₄, K₂CO₃60-75
3Hydroxy Group DeprotectionTBAF90-98
4DeoxyfluorinationDAST50-70
5Final DeprotectionAcid Hydrolysis80-90

Trustworthiness and Self-Validation

In-Process Controls:

  • TLC Monitoring: At each stage, TLC should be used to monitor the consumption of the starting material and the formation of the product. This allows for real-time assessment of the reaction's progress.

  • Spectroscopic Analysis: After each purification step, it is crucial to characterize the intermediates using NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry to confirm their identity and purity before proceeding to the next step.

Final Product Validation:

  • The final fluorinated phenylalanine derivative should be thoroughly characterized by high-resolution mass spectrometry (HRMS) to confirm its elemental composition.

  • NMR spectroscopy (¹H, ¹³C, ¹⁹F) will confirm the structure and the successful incorporation of fluorine.

  • Chiral HPLC or determination of specific rotation can be used to confirm the enantiomeric purity of the final product, which should be retained from the starting L-aspartic acid.

Conclusion

This guide outlines a reliable and adaptable synthetic route to valuable fluorinated phenylalanine derivatives from aspartic acid. By understanding the rationale behind each step and implementing rigorous in-process controls, researchers can confidently synthesize these important building blocks for applications in drug discovery and chemical biology. The use of a chiral pool starting material like aspartic acid provides an efficient entry to enantiomerically pure products.

References

  • Vertex AI Search. (n.d.). Enzymatic synthesis of fluorinated L-phenylalanine marked with hydrogen isotopes.
  • Zhang, X., et al. (2023, January 13). Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Publishing.
  • ResearchGate. (n.d.). Recent Advances in the Synthesis of Fluorinated Amino Acids.
  • ResearchGate. (n.d.). Recent Advances in the Synthesis of Fluorinated Amino Acids and Peptides.
  • Practical and Sustainable Synthesis of Fluorinated Amino Acids: Process Optimization. (n.d.).
  • Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC - NIH.
  • ACS Publications - ACS.org. (2024, August 27). Chemoenzymatic Synthesis of Fluorinated L-α-Amino Acids.
  • MDPI. (n.d.). Advances in Enzymatic Synthesis of D-Amino Acids.
  • Preparation of fluorinated phenylalanine derivatives via asymmetric hydrogenation. (n.d.).
  • Awad, L. F., & Ayoup, M. S. (2020, May 15). Fluorinated phenylalanines: synthesis and pharmaceutical applications. PubMed.
  • Synthesis of α-Fluoro-α-Amino Acid Derivatives via Photoredox-Catalyzed Carbofluorination. (n.d.).
  • Biophysics Colab. (2022, October 6). Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells.
  • Beilstein Journals. (n.d.). Fluorinated phenylalanines: synthesis and pharmaceutical applications.
  • Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. (2025, March 21). PMC.
  • ACS Publications. (n.d.). Fluorine-containing amino acids and their derivatives. 3. Stereoselective synthesis and unusual conformational features of threo- and erythro-3-fluorophenylalanine. The Journal of Organic Chemistry.
  • Awad, L. F., & Ayoup, M. S. (2020, May 15). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journals.
  • Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. (2025, March 21). Beilstein Journals.
  • Asymmetric Synthesis of Substituted anti-β-Fluorophenylalanines. (2015, April 14). Organic Letters.
  • Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. (n.d.). PMC - NIH.
  • Asymmetric Synthesis of Substituted anti-β-Fluorophenylalanines. (n.d.). Organic Letters.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Halogenated Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of halogenated amino acids. This resource is designed to provide practical, in-depth guidance to overcome common challenges encountered in the laboratory. As Senior Application Scientists, we have compiled and synthesized field-proven insights and troubleshooting strategies to ensure the success of your synthetic endeavors.

Part 1: Frequently Asked Questions (FAQs) - Troubleshooting Common Errors

This section addresses the most common issues that arise during the synthesis of halogenated amino acids. Each question is followed by a detailed explanation of the underlying causes and a step-by-step troubleshooting guide.

1. My electrophilic aromatic halogenation of Tyrosine is giving me a mixture of mono- and di-halogenated products with poor regioselectivity. What's going wrong?

This is a classic challenge in the halogenation of activated aromatic systems like the phenol side chain of Tyrosine. The high reactivity of the ring can lead to over-halogenation, and directing group effects can be complex.

  • Underlying Cause: The hydroxyl group of Tyrosine is a strong activating group, directing electrophilic substitution to the ortho positions (3 and 5). Once the first halogen is introduced, the ring remains sufficiently activated for a second halogenation to occur, leading to di-halogenated byproducts. The choice of halogenating agent and reaction conditions significantly influences the outcome.

  • Troubleshooting Guide:

    • Control Stoichiometry and Reagent Addition: Carefully control the stoichiometry of your halogenating agent. Use no more than 1.0-1.1 equivalents for mono-halogenation. Consider slow, dropwise addition of the reagent at a low temperature (e.g., 0 °C to -20 °C) to temper reactivity.

    • Choice of Halogenating Agent: For a more controlled reaction, consider using a milder halogenating agent. For instance, instead of elemental bromine (Br₂), which is highly reactive, N-Bromosuccinimide (NBS) often provides better selectivity. For fluorination, the use of a less reactive electrophilic fluorine source, such as N-Fluorobenzenesulfonimide (NFSI), can be advantageous over more aggressive reagents like Selectfluor®.

    • Solvent Effects: The choice of solvent can influence the reactivity of the halogenating agent. Less polar solvents can sometimes dampen the reactivity and improve selectivity. Experiment with solvents like dichloromethane (DCM), chloroform, or acetonitrile.

    • pH Control (for aqueous reactions): The phenoxide form of the Tyrosine side chain is even more activated than the phenol. Performing the reaction under acidic to neutral conditions (pH 4-7) will keep the hydroxyl group protonated and reduce the rate of reaction, thereby improving control.

2. I am attempting a radical halogenation of an aliphatic amino acid, but I'm seeing a complex mixture of products and low yield of the desired halogenated compound. How can I improve this?

Radical halogenation of aliphatic C-H bonds can be notoriously unselective, especially in complex molecules like amino acids with multiple potential reaction sites.

  • Underlying Cause: Radical halogenation proceeds via a chain reaction mechanism involving initiation, propagation, and termination steps. The selectivity is governed by the stability of the resulting carbon radical. In many amino acids, the C-H bonds have similar bond dissociation energies, leading to a mixture of products. Furthermore, the amino and carboxyl groups can be sensitive to the harsh conditions of radical reactions.

  • Troubleshooting Guide:

    • Protecting Groups are Crucial: The amino and carboxyl groups must be protected to prevent unwanted side reactions. The N-phthaloyl group is often used for radical bromination as it is robust and the electron-withdrawing nature of the phthalimide ring can influence the regioselectivity of the halogenation.

    • Regiocontrol through Substrate Design: If possible, introduce a directing group or modify the substrate to favor halogenation at a specific position.

    • Initiator and Light Source: Ensure you are using an appropriate radical initiator (e.g., AIBN or benzoyl peroxide) and a suitable light source (e.g., a high-wattage tungsten lamp) to ensure efficient initiation of the reaction. The reaction should be kept free of oxygen, which can act as a radical scavenger.

    • Halogenating Agent: N-Bromosuccinimide (NBS) is a common choice for allylic and benzylic bromination, and it can also be used for aliphatic systems. For chlorination, sulfuryl chloride (SO₂Cl₂) is often employed.

3. During the synthesis of a β-halogenated amino acid from a serine derivative, I am observing significant elimination to form dehydroalanine. How can I prevent this?

This is a common side reaction when attempting to introduce a halogen at the β-position of serine or threonine derivatives, as the β-substituent is prone to elimination.

  • Underlying Cause: The hydroxyl group at the β-position can be converted into a good leaving group (e.g., by tosylation or mesylation). Subsequent nucleophilic substitution with a halide ion can then compete with E2 elimination, which is often favored by hindered bases or high temperatures.

  • Troubleshooting Guide:

    • Choice of Nucleophilic Halide Source: Use a halide source with a less basic counter-ion. For example, using tetrabutylammonium bromide instead of sodium bromide can sometimes suppress the elimination pathway.

    • Reaction Conditions: Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. This will favor the substitution reaction (SN2), which typically has a lower activation energy than the elimination reaction (E2).

    • Leaving Group: The choice of leaving group is critical. A better leaving group might favor substitution over elimination. Consider comparing tosylate vs. mesylate vs. triflate.

    • Protecting Group Strategy: Ensure your protecting groups on the amine and carboxylate are stable to the reaction conditions and do not participate in any side reactions.

Part 2: Experimental Protocols & Data Interpretation

This section provides detailed, step-by-step methodologies for key experiments and guidance on interpreting the resulting data.

Protocol 1: Regioselective Synthesis of 3-Bromo-L-tyrosine

This protocol is adapted from established methodologies for the selective bromination of Tyrosine.

  • Materials:

    • L-Tyrosine

    • N-Bromosuccinimide (NBS)

    • Methanol

    • Water

    • Sodium thiosulfate

    • Hydrochloric acid (1 M)

    • Sodium hydroxide (1 M)

  • Procedure:

    • Dissolve L-Tyrosine (1 equivalent) in a mixture of methanol and water (e.g., 1:1 v/v).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of N-Bromosuccinimide (1.05 equivalents) in methanol dropwise over 30 minutes, ensuring the temperature remains below 5 °C.

    • Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the progress by TLC or LC-MS.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted NBS.

    • Adjust the pH of the solution to the isoelectric point of 3-Bromo-L-tyrosine (approximately pH 5-6) using 1 M HCl or 1 M NaOH to precipitate the product.

    • Collect the precipitate by vacuum filtration, wash with cold water, and then a small amount of cold methanol.

    • Dry the product under vacuum to yield 3-Bromo-L-tyrosine.

  • Data Interpretation:

    • TLC Analysis: Use a suitable mobile phase (e.g., n-butanol:acetic acid:water = 4:1:1) to monitor the reaction. The product should have a different Rf value than the starting material.

    • ¹H NMR: The appearance of a new singlet in the aromatic region and the disappearance of one of the aromatic doublets is indicative of successful mono-bromination.

    • Mass Spectrometry: The mass spectrum should show the characteristic isotopic pattern for a monobrominated compound (two peaks of nearly equal intensity separated by 2 m/z units).

Compound Molecular Weight ( g/mol ) Expected [M+H]⁺ m/z
L-Tyrosine181.19182.08
3-Bromo-L-tyrosine260.09260.99 / 262.99
3,5-Dibromo-L-tyrosine338.98339.90 / 341.90 / 343.90

Workflow for Troubleshooting Halogenation Reactions

G cluster_start Start: Undesired Reaction Outcome cluster_analysis Step 1: Analyze the Problem cluster_troubleshoot Step 2: Modify Reaction Conditions cluster_end End: Desired Outcome start Low Yield / Impure Product analyze Characterize Byproducts (LC-MS, NMR) start->analyze identify Identify Main Issue: - Over-halogenation? - Poor Regioselectivity? - Side Reactions? - Starting Material Unreacted? analyze->identify temp Adjust Temperature (Usually Lower) identify->temp If side reactions reagent Change Halogenating Agent (Milder/More Selective) identify->reagent If poor selectivity solvent Vary Solvent Polarity identify->solvent If reactivity is an issue stoich Adjust Stoichiometry (Slow Addition) identify->stoich If over-halogenation end High Yield / Pure Product temp->end reagent->end solvent->end stoich->end

Caption: A logical workflow for troubleshooting common issues in halogenation reactions.

Part 3: Mechanistic Insights & Advanced Topics

Understanding Regioselectivity in Tryptophan Halogenation

The indole side chain of Tryptophan presents multiple sites for electrophilic attack. The preferred position of halogenation can be influenced by the choice of halogenating agent and reaction conditions.

  • Position 2 vs. Position 6: Halogenation at the 2-position of the indole ring is often kinetically favored, but the resulting 2-halo-Trp can be unstable. Halogenation at the 6-position is thermodynamically favored and leads to a more stable product.

  • Controlling Selectivity: The use of bulky halogenating agents can sterically hinder attack at the 2-position, favoring substitution at other positions. For example, 2,4,4,6-tetrabromo-2,5-cyclohexadienone (TBCO) has been used for the selective bromination of Tryptophan at the 6-position.

Logical Relationship of Factors Affecting Selectivity

G cluster_factors Controlling Factors cluster_outcome Reaction Outcome reagent Halogenating Agent (Reactivity & Steric Bulk) outcome Regioselectivity & Yield reagent->outcome solvent Solvent (Polarity & Coordinating Ability) solvent->outcome temp Temperature (Kinetic vs. Thermodynamic Control) temp->outcome

Caption: Key factors influencing the regioselectivity and yield of amino acid halogenation.

References

  • Title: N-Bromosuccinimide Source: Wikipedia URL: [Link]

  • Title: The Gabriel Synthesis Source: Organic Chemistry (5th ed.) by Maitland Jones Jr. URL: [Link]

  • Title: Selective bromination of L-tryptophan Source: Tetrahedron Letters, Volume 35, Issue 23, 1994, Pages 3975-3978 URL: [Link]

troubleshooting low yield in 3-(4-Chlorophenyl)-3,3-difluoro-DL-alanine hydrochloride preparation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3-(4-Chlorophenyl)-3,3-difluoro-DL-alanine hydrochloride .

As a Senior Application Scientist, I frequently see researchers struggle with the synthesis of this specific fluorinated amino acid. While this compound is highly valued as a potent and selective inhibitor of arogenate dehydratase (a key enzyme in phenylalanine biosynthesis) [1], installing a β,β -difluoro group introduces severe electronic perturbations. Standard amino acid protocols will fail here. The strong electron-withdrawing nature of the CF 2​ group destabilizes intermediates, invites competing reductions, and triggers rapid defluorination.

This guide is designed to move beyond basic troubleshooting. Below, we break down the causality behind these failures and provide field-proven, self-validating protocols to restore your yields.

Pathway Visualization

SynthesisWorkflow A 2-(4-Chlorophenyl)- 2,2-difluoroacetaldehyde B 2-Amino-3-(4-chlorophenyl)- 3,3-difluoropropanenitrile A->B TMSCN, NH3/MeOH (Strecker Route) C 3-(4-Chlorophenyl)- 3,3-difluoro-2-oxopropionic acid A->C 1. HCN 2. Hydrolysis 3. Oxidation D 3-(4-Chlorophenyl)-3,3-difluoro- DL-alanine hydrochloride B->D Conc. HCl, 85°C (Hydrolysis) C->D NH4OAc, NaBH3CN (Reductive Amination)

Synthetic pathways for 3-(4-Chlorophenyl)-3,3-difluoro-DL-alanine HCl.

Quantitative Troubleshooting Matrix

To quickly diagnose where your workflow is failing, compare your analytical readouts against this kinetic and thermodynamic control matrix.

Reaction StageTarget YieldPrimary BottleneckAnalytical ValidationCorrective Intervention
1. Imine Formation >95%Reversion to aldehyde 1 H NMR: Aldehyde peak (~9.5 ppm)Use anhydrous MeOH/NH 3​ ; strictly avoid water.
2. Hydrocyanation >85%Low conversion 19 F NMR: Unreacted imine signalSubstitute aqueous NaCN with anhydrous TMSCN [2].
3. Reductive Amination >75% α -hydroxy acid byproduct 1 H NMR: -CH(OH)- signal (~4.5 ppm)Pre-incubate with NH 4​ OAc for 4h before reduction [1].
4. Acidic Hydrolysis >90%HF Elimination (Defluorination)LC-MS: Fluoro-enamine massCap hydrolysis temperature strictly at 85 °C [3].

Frequently Asked Questions (FAQs)

Q1: Why is my yield so low during the Strecker reaction of the difluoroacetaldehyde? A1: The causality lies in the strong inductive electron-withdrawing effect (-I effect) of the β,β -difluoro group. While this makes the aldehyde highly electrophilic, it severely destabilizes the intermediate imine toward aqueous hydrolysis. If you use standard aqueous conditions (e.g., NaCN/NH 4​ Cl), the equilibrium shifts heavily back to the aldehyde. Solution: Transition to strictly anhydrous conditions. Use methanolic ammonia to form the imine, followed by the addition of trimethylsilyl cyanide (TMSCN). TMSCN irreversibly traps the unstable imine as the silylated aminonitrile, driving the reaction forward[2].

Q2: During the reductive amination of 3-(4-chlorophenyl)-3,3-difluoro-2-oxopropionic acid, I isolate a large amount of the α -hydroxy acid. How do I prevent this? A2: This occurs because the reduction of the ketone outpaces the formation of the imine. The strongly electron-withdrawing CF 2​ group decreases the nucleophilicity of the incoming amine, drastically slowing down imine condensation. If the reducing agent (NaBH 3​ CN) is present too early, it will directly reduce the unreacted ketone. Solution: Mechanistically decouple the steps. Allow the oxo-acid to incubate with a large excess of ammonium acetate (10-15 eq) in methanol for at least 4 hours. Validate complete imine formation via an NMR aliquot check before introducing the hydride source [1].

Q3: My final product is contaminated with defluorinated degradation products after acidic hydrolysis. What is going wrong? A3: You are likely overheating the hydrolysis reaction. The α -proton of the aminonitrile is rendered highly acidic by both the adjacent CF 2​ group and the protonated amine. Under harsh acidic conditions (e.g., refluxing 12 M HCl at >100 °C), the molecule undergoes an acid-catalyzed elimination of hydrogen fluoride (HF), forming a reactive fluoro-enamine that rapidly hydrolyzes to a keto-acid [3]. Solution: Kinetic control is required. Maintain the hydrolysis temperature strictly at 85 °C. This provides sufficient thermal energy to hydrolyze the nitrile to the carboxylic acid without crossing the higher activation energy barrier required for HF elimination.

Self-Validating Experimental Protocol: Anhydrous Strecker & Controlled Hydrolysis

To ensure trustworthiness in your synthesis, do not proceed to the next step without passing the built-in Validation Checks .

Step 1: Imine Formation

  • Dissolve 2-(4-chlorophenyl)-2,2-difluoroacetaldehyde (10.0 mmol) in anhydrous methanol (20 mL) under an argon atmosphere.

  • Add a 5-fold molar excess of anhydrous ammonia (7 M in MeOH). Stir at 25 °C for 2 hours.

  • Validation Check: Extract a 50 μ L aliquot, evaporate under N 2​ , and analyze via 1 H NMR (CD 3​ OD). Proceed only when the aldehyde proton signal ( 9.5 ppm) is completely replaced by the imine signal ( 7.8 ppm).

Step 2: Hydrocyanation

  • Cool the validated imine solution to 0 °C.

  • Dropwise add TMSCN (12.0 mmol). Caution: TMSCN is highly toxic; perform in a dedicated fume hood with proper scrubbing.

  • Stir for 12 hours, allowing the reaction to naturally warm to room temperature.

  • Validation Check: Analyze the crude mixture via 19 F NMR. The CF 2​ signal must shift upfield, confirming the structural conversion from the sp2 imine to the sp3 aminonitrile.

Step 3: Controlled Acidic Hydrolysis

  • Concentrate the reaction mixture under reduced pressure to remove methanol and excess TMSCN.

  • Suspend the crude aminonitrile in 12 M HCl (15 mL).

  • Heat the mixture strictly to 85 °C for 18 hours. Do not exceed 90 °C.

  • Validation Check: Monitor via LC-MS. The reaction is complete when the nitrile mass disappears, and the target mass[M+H] + for the amino acid appears, with zero detection of [M-HF+H] + peaks.

Step 4: Isolation

  • Cool the mixture to 0 °C and concentrate under high vacuum to remove aqueous HCl.

  • Triturate the resulting solid with cold diethyl ether (3 x 15 mL) to extract non-polar organic impurities.

  • Filter and dry under vacuum to yield 3-(4-Chlorophenyl)-3,3-difluoro-DL-alanine hydrochloride as a white crystalline solid.

References

  • Title: β,β -Difluoro analogs of α -oxo- β -phenylpropionic acid and phenylalanine. Source: Tetrahedron. URL: [Link]

  • Title: Synthesis of 3,3-Difluoro-DL-alanine and 3,3-Difluoro-DL-alanine Precursors. Source: Synthesis. URL: [Link]

  • Title: Biomimetic enantioselective synthesis of β,β -difluoro- α -amino acid derivatives. Source: Communications Chemistry. URL: [Link]

preventing degradation of 3-(4-Chlorophenyl)-3,3-difluoro-DL-alanine hydrochloride during storage

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Ensuring Compound Integrity During Storage and Handling

Welcome to the technical support guide for 3-(4-Chlorophenyl)-3,3-difluoro-DL-alanine hydrochloride. This document provides in-depth guidance for researchers, scientists, and drug development professionals on the best practices for storing and handling this compound to prevent degradation. Given the specific nature of this molecule, this guide is built upon established principles of organic chemistry, data from analogous fluorinated amino acids, and best practices for handling hygroscopic hydrochloride salts.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and storage of this compound.

Q1: What are the ideal storage conditions for 3-(4-Chlorophenyl)-3,3-difluoro-DL-alanine hydrochloride?

A1: To ensure maximum stability, the compound should be stored under controlled conditions that mitigate exposure to the three primary degradation catalysts: moisture, heat, and light.[1]

Table 1: Recommended Storage Conditions

ParameterRecommended ConditionRationale
Temperature -20°C or below, in a non-frost-free freezer.Minimizes thermal degradation kinetics.[1] Prevents potential freeze-thaw cycles that can introduce moisture.
Atmosphere Under an inert gas (Argon or Nitrogen).Protects against long-term oxidative degradation.
Light Exposure In an amber or opaque vial, stored in the dark.[1]The chlorophenyl group may increase photosensitivity, and storing in the dark prevents photodegradation.[2]
Container Tightly sealed, high-quality glass vial with a PTFE-lined cap.Prevents moisture ingress and ensures a non-reactive storage surface.[1]

Q2: Is this compound hygroscopic? What happens if it absorbs water?

A2: Yes. As a hydrochloride salt, this compound is presumed to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3] Water absorption is a critical failure point as it can initiate hydrolytic degradation . The gem-difluoro group adjacent to the amine is susceptible to hydrolysis, which can cleave the C-F bonds and ultimately lead to the formation of an undesirable keto-acid byproduct, compromising the purity and potency of your material.[1][3] Physical changes like clumping or caking are visual indicators of moisture absorption.[3]

Q3: What solvents are recommended for reconstitution, and how should I prepare solutions?

A3: For short-term use, high-purity, anhydrous solvents such as Dimethyl Sulfoxide (DMSO) or Methanol are suitable.[4] Due to the risk of hydrolysis, preparing aqueous solutions for long-term storage is strongly discouraged. When preparing solutions, always use dry glassware and work quickly to minimize the compound's exposure to ambient humidity.[3] For long-term experiments, it is best practice to prepare fresh solutions or store aliquots of a stock solution at -80°C.

Q4: Is the compound sensitive to light?

A4: While specific photostability data is not available, compounds containing chlorophenyl groups can be susceptible to photodegradation. Standard laboratory best practice dictates protecting all research chemicals from direct sunlight or strong artificial light.[2] Always store the solid compound and any solutions in amber vials or wrap containers in aluminum foil.

Part 2: Troubleshooting Guide: Identifying and Mitigating Degradation

This section provides a logical framework for troubleshooting when you suspect compound degradation, such as observing unexpected results, loss of activity, or new peaks in analytical data (e.g., HPLC, LC-MS).

Issue: Unexpected Experimental Results or Analytical Impurities Detected

When your results deviate from the expected outcome, it is crucial to systematically assess the integrity of your starting material.

TroubleshootingWorkflow Start Unexpected Results or New Analytical Peaks CheckPurity Assess Purity via HPLC (See Protocol B) Start->CheckPurity DegradationObserved Degradation Confirmed? CheckPurity->DegradationObserved Hypothesis1 Hypothesis 1: Hygroscopicity & Hydrolysis DegradationObserved->Hypothesis1 Yes NoDegradation No Degradation (Purity >98%) DegradationObserved->NoDegradation No Solution1 Solution: • Handle in glovebox/dry environment. • Aliquot new vial. • Use anhydrous solvents. Hypothesis1->Solution1 Hypothesis2 Hypothesis 2: Oxidative Degradation Solution2 Solution: • Purge vials with inert gas (Ar/N₂). • Store aliquots under inert gas. Hypothesis2->Solution2 Hypothesis3 Hypothesis 3: Photodegradation Solution3 Solution: • Use amber vials. • Protect from light during experiments. • Review storage location. Hypothesis3->Solution3 TroubleshootExp Troubleshoot other experimental parameters (e.g., reagents, cell lines, instrument). NoDegradation->TroubleshootExp

Caption: Troubleshooting workflow for suspected compound degradation.
In-Depth Analysis of Degradation Pathways
  • Hypothesis 1: Hydrolytic Degradation

    • Mechanism: As a hygroscopic hydrochloride salt, the compound can absorb atmospheric water. This moisture can facilitate the hydrolysis of the gem-difluoro group. This is a significant concern for many fluorinated compounds and is a primary pathway for degradation.[1][5]

    • Evidence: Appearance of new, more polar peaks in a reverse-phase HPLC chromatogram. Mass spectrometry data may show a peak corresponding to the mass of the keto-acid analog.

    • Mitigation: Strictly adhere to anhydrous handling techniques as described in Protocol A . Handle the solid compound in a glovebox or a controlled low-humidity environment.[3] Always use high-quality, anhydrous solvents for reconstitution.

  • Hypothesis 2: Oxidative Degradation

    • Mechanism: Although the molecule lacks highly susceptible functional groups, long-term exposure to atmospheric oxygen, potentially catalyzed by trace metal impurities or light, can lead to oxidative degradation. Amino acids can be targeted by oxidants, leading to a loss of structure and function.[6]

    • Evidence: This can manifest as a complex mixture of minor impurities in analytical data, or a gradual loss of potency over time that cannot be attributed to hydrolysis.

    • Mitigation: Store the compound under an inert atmosphere like argon or nitrogen.[7] After opening a new vial, flush the headspace with inert gas before re-sealing for storage.

  • Hypothesis 3: Photodegradation

    • Mechanism: The chlorophenyl aromatic ring is a chromophore that absorbs UV light. This energy absorption can lead to bond cleavage and the formation of radical species, resulting in a variety of degradation products. The ICH guidelines for pharmaceuticals mandate photostability testing for this reason.[8]

    • Evidence: Discoloration of the solid material (e.g., turning slightly yellow or brown). Appearance of multiple degradation peaks in HPLC analysis after exposure to light.

    • Mitigation: Always store the solid and solutions in amber or opaque containers protected from light.[2] During experiments, shield solutions from direct light by covering flasks and vials with aluminum foil.

Caption: Postulated primary degradation pathway via hydrolysis.

Part 3: Experimental Protocols

Protocol A: Recommended Procedure for Aliquoting and Long-Term Storage

This protocol minimizes the risk of contamination and degradation of the bulk material.

  • Preparation: Before opening the main container for the first time, allow it to equilibrate to room temperature for at least 30-60 minutes. This prevents condensation of atmospheric moisture onto the cold powder.

  • Environment: Perform all weighing and aliquoting in a controlled environment with low humidity, such as a nitrogen or argon-filled glovebox.[3]

  • Aliquoting: Weigh the desired amounts of the powder into smaller, pre-labeled amber glass vials suitable for single or short-term use.

  • Inerting: Before sealing each aliquot, flush the vial's headspace with a gentle stream of inert gas (argon or nitrogen) for 10-15 seconds.

  • Sealing: Immediately cap the vials tightly with PTFE-lined caps.

  • Storage: Place the main container and all aliquots back into a -20°C or -80°C freezer. Ensure the storage area is dark.[9]

Protocol B: HPLC Method for Assessing Purity and Detecting Degradants

This general-purpose reverse-phase HPLC method can be used to assess the purity of the compound.

  • Instrumentation: An HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: A standard C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.[10]

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Gradient:

    • Start with a linear gradient from 5% B to 95% B over 20 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 5% B and equilibrate for 5 minutes before the next injection.

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor at 220 nm, which should correspond to the absorbance of the chlorophenyl ring.

  • Sample Preparation: Prepare a sample solution at approximately 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.

  • Analysis: The parent compound should elute as a sharp, primary peak. The appearance of significant earlier-eluting peaks may indicate the formation of more polar degradants, such as the keto-acid byproduct from hydrolysis.

References

  • Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. (2023). Google Cloud.
  • Chemical Storage in Research Labs: Safety & Compliance. Apollo Scientific.
  • Safety First: Best Practices for Handling Research Chemicals. (2025). XPRESS CHEMS.
  • Handling and Storing Chemicals. (2017). Lab Manager.
  • A Guide to Handling and Storing Chemicals in a Lab. (2021). InterFocus.
  • Photophysical and biological studies on structurally modified chlorophenyl-substituted pyrazolone derivatives.
  • Handling and storage protocols for hygroscopic sultamicillin hydrochloride powder. Benchchem.
  • Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride. Benchchem.
  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chrom
  • Degradation of Amino Acids and Structure in Model Proteins and Bacteriophage MS2 by Chlorine, Bromine, and Ozone. (2015). Environmental Science & Technology.
  • Efficient Synthesis of Suitably Protected β-Difluoroalanine and γ-Difluorothreonine
  • Handling, storage, and safety precautions for 3,5-Difluoro-DL-phenylalanine. Benchchem.
  • Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency.

Sources

Navigating the Matrix: A Technical Guide to Addressing Matrix Effects in Mass Spectrometry Analysis of Alanine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects in the mass spectrometry analysis of alanine analogs. As Senior Application Scientists, we understand that achieving accurate and reproducible quantification is paramount. This resource provides in-depth troubleshooting advice and frequently asked questions to empower you to overcome the challenges posed by complex biological matrices.

Section 1: Frequently Asked Questions (FAQs) - The Basics of Matrix Effects

This section addresses the fundamental questions researchers often have about matrix effects and their impact on the analysis of alanine and its analogs.

Q1: What are matrix effects in LC-MS analysis?

A: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the analyte of interest.[1] Matrix effects are the influence of these co-eluting components on the ionization efficiency of the target analyte, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[1][2][3] This interference can significantly compromise the accuracy, precision, and sensitivity of quantitative analyses.[4][5]

Q2: Why are alanine and its analogs particularly susceptible to matrix effects?

A: Alanine and its analogs are small, polar molecules. When analyzing them in complex biological matrices such as plasma, urine, or tissue homogenates, they often co-elute with a variety of endogenous substances like salts, phospholipids, and other amino acids.[2][6] These matrix components can compete with the alanine analogs for charge in the ion source, leading to significant ion suppression.[2][3]

Q3: What are the most common sources of matrix effects in bioanalysis?

A: The most prevalent sources of matrix effects in bioanalytical studies are endogenous phospholipids from cell membranes.[6][7][8][9] These molecules are notorious for causing ion suppression and can build up on analytical columns, leading to irreproducible results.[7][9] Other significant contributors include salts, proteins, and metabolites that may be present in the biological sample.[1][2][6]

Q4: How can I quickly assess if my alanine analog analysis is suffering from matrix effects?

A: A common and effective method is the post-extraction spike experiment.[4][10] This involves comparing the signal response of your alanine analog in a clean solution (neat standard) to the response of the same amount of analyte spiked into a blank matrix extract (a sample that has gone through the entire sample preparation process but does not contain the analyte).[4][11] A significant difference between these two responses indicates the presence of matrix effects.[4]

Section 2: Troubleshooting Guide - From Identification to Mitigation

This section provides a more in-depth, step-by-step approach to identifying, quantifying, and mitigating matrix effects in your experiments.

Issue 1: Inconsistent quantification and poor reproducibility of my alanine analog.

This is a classic symptom of unaddressed matrix effects. The following workflow will help you diagnose and resolve the issue.

Step 1: Quantify the Matrix Effect

Before you can fix the problem, you need to understand its magnitude. The Matrix Factor (MF) is a key parameter to calculate.

Experimental Protocol: Calculating the Matrix Factor

  • Prepare three sets of samples:

    • Set A (Neat Solution): Your alanine analog standard prepared in the mobile phase or a clean solvent.

    • Set B (Post-Extraction Spike): A blank biological matrix sample is taken through your entire extraction procedure. The final extract is then spiked with your alanine analog standard at the same concentration as Set A.

    • Set C (Pre-Extraction Spike): A blank biological matrix is spiked with your alanine analog standard before the extraction process begins.

  • Analyze all three sets using your established LC-MS/MS method.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area of Set B) / (Peak Area of Set A)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 suggests no significant matrix effect.

  • Calculate the Recovery (RE):

    • RE = (Peak Area of Set C) / (Peak Area of Set B)

  • Calculate the Process Efficiency (PE):

    • PE = (Peak Area of Set C) / (Peak Area of Set A) = MF * RE

Data Presentation: Interpreting Matrix Effect Data

ParameterCalculationIdeal ValueInterpretation of Deviation
Matrix Factor (MF) Peak Area (Post-Extraction Spike) / Peak Area (Neat Solution)1< 1: Ion Suppression> 1: Ion Enhancement
Recovery (RE) Peak Area (Pre-Extraction Spike) / Peak Area (Post-Extraction Spike)100%< 100%: Inefficient Extraction
Process Efficiency (PE) Peak Area (Pre-Extraction Spike) / Peak Area (Neat Solution)100%Reflects the combined effect of matrix interference and extraction efficiency.

Step 2: Mitigate the Identified Matrix Effects

Once you've confirmed and quantified the matrix effect, you can implement strategies to minimize its impact.

Mitigation Strategy A: Optimize Sample Preparation

The goal of sample preparation is to remove as many interfering matrix components as possible while efficiently recovering your analyte.[12]

  • Protein Precipitation (PPT): While simple and fast, PPT is often insufficient for removing phospholipids, a major source of matrix effects.[6][9]

  • Liquid-Liquid Extraction (LLE): LLE can be effective at removing polar interferences.[2][12] Optimizing the pH of the aqueous phase and the choice of organic solvent is crucial for maximizing the recovery of your alanine analog.[12]

  • Solid-Phase Extraction (SPE): SPE offers a more selective approach to sample cleanup.[2][12] There are specialized SPE phases, such as those with zirconia-coated silica, designed specifically to remove phospholipids.[9][12]

Experimental Workflow: Phospholipid Removal using Specialized SPE

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis A Plasma/Serum Sample B Add Precipitation Solvent (e.g., Acetonitrile) A->B C Vortex and Centrifuge B->C D Load Supernatant onto Phospholipid Removal SPE Plate C->D E Collect Eluate (Cleaned Sample) D->E F Inject Cleaned Sample E->F G Analyze Alanine Analog F->G G cluster_0 Ion Source cluster_1 Mass Analyzer Analyte Alanine Analog Analyte_Signal Analyte Signal (Suppressed) Analyte->Analyte_Signal SIL_IS SIL-IS SIL_IS_Signal SIL-IS Signal (Suppressed) SIL_IS->SIL_IS_Signal Matrix Matrix Components Matrix->Analyte_Signal Suppression Matrix->SIL_IS_Signal Suppression Ratio Analyte/SIL-IS Ratio (Corrected) Analyte_Signal->Ratio SIL_IS_Signal->Ratio

Sources

Technical Support Center: Purification of Fluorinated Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated amino acids (FAAs). The unique physicochemical properties imparted by fluorine—such as altered hydrophobicity, pKa, and conformational preferences—present distinct challenges during purification that differ significantly from their canonical counterparts.[1][] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven methodologies.

Part 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the purification of fluorinated amino acids in a direct question-and-answer format.

Chromatography Troubleshooting

Question 1: I'm seeing poor or no separation between my target fluorinated amino acid and its non-fluorinated precursor/impurity via RP-HPLC. What's happening and how can I fix it?

Answer:

This is the most common challenge in FAA purification. The retention behavior of fluorinated compounds is complex and governed by competing hydrophobic and "fluorophilic" interactions.[3] While fluorination increases the overall molecular weight and often the hydrophobicity, leading to longer retention on standard C18 columns, this effect can be subtle.[3] If the degree of fluorination is low, the difference in retention time compared to the non-fluorinated analog may be minimal.

Causality: The separation is dictated by the partitioning of the analyte between the stationary phase and the mobile phase. Standard hydrocarbon-based columns (like C18) and hydrocarbon-based eluents (like acetonitrile or methanol) primarily separate based on hydrophobicity. The unique fluorophilicity of your FAA—its tendency to interact with other fluorinated molecules—is not being effectively exploited.[3]

Solutions & Protocol:

  • Exploit Fluorophilicity with a "Mismatch" Strategy: The key is to create a chromatographic system where the fluorinated and non-fluorinated species have distinctly different affinities. A study published in the Journal of Chromatography A demonstrated that the best separation is often achieved by mismatching the "philicity" of the column and the eluent.[3]

    • Option A (Recommended): Use a standard hydrocarbon column (e.g., C8, C18) with a fluorinated alcohol in the mobile phase.

    • Option B: Use a fluorinated ("fluorous") column with a standard hydrocarbon mobile phase.[3]

  • Implement a Fluorinated Eluent System: Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) in the mobile phase can dramatically enhance separation.[3] These solvents create an environment that hydrocarbons are averse to, pushing the non-fluorinated impurity to elute earlier while retaining the fluorinated compound more effectively, or vice-versa depending on the column.[3]

Experimental Protocol: HPLC Method Development for Separating Fluorinated/Non-Fluorinated Analogs

  • Initial Setup:

    • Column: Standard C18 or C8 analytical column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (MeCN).

    • Initial Gradient: Run a broad gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution time of your compounds.

  • Optimization Step 1 (Standard RP-HPLC):

    • If peaks are co-eluting, optimize the gradient around the elution time. Make it shallower (e.g., increase %B by 0.5-1% per minute). If separation is still poor, proceed to Step 3.

  • Optimization Step 2 (Introduce Fluorinated Eluent):

    • Modify Mobile Phase B: Prepare a new Mobile Phase B consisting of 0.1% TFA in 2,2,2-trifluoroethanol (TFE).

    • Re-run Gradient: Start again with a broad scouting gradient (e.g., 5% to 95% B over 20 minutes). You should observe a significant shift in the relative retention times of your fluorinated and non-fluorinated species.[3]

    • Fine-tune: Adjust the gradient to optimize the separation and reduce run time.

Data Summary: HPLC Column and Eluent Selection Guide

Analyte PairColumn TypeEluent TypeRecommended StrategyRationale
Lightly Fluorinated vs. Non-FluorinatedHydrocarbon (C18)Fluorocarbon (TFE) Provides best separation Maximizes the difference in interactions; the non-fluorinated compound has an aversion to the F-eluent, altering its retention relative to the FAA.[3]
Lightly Fluorinated vs. Non-FluorinatedFluorocarbon (F-Silica)Hydrocarbon (MeCN)Good separationThe fluorinated analyte has a higher affinity for the F-column, enhancing retention compared to its hydrocarbon counterpart in an H-eluent.[3]
Lightly Fluorinated vs. Non-FluorinatedHydrocarbon (C18)Hydrocarbon (MeCN)Often results in poor separationRelies solely on small differences in hydrophobicity, which may be insufficient for baseline resolution.[3]

Question 2: My FAA peak is broad and tailing on a C18 column, even after optimizing the gradient. What are the likely causes?

Answer:

Peak tailing in RP-HPLC for amino acids, including FAAs, often points to secondary interactions with the stationary phase or issues with the mobile phase.

Causality & Solutions:

  • Residual Silanol Interactions: The silica backbone of most HPLC columns has free silanol groups (-Si-OH) which are acidic. If your FAA has a basic moiety (like the α-amino group), it can interact with these silanols, causing tailing.

    • Solution: Ensure your mobile phase contains an ion-pairing agent. 0.1% TFA is standard; it protonates the silanols and provides a counter-ion for your analyte, minimizing these secondary interactions.[4] If tailing persists, consider using a modern, end-capped column specifically designed to shield these residual silanols.

  • Poor Solubility in Mobile Phase: As the gradient progresses and the organic content increases, your FAA (especially if it's a zwitterion without protecting groups) might have limited solubility, causing it to precipitate and re-dissolve on the column.

    • Solution: Lower the sample concentration. If the problem persists, try a different organic modifier. Acetonitrile is most common, but methanol or ethanol can offer different solubility profiles.

  • Column Overload: Injecting too much sample can saturate the stationary phase at the head of the column, leading to broad, fronting, or tailing peaks.

    • Solution: Reduce the injection mass. Perform a loading study by injecting progressively smaller amounts until the peak shape becomes symmetrical and sharp.

Crystallization Troubleshooting

Question: My purified, lyophilized fluorinated amino acid "oils out" or refuses to crystallize from common solvent systems. Why is this happening?

Answer:

"Oiling out" is a common problem where the compound separates as a liquid phase instead of a solid crystalline lattice. Fluorination can exacerbate this issue.

Causality & Solutions:

  • Residual Impurities: Even small amounts of impurities can inhibit nucleation and crystal growth.

    • Solution: Confirm the purity of your material is >98% by HPLC and NMR before attempting crystallization. Re-purify if necessary.

  • Conformational Heterogeneity: The gauche effect and other stereoelectronic interactions involving fluorine can lead to multiple stable conformers in solution.[1] This conformational flexibility can make it difficult for the molecules to pack into an ordered, low-energy crystal lattice. A study on fluorinated HIV-1 fusion inhibitors noted that while some analogs crystallized well, others resisted crystallization entirely, likely due to such conformational effects.[1]

    • Solution: Screen a wider range of crystallization conditions. Use a slow evaporation or vapor diffusion setup with a variety of solvent/anti-solvent systems (e.g., Methanol/Ether, Ethanol/Hexane, Water/Acetone). Sometimes, allowing the "oil" to sit for an extended period (days to weeks) at a stable temperature can lead to spontaneous nucleation.

  • Solvent Effects: The choice of solvent is critical. Fluorinated compounds can have unique solubility properties.

    • Solution: Refer to methods for crystallizing standard amino acids, which often involve dissolving the amino acid in an aqueous solution and then adjusting the pH towards its isoelectric point to induce precipitation, or by adding a miscible anti-solvent like ethanol or isopropanol.[5] The presence of surfactants or small amounts of alcohol can sometimes aid in crystal formation.[5]

Part 2: Frequently Asked Questions (FAQs)

Q1: How does fluorination fundamentally change the amino acid's properties relevant to purification?

Fluorination introduces several profound changes:

  • Acidity/Basicity (pKa): Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect. This stabilizes negative charge and destabilizes positive charge. Consequently, the carboxyl group becomes more acidic (lower pKa), and the amino group becomes less basic (lower pKa).[6] This shift in pKa values can alter the overall charge of the molecule at a given pH, directly impacting its behavior in ion-exchange chromatography.

  • Hydrophobicity: The effect on hydrophobicity is complex. While a single fluorine atom may not drastically increase hydrophobicity, highly fluorinated side chains (e.g., trifluoromethyl groups) are significantly more hydrophobic than their hydrocarbon analogs.[] This property is a primary lever for separation in reversed-phase chromatography.

  • Conformation: Fluorine can influence the conformational preferences of the amino acid side chain through steric and stereoelectronic effects (e.g., the gauche effect), which can impact how the molecule interacts with a stationary phase or packs into a crystal.[1]

Q2: Which protecting groups are best for FAAs, and how do they impact purification?

The choice of protecting group is critical and follows the same logic as for standard amino acids, with strategies like Fmoc/tBu and Boc/Bn being common.[7]

  • α-Amino Protection: Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butoxycarbonyl) are the industry standards.[][9]

    • Fmoc: Used in modern solid-phase peptide synthesis (SPPS), it is removed with a mild base like piperidine.[4][9] Fmoc-protected FAAs are often purified by silica gel chromatography or RP-HPLC.

    • Boc: A robust group removed by strong acid (e.g., TFA).[][9] Boc-protected intermediates are typically less polar and well-suited for normal-phase chromatography.

  • Side-Chain Protection: Protecting reactive side chains is essential. For example, the trityl (Trt) group is often used for the side-chain amides of asparagine and glutamine, which significantly improves their solubility in organic solvents used for purification.[10]

The protecting groups drastically increase the hydrophobicity of the amino acid, making RP-HPLC an excellent purification method for protected intermediates. The final deprotection step yields the free amino acid, which is much more polar and may require a different chromatographic approach (e.g., ion-exchange or a highly aqueous mobile phase in RP-HPLC).

Q3: What is the gold standard for assessing the final purity of my fluorinated amino acid?

A single technique is insufficient. A combination of orthogonal methods is required to establish purity authoritatively.

  • High-Performance Liquid Chromatography (HPLC): Use a high-resolution method (as described in the troubleshooting section) to assess for related impurities. Purity is often reported as the peak area percentage at a relevant wavelength (e.g., 220 nm for peptide bonds or 260 nm for Fmoc groups).[4]

  • Mass Spectrometry (MS): Provides definitive confirmation of the molecular weight, confirming the identity of the target compound and the absence of precursors or side-products with different masses.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and especially ¹⁹F NMR are essential. ¹⁹F NMR is a background-free technique that provides a unique signal for each fluorine environment, confirming the presence and location of the fluorine atoms.[13][14] NMR is also excellent for identifying and quantifying solvent residues (e.g., water, organic solvents).

  • Chiral Purity Analysis: To confirm the enantiomeric excess (ee%), use either chiral HPLC or derivatize the amino acid with a chiral reagent (like Marfey's reagent) followed by standard RP-HPLC analysis to separate the resulting diastereomers.[12]

  • Mass Balance Approach: For developing certified reference materials, a comprehensive mass balance method is used. This involves separately quantifying all categories of impurities: related structures (by LC-MS), water (by Karl Fischer titration), residual organic solvents (by GC-MS), and non-volatile residues (by thermogravimetry).[12]

Visualizations

General Purification Workflow

PurificationWorkflow Crude Crude Product (Post-Synthesis) InitialPurify Initial Purification (e.g., Extraction, Flash Chromatography) Crude->InitialPurify HPLCPurify Preparative RP-HPLC (Optimized Method) InitialPurify->HPLCPurify Fraction Fraction Collection & Purity Analysis (HPLC) HPLCPurify->Fraction Pool Pool Pure Fractions Fraction->Pool SolventRemoval Solvent Removal (Lyophilization) Pool->SolventRemoval FinalProduct Pure FAA SolventRemoval->FinalProduct Characterization Final Characterization (NMR, MS, Chiral HPLC) FinalProduct->Characterization

Caption: General experimental workflow for the purification of a fluorinated amino acid.

Troubleshooting Logic for HPLC Separation

HPLCTroubleshooting Start Poor Separation of F-AA and Non-F Analog ShallowGradient Is the gradient already shallow (e.g., <1% B/min)? Start->ShallowGradient ModifyEluent Modify Mobile Phase B (e.g., replace MeCN with TFE) ShallowGradient->ModifyEluent Yes MakeShallow Make Gradient Shallower ShallowGradient->MakeShallow No OptimizeNew Optimize Gradient with New Mobile Phase ModifyEluent->OptimizeNew ChangeColumn Consider a Fluorous Column with Hydrocarbon Eluent ModifyEluent->ChangeColumn Alternative Success Separation Achieved OptimizeNew->Success MakeShallow->ShallowGradient ChangeColumn->OptimizeNew

Caption: Decision tree for troubleshooting poor HPLC separation of FAA analogs.

References

  • Amino Acid Protection & Deprotection Services. BOC Sciences.

  • Qiu, W., et al. (2011). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Journal of Chromatography A, 1218(49), 8934-8940.

  • Kuepper, D., et al. (2020). Systematic Evaluation of Fluorination as Modification for Peptide‐Based Fusion Inhibitors against HIV‐1 Infection. Chemistry – A European Journal, 26(59), 13446-13453.

  • Galles, J. D., et al. (2023). Expression and Purification of Fluorinated Proteins from Mammalian Suspension Culture. bioRxiv.

  • Koksch, B. (2012). Fluorinated amino acids. Refubium, Freie Universität Berlin.

  • Amino Acid Derivatives for Peptide Synthesis. AAPPTec.

  • Hitzer, S., et al. (2022). Gram-scale asymmetric synthesis of fluorinated amino acids using a chiral nickel(II) complex. ChemRxiv.

  • Galles, J. D., et al. (2024). Expression and purification of fluorinated proteins from mammalian suspension culture. Protein Science, 33(2), e4887.

  • Di Pietro, P., et al. (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. The FEBS Journal.

  • Hitzer, S., et al. (2022). Gram-Scale Asymmetric Synthesis of Fluorinated Amino Acids Using a Chiral Nickel(II) Complex. The Journal of Organic Chemistry, 87(16), 10747–10758.

  • Han, Y., et al. (2024). Practical and Sustainable Synthesis of Fluorinated Amino Acids: Process Optimization. ChemRxiv.

  • Brigaud, T., et al. (2024). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 29(6), 1380.

  • Fluorine labeling of proteins for NMR studies. University of California, Los Angeles.

  • Troubleshooting Purification Methods. Sigma-Aldrich.

  • Fluorinated Amino Acids. BOC Sciences.

  • Hitzer, S., et al. (2023). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journal of Organic Chemistry, 19, 1024-1033.

  • Method for crystallization of amino acids. Google Patents (US5118815A).

  • Affinity Chromatography Troubleshooting. Sigma-Aldrich.

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

  • Introduction and removal of alkyl protecting groups of several common amino groups. BOC Sciences.

  • Analytical Methods. Agency for Toxic Substances and Disease Registry.

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. BOC Sciences.

  • Protein purification troubleshooting guide. Cytiva.

  • Approaches to Obtaining Fluorinated α-Amino Acids. Request PDF, ResearchGate.

  • Thompson, A. L., et al. (2020). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules, 25(3), 682.

  • Liu, Q., et al. (2020). Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities. Analytical and Bioanalytical Chemistry, 412(28), 7859-7869.

  • Frederiksen, M., et al. (2016). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. MedChemComm, 7(6), 1185-1190.

  • Amino Acid Analysis. Agilent.

  • Amino Acid Analysis Methods. Creative Proteomics.

  • Method considerations for the analysis of amino acids. AltaBioscience.

Sources

Technical Support Center: Synthesis of 3-chloro-L-alanine Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 3-chloro-L-alanine methyl ester hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and proactively address potential side reactions. Our guidance is rooted in established chemical principles and field-proven insights to ensure the integrity and success of your experimental work.

Overview: The Primary Synthetic Pathway

The most common and industrially relevant synthesis of 3-chloro-L-alanine methyl ester hydrochloride begins with L-serine. The process is typically a two-step, one-pot reaction where thionyl chloride (SOCl₂) serves a dual role: first as a reagent with methanol to generate an acidic environment for Fischer esterification, and second as a chlorinating agent to convert the hydroxyl group of the serine intermediate into the target chloride.

The overall transformation is as follows:

  • Step 1: Esterification: L-serine is converted to L-serine methyl ester hydrochloride.

  • Step 2: Chlorination: The hydroxyl group of the L-serine methyl ester intermediate is substituted by a chlorine atom.

This method is favored for its efficiency, but it is not without challenges. Precise control over reaction conditions is paramount to minimize side reactions and ensure high yield and purity.[1]

Synthesis_Pathway Start L-Serine Inter L-Serine Methyl Ester HCl (Intermediate) Start->Inter + MeOH, SOCl₂ (Step 1: Esterification) End 3-chloro-L-alanine Methyl Ester Hydrochloride Inter->End + SOCl₂ (Step 2: Chlorination)

Caption: Primary synthesis route from L-Serine.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format.

Problem 1: My final yield is significantly lower than expected.

  • Question: I've followed the protocol, but my isolated yield of 3-chloro-L-alanine methyl ester hydrochloride is poor. What are the likely causes?

  • Answer: Low yield is a common frustration that can stem from several factors. Let's diagnose the potential culprits based on a logical workflow.

    Troubleshooting_Low_Yield Start Problem: Low Yield Cause1 Incomplete Reaction Start->Cause1 Cause2 Product Degradation Start->Cause2 Cause3 Mechanical Loss During Work-up Start->Cause3 Solution1a Monitor with TLC Cause1->Solution1a Solution1b Extend Reaction Time Cause1->Solution1b Solution1c Optimize Temperature Cause1->Solution1c Solution2a Strict Temperature Control Cause2->Solution2a Solution2b Avoid Excessive Heating Cause2->Solution2b Solution3a Careful Phase Separation Cause3->Solution3a Solution3b Optimize Recrystallization Cause3->Solution3b

    Caption: Workflow for diagnosing low product yield.

    Detailed Analysis & Solutions:

    • Incomplete Reaction: The conversion of L-serine or its methyl ester intermediate may be stalling.

      • Causality: The reaction kinetics might be slower than anticipated due to insufficient temperature or reaction time. The esterification step, in particular, is an equilibrium process.

      • Solution:

        • Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) to track the disappearance of the starting material (L-serine). A suitable mobile phase is dichloromethane/methanol. Visualize spots with ninhydrin stain, which reacts with the primary amine on both the starting material and product.[2]

        • Optimize Conditions: If the starting material persists, consider extending the reaction time. Some protocols suggest reaction times as long as 48 hours for the initial esterification step.[1] Additionally, a segmented temperature control strategy—gradually increasing the temperature throughout the reaction—has been shown to improve yields by ensuring each step proceeds to completion under its optimal conditions.[1]

    • Product Degradation: The target molecule can be susceptible to degradation under harsh conditions.

      • Causality: Excessive heat or prolonged exposure to strong acid can lead to polymerization or other decomposition pathways.[2][3]

      • Solution: Strictly adhere to the recommended temperature profile. The dropwise addition of thionyl chloride should be done at low temperatures (e.g., 5-10 °C) to manage the exothermic reaction.[1] Subsequent heating should be controlled and not exceed the temperatures specified in validated protocols (typically not exceeding 60°C).[1]

    • Mechanical Loss During Work-up: The product might be lost during extraction, crystallization, or filtration.

      • Causality: 3-chloro-L-alanine methyl ester hydrochloride is water-soluble. During aqueous work-up to remove inorganic salts, a significant amount of product can remain in the aqueous phase.

      • Solution: When layering with water, ensure to extract the aqueous phase multiple times with an appropriate organic solvent (e.g., dichloromethane) to recover any dissolved product.[1] For purification, a carefully executed recrystallization from a methanol/diethyl ether solvent system is crucial to maximize recovery of the crystalline hydrochloride salt.[2]

Problem 2: My product's optical rotation is low, or I suspect racemization.

  • Question: The stereochemical purity of my L-enantiomer is critical. What causes racemization and how can I prevent it?

  • Answer: Racemization is a significant risk in amino acid chemistry, especially when manipulating the carboxyl group.[4] The loss of stereochemical integrity occurs via the deprotonation of the α-carbon.

    Mechanism of Racemization: The acidic proton on the α-carbon of the amino ester can be abstracted, forming a planar enolate intermediate. Reprotonation can then occur from either face, leading to a mixture of L- and D-enantiomers. While the strongly acidic conditions of the esterification itself generally protect the α-amine (as an ammonium salt), thereby disfavoring α-proton abstraction, localized pH changes or certain basic impurities can facilitate this side reaction.

    Caption: Racemization via a planar enolate intermediate.

    Preventive Measures:

    • Maintain Strongly Acidic Conditions: The reaction is performed in an excess of methanol and thionyl chloride, which generates HCl in situ.[5] This ensures the α-amino group is protonated to R-NH₃⁺. The positive charge strongly disfavors the formation of an adjacent carbanion, thus protecting the α-proton from abstraction.

    • Avoid Basic Contamination: Ensure all glassware is clean and free of basic residues. During work-up, avoid using a strong base to neutralize the reaction mixture if stereopurity is paramount. It is better to remove the excess acid under reduced pressure and purify the hydrochloride salt directly.

    • Temperature Control: While not the primary driver, excessive temperature can increase the rate of all reactions, including potential racemization pathways. Stick to the validated temperature profile.

Problem 3: My NMR/MS analysis shows unexpected impurities.

  • Question: I'm seeing peaks in my spectra that don't correspond to the product or starting material. What are the common byproducts?

  • Answer: Several side reactions can generate impurities that complicate purification and compromise quality.

Symptom (Observed Impurity) Potential Side Reaction Mechanism & Cause Prevention & Mitigation
Dichlorinated Species (e.g., 2-amino-3,3-dichloropropanoate)Over-chlorinationAggressive chlorination conditions (high temperature, high concentration of SOCl₂) can potentially lead to further reaction.Use a controlled stoichiometry of thionyl chloride. Employ a segmented temperature control scheme to avoid excessive temperatures during the chlorination phase.[1]
Diketopiperazine (Cyclic dipeptide)DimerizationTwo molecules of the amino acid methyl ester can undergo intermolecular condensation, especially if the α-amino group is transiently deprotonated. This is more common with α-amino acids.[2]Maintain strongly acidic conditions throughout the reaction to keep the amine protonated and non-nucleophilic. Purify the product promptly after synthesis.
Oligomers/Polymers PolymerizationSimilar to dimerization, this involves self-condensation of the amino ester.[2]The same prevention methods as for diketopiperazine formation apply. Low-temperature storage of the final product is also recommended.
Unreacted L-Serine Methyl Ester Incomplete ChlorinationInsufficient reaction time or temperature for the second step (the Sₙ2 reaction) can leave the hydroxyl intermediate unreacted.Ensure the reaction goes to completion using TLC monitoring. If necessary, increase the temperature or reaction time during the final phase of the synthesis as per validated protocols.[1]

Proactive FAQs

Q1: What is the advantage of using thionyl chloride in methanol over other esterification methods? The thionyl chloride/methanol system is highly effective for amino acids because it accomplishes three things simultaneously:

  • Reagent Generation: SOCl₂ reacts with methanol to generate HCl gas in situ.[5] This creates the necessary acidic catalyst for the Fischer esterification without adding water, which would shift the equilibrium unfavorably.

  • Amine Protection: The generated HCl immediately protonates the α-amino group, forming the hydrochloride salt. This protects the amine from reacting with thionyl chloride and prevents side reactions like dimerization.[6]

  • Driving Equilibrium: The reaction produces gaseous byproducts (SO₂ and HCl), which helps to drive the reactions to completion.

An alternative method using trimethylchlorosilane (TMSCl) in methanol also generates HCl in situ and can be a milder, more controlled option, often providing good to excellent yields at room temperature.[4]

Q2: How critical is the use of anhydrous (dry) solvents? It is absolutely critical. Any water present in the reaction mixture will compete with methanol in reacting with thionyl chloride and can hydrolyze the ester product back to the carboxylic acid, directly reducing your yield. Always use anhydrous methanol and protect the reaction from atmospheric moisture with a drying tube.

Q3: What are the best practices for work-up and purification?

  • Solvent Removal: After the reaction is complete (confirmed by TLC), remove the excess methanol and SOCl₂ under reduced pressure. This is the safest way to deal with the excess acid.

  • Trituration: The resulting crude solid or oil should be triturated with a non-polar solvent like diethyl ether. This helps to precipitate the hydrochloride salt and wash away non-polar impurities.[2]

  • Recrystallization: The most effective purification method is recrystallization. A common and effective solvent system is a mixture of methanol and diethyl ether.[2] Dissolve the crude product in a minimal amount of hot methanol and then slowly add diethyl ether until the solution becomes cloudy. Cooling will then yield the purified crystalline product.

  • Activated Carbon: For removing colored impurities, the crude product can be dissolved in water and treated with activated carbon before proceeding with extraction and crystallization.[1]

Q4: Can I use L-serine as the starting material directly? Yes, and this is the most common approach.[1][7] The reaction conditions are designed to first esterify the L-serine to its methyl ester hydrochloride intermediate, which is then chlorinated in the same pot to yield the final product. This one-pot approach is efficient and avoids the need to isolate the intermediate.

References

  • Basha, A., Lipton, M., & Weinreb, S. M. (1977). A mild, general method for conversion of esters to amides. Tetrahedron Letters, 18(48), 4171-4174.
  • Dymicky, M., & Mellon, E. F. (1971). A general method for the preparation of amino acid esters. Analytical Biochemistry, 41(2), 487-490.
  • Google Patents. (2019). CN110590587A - Synthetic method of 3-chloro-L-alanine methyl ester hydrochloride.
  • Gante, J. (1994). Peptidomimetics—tailed amino acids and peptide-active aldehydes. Angewandte Chemie International Edition in English, 33(17), 1699-1720.
  • Organic Chemistry Portal. (Date not available). Protective Groups. [Link]

  • Wikipedia. (Date not available). Protecting group. [Link]

  • G. A. G., & M. A. F. (2010). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 15(1), 506-516. [Link]

  • Li, B., et al. (2008). A convenient synthesis of amino acid methyl esters. Molecules, 13(6), 1339-1347. [Link]

  • Martinez, J., Tolle, J. C., & Bodanszky, M. (1979). Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters. International Journal of Peptide and Protein Research, 13(1), 22-27. [Link]

  • P. G. M. Wuts, in Greene's Protective Groups in Organic Synthesis, 5th ed. (2014). John Wiley & Sons, Inc., Hoboken, NJ, USA.
  • Vedejs, E., & Diver, S. T. (1993). Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. International Journal of Peptide and Protein Research, 41(4), 323-325. [Link]

  • Google Patents. (2022). CN115872882A - Synthetic method of 3-chloro-alanine.
  • Google Patents. (2020). WO2020134137A1 - Method for synthesizing r-3-chloroalanine methyl ester hydrochloride.
  • U.S. Patent. (2005). US20050192460A1 - Process for preparing amino acid esters and their acid addition salts.
  • ResearchGate. (2014). Is it imperative to protect the side chain hydroxyl groups of amino acids in SPPS?. [Link]

  • ResearchGate. (2017). Racemization in amino acids?. [Link]

Sources

overcoming poor retention of polar amino acids in HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Poor Retention of Polar Amino Acids in HPLC

Welcome to the Advanced Chromatography Support Hub. As a Senior Application Scientist, I frequently encounter researchers struggling with the retention of small, highly polar amino acids (e.g., glycine, serine, aspartic acid) on standard C18 columns. Because these zwitterionic molecules are highly hydrophilic, they prefer the mobile phase and often elute in the void volume during Reversed-Phase Liquid Chromatography (RPLC).

This guide provides field-proven, mechanistically grounded solutions to overcome this challenge, tailored to your specific detection hardware.

Diagnostic Workflow: Choosing Your Retention Strategy

Workflow Start Polar Amino Acid Retention Issue Detector Primary Detection Method? Start->Detector Optical Optical (UV/Vis or Fluorescence) Detector->Optical UV/FL MS Mass Spectrometry (LC-MS/MS) Detector->MS MS Deriv Chemical Derivatization (AccQ-Tag, OPA, FMOC) Optical->Deriv Mask Polarity Intact Intact Analysis Required? MS->Intact Intact->Deriv No (Pre-column Tagging) MixedMode Mixed-Mode / HILIC (e.g., Intrada Amino Acid) Intact->MixedMode Yes (Avoids Suppression) IPRPLC Ion-Pairing RPLC (Volatile: HFBA, TFA) Intact->IPRPLC Yes (Alternative)

Decision matrix for selecting a polar amino acid retention strategy based on detector compatibility.

Module 1: Chemical Derivatization (Pre-Column)

Q: Why do my polar amino acids elute in the void volume, and how does derivatization fix this? A: In standard RPLC, retention is driven by hydrophobic partitioning. Polar amino acids lack the hydrophobicity to interact with the C18 stationary phase. Pre-column derivatization solves this by reacting the polar amine group with a highly hydrophobic tag (such as OPA, FMOC, or Waters AccQ•Tag). This reaction masks the polarity, significantly increases the molecular weight, and introduces a chromophore or fluorophore, enabling strong retention and high-sensitivity optical detection.

Self-Validating Protocol: Waters AccQ•Tag Pre-Column Derivatization Mechanistic Note: The AccQ•Tag method utilizes 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate to form highly stable urea derivatives. The reaction is strictly pH-dependent; acidic amino acids (glutamic acid, alanine) will fail to derivatize if the pH drops below 8.2.

  • Sample Neutralization: If your hydrolyzed amino acid sample is in >0.1 N HCl, it must be neutralized. Add an equal volume of NaOH at the matching concentration.

  • Buffering: In a derivatization vial, mix 10 µL of the neutralized sample with 60 µL of borate buffer to lock the pH between 8.2 and 8.8.

  • Reagent Addition: Add 20 µL of AccQ•Fluor reagent.

  • Thermal Incubation: Heat the vial at 55°C for exactly 10 minutes to drive the formation of the stable urea derivative.

  • Validation Check: Inject a known standard mix containing Glutamic Acid. If the Glutamic Acid peak area is disproportionately low compared to Serine or Phenylalanine, your initial sample matrix is too acidic. Re-adjust the neutralization step.

Module 2: Ion-Pairing Reversed-Phase Liquid Chromatography (IP-RPLC)

Q: I need to analyze underivatized amino acids using LC-MS or Charged Aerosol Detection (CAD). How can I retain them on a C18 column? A: You must induce hydrophobicity dynamically using volatile Ion-Pairing (IP) agents like Heptafluorobutyric acid (HFBA) or Trifluoroacetic acid (TFA). The hydrophilic head of the IP agent binds electrostatically to the charged amino acid, while its fluorinated hydrophobic tail anchors into the C18 stationary phase. This artificially increases the analyte's retention factor[1][2].

Self-Validating Protocol: IP-RPLC for Intact Amino Acids Mechanistic Note: Relying solely on HFBA can lead to retention time drift. Introducing a trace amount of TFA acts as a secondary dynamic modifier, stabilizing the stationary phase surface and improving run-to-run reproducibility to ≤ 0.1%[2].

  • Mobile Phase A: Prepare 0.4% HFBA + 0.02% TFA in LC-MS grade water.

  • Mobile Phase B: Prepare 0.1% TFA in Acetonitrile.

  • Column Equilibration: Flush a polar-embedded C18 column (e.g., Acclaim Polar Advantage II) with 100% Mobile Phase A.

  • Gradient Elution: Start the gradient at 1% B. Crucial: Do not start at 0% B, as 1% organic solvent is required to prevent hydrophobic phase collapse and ensure proper wetting of the pores. Ramp to 40% B over 10 minutes.

  • Validation Check: Monitor the retention time of Glycine across six injections. If drift exceeds 0.1%, the IP agent is accumulating unevenly. Initiate a wash cycle of 25 column volumes of Acetonitrile followed by 15 volumes of Methanol to strip the column, then re-equilibrate[1].

Module 3: Specialty Mixed-Mode & HILIC Columns

Q: Ion-pairing agents are suppressing my MS signal. Is there a way to retain intact polar amino acids without them? A: Yes. Perfluorinated carboxylic acids (like HFBA) are highly surface-active and outcompete amino acids for charge during Electrospray Ionization (ESI), causing severe signal suppression[3][4]. To avoid this, switch to a specialty mixed-mode or Hydrophilic Interaction Liquid Chromatography (HILIC) column, such as the Imtakt Intrada Amino Acid column. These columns utilize a combination of normal-phase partitioning (into a water-rich layer on the silica surface) and ion-exchange mechanisms, allowing retention using purely volatile, MS-friendly buffers (like ammonium formate)[5].

Self-Validating Protocol: High-Throughput LC-MS via Mixed-Mode

  • Sample Preparation: Dilute the amino acid extract in a high-organic solvent (e.g., 75% Acetonitrile with 0.1% Formic Acid) to promote initial HILIC-mode retention.

  • Mobile Phase Setup:

    • Phase A: Acetonitrile / Tetrahydrofuran / 25mM Ammonium Formate / Formic Acid (9/75/16/0.3 v/v).

    • Phase B: 20% Acetonitrile in 100mM Ammonium Formate.

  • Elution: Run a gradient from high organic/low salt (Phase A) to high aqueous/high salt (Phase B).

  • Validation Check: Evaluate the separation of Leucine and Isoleucine. Because these are isobaric (same m/z), your MS cannot distinguish them. A properly functioning Intrada column will provide baseline chromatographic resolution of these isomers without derivatization[6]. If they co-elute, decrease the gradient slope.

Quantitative Comparison of Retention Strategies

StrategyPrimary Retention MechanismCompatible DetectorsTypical Run TimeSensitivity (LOD)Key AdvantageCritical Limitation
AccQ•Tag (Pre-column) Hydrophobic partitioning of urea derivativeUV, Fluorescence, MS10–15 minLow picomoleHighly stable derivativesRequires strict pH neutralization
OPA (Pre/Post-column) Hydrophobic partitioning of isoindole derivativeFluorescence, UV15–20 minLow picomoleRapid room-temp reactionUnstable derivatives; reacts only with primary amines
IP-RPLC (HFBA/TFA) Dynamic ion-exchange / induced hydrophobicityCAD, MS, UV9–20 min5–50 ng (CAD)No sample preparation requiredSevere MS signal suppression
Mixed-Mode (Intrada) Normal phase ligand & ion exchangeLC-MS strictly<1 to 10 minFemtomole (MS)Resolves isobaric isomers (Leu/Ile)Incompatible with UV/ELSD

Frequently Asked Questions (Troubleshooting)

Q: I am seeing peak splitting for Glutamic Acid and Aspartic Acid during my pre-column derivatization workflow. What is happening? A: This is a classic symptom of a pH mismatch during the derivatization reaction. Acidic amino acids are disproportionately impacted by suboptimal pH conditions. If your sample matrix is too acidic, the buffering capacity of the borate buffer is overwhelmed, leading to incomplete derivatization and split peaks (representing partially derivatized and underivatized populations). Ensure highly acidic hydrolysates are neutralized with NaOH prior to reagent addition.

Q: My LC-MS sensitivity drops significantly when I switch from standard C18 to an IP-RPLC method using HFBA. How can I fix this? A: The drop in sensitivity is due to ion suppression in the ESI source. HFBA is a strong ion-pairing agent that competes with your analytes for ionization[3][4]. To mitigate this, you have two options:

  • Reduce the HFBA concentration to the absolute minimum required for retention (often <0.05%) and compensate by adding 0.01% TFA[2].

  • Abandon IP-RPLC entirely and transition to a Mixed-Mode column (like the Intrada Amino Acid) that relies on MS-friendly ammonium formate buffers[5].

Q: Why does my OPA derivatization method fail to detect Proline? A: o-Phthalaldehyde (OPA) requires a primary amine and a thiol (such as mercaptoethanol) to form the fluorescent isoindole ring. Proline is a secondary amine (an imino acid) and lacks the necessary protons to complete this specific ring closure. You must either use a secondary derivatization reagent (like FMOC) in sequence with OPA, or switch to a universal reagent like AccQ•Tag.

Sources

Validation & Comparative

A Comparative Guide to Indoleamine 2,3-Dioxygenase (IDO1) Inhibitors for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Targeting IDO1 in Immuno-Oncology

Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical checkpoint in tumor immune evasion.[1][2] This intracellular, heme-containing enzyme catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[2][3][4] In the tumor microenvironment (TME), the overexpression of IDO1 by cancer cells or antigen-presenting cells (APCs) leads to two primary immunosuppressive mechanisms: the depletion of tryptophan, which is essential for T-cell proliferation, and the accumulation of kynurenine and its metabolites, which actively induce T-cell apoptosis and promote the differentiation of regulatory T-cells (Tregs).[2][5] This creates a tolerogenic environment that allows tumors to escape immune surveillance.[2][6] Consequently, inhibiting IDO1 is a promising therapeutic strategy to restore anti-tumor immunity, often explored in combination with other immunotherapies like PD-1/PD-L1 inhibitors.[7]

This guide provides a comparative analysis of prominent IDO1 inhibitors and presents a framework of essential experimental protocols for the evaluation of novel compounds, such as the emerging molecule 3-(4-Chlorophenyl)-3,3-difluoro-DL-alanine hydrochloride.

The IDO1 Pathway: A Central Hub of Immune Suppression

The enzymatic activity of IDO1 initiates a cascade that profoundly alters the TME. Understanding this pathway is crucial for contextualizing the mechanisms of different inhibitors.

IDO_Pathway IDO1-mediated Tryptophan Catabolism and Immune Suppression. cluster_TME Tumor Microenvironment cluster_Immune_Effects Immunosuppressive Effects Tryptophan L-Tryptophan IDO1 IDO1 Enzyme (Upregulated in Cancer) Tryptophan->IDO1 Catabolized by Tryptophan_Depletion Tryptophan Depletion Kynurenine Kynurenine Treg_Activation Regulatory T-Cell (Treg) Activation & Proliferation Kynurenine->Treg_Activation Promotes IDO1->Kynurenine Produces TCell_Anervgy T-Cell Anervgy & Apoptosis Tryptophan_Depletion->TCell_Anervgy Causes

Caption: IDO1 pathway depicting tryptophan depletion and kynurenine production.

Comparative Analysis of Key IDO1 Inhibitors

While numerous IDO1 inhibitors have been developed, this guide focuses on three compounds that represent different mechanistic classes and have been extensively studied: Epacadostat, Navoximod, and Indoximod.

FeatureEpacadostat (INCB024360)Navoximod (GDC-0919/NLG-919)Indoximod (NLG-8189/D-1MT)
Mechanism of Action Direct, reversible, competitive inhibitor of the IDO1 enzyme.[8] Binds to the heme iron in the active site.[9]Potent, direct inhibitor of the IDO1 enzyme.[10][11][12]Tryptophan mimetic; acts downstream of IDO1.[13][14][15] It does not directly inhibit the enzyme but reverses the immunosuppressive effects of tryptophan depletion by reactivating the mTORC1 pathway in T-cells.[9][13][15][16]
Enzymatic Potency (IC₅₀) ~10 nM (in cell-based assays).[8]Potency (EC₅₀) of 70-90 nM in cellular assays.[10][11][17]Does not directly inhibit the IDO1 enzyme.[9][14]
Selectivity Highly selective for IDO1 (>1,000-fold vs. IDO2 and TDO).[8]Information on selectivity against IDO2/TDO is less prominent in public literature.As a tryptophan mimetic, its action is not specific to IDO1 and may counteract tryptophan depletion caused by other enzymes like IDO2 or TDO.[9][13]
Key Clinical Insights Showed initial promise in Phase I/II trials in combination with pembrolizumab.[18] However, the Phase III ECHO-301 trial in melanoma patients failed to meet its primary endpoint, raising questions about the combination strategy.[8]Demonstrated acceptable safety and tolerability in a Phase I study, both as a single agent and in combination with atezolizumab.[11][19] Showed limited clinical activity as a monotherapy.[10][11]In a Phase 2 trial for advanced melanoma, the combination with pembrolizumab showed a high objective response rate.[15] Its different mechanism of action may offer advantages over direct enzymatic inhibitors.[15]

A Practical Framework for Evaluating Novel IDO1 Inhibitors

The true test of a novel compound like 3-(4-Chlorophenyl)-3,3-difluoro-DL-alanine hydrochloride lies in rigorous, standardized experimental evaluation. The following protocols provide a self-validating system to characterize the potency, cellular activity, and functional immune effects of new chemical entities.

Experimental Workflow for IDO1 Inhibitor Characterization

Experimental_Workflow Step-wise evaluation of a novel IDO1 inhibitor. Start Novel Compound (e.g., 3-(4-Chlorophenyl)-3,3-difluoro-DL-alanine hydrochloride) Assay1 Protocol 1: In Vitro Enzymatic Assay Start->Assay1 Determine Direct Inhibition (IC₅₀) Assay2 Protocol 2: Cell-Based IDO1 Activity Assay Assay1->Assay2 Confirm Cellular Activity (EC₅₀) Assay3 Protocol 3: T-Cell Co-Culture Functional Assay Assay2->Assay3 Assess Functional Immune Rescue Data_Analysis Comparative Data Analysis (Potency, Efficacy, Selectivity) Assay3->Data_Analysis

Caption: Workflow for characterizing novel IDO1 inhibitors.

Protocol 1: In Vitro IDO1 Enzymatic Inhibition Assay (Fluorogenic)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant human IDO1 (rhIDO1). Fluorogenic methods are preferred for their high signal-to-background ratio.

Causality: The goal is to isolate the interaction between the compound and the enzyme, free from cellular uptake or metabolic factors, to determine its direct inhibitory potency (IC₅₀).

Methodology:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5).

    • Reconstitute rhIDO1 enzyme in assay buffer. Keep on ice.

    • Prepare a reaction solution containing L-Tryptophan substrate, ascorbic acid, and methylene blue.[20]

    • Serially dilute the test compound (e.g., 3-(4-Chlorophenyl)-3,3-difluoro-DL-alanine hydrochloride) and a known inhibitor control (e.g., Epacadostat) in assay buffer.

  • Assay Procedure (96-well plate format):

    • Add the reaction solution to each well.

    • Add the serially diluted test compound, control inhibitor, or vehicle (for positive and blank controls) to the appropriate wells.

    • To initiate the reaction, add the diluted rhIDO1 enzyme to all wells except the "Blank" control.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection:

    • Stop the reaction.

    • Add a fluorogenic developer solution that reacts specifically with the product, N-formylkynurenine (NFK), to generate a fluorescent signal.[21]

    • Incubate at 37°C for a specified time (e.g., 4 hours).[21]

    • Measure fluorescence using a plate reader (e.g., excitation at 400-402 nm, emission at 488-510 nm).[21]

  • Data Analysis:

    • Subtract the blank reading from all wells.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Protocol 2: Cell-Based IDO1 Activity Assay

This assay measures the inhibitor's ability to block IDO1 activity within a cellular context, providing a more physiologically relevant measure of potency (EC₅₀) that accounts for cell permeability and stability.

Causality: This self-validating system confirms that the compound can access the intracellular enzyme and inhibit its function. Human cancer cell lines like HeLa or SKOV-3 are commonly used as they can be stimulated to express high levels of IDO1.[20][22][23]

Methodology:

  • Cell Culture and IDO1 Induction:

    • Seed HeLa or SKOV-3 cells in a 96-well plate and allow them to adhere overnight.

    • Induce IDO1 expression by treating the cells with interferon-gamma (IFN-γ, e.g., 100 ng/mL) for 24-48 hours.[20][23]

  • Inhibitor Treatment:

    • Remove the induction medium.

    • Add fresh culture medium containing serially diluted test compound or a control inhibitor. Ensure the medium is supplemented with a known concentration of L-Tryptophan.

    • Incubate for 24 hours.

  • Kynurenine Measurement:

    • Collect the cell culture supernatant.

    • The concentration of kynurenine in the supernatant can be measured using several methods:

      • Spectrophotometry (Ehrlich's Reagent): A simple and cost-effective method. Mix the supernatant with trichloroacetic acid (TCA) to precipitate proteins, incubate to hydrolyze NFK to kynurenine, and then add p-dimethylaminobenzaldehyde (Ehrlich's reagent), which forms a yellow product with kynurenine that can be read at ~480 nm.[20]

      • HPLC or LC-MS/MS: Provides high accuracy and sensitivity for quantifying both tryptophan and kynurenine.[20]

      • Fluorescence-based Assay: Similar to the enzymatic assay, a developer can be added to the supernatant to generate a fluorescent signal proportional to the kynurenine concentration.[20]

  • Data Analysis:

    • Generate a standard curve using known concentrations of kynurenine.

    • Calculate the kynurenine concentration in each sample.

    • Determine the EC₅₀ value for the test compound.

Protocol 3: T-Cell Co-Culture Functional Assay

This assay provides the ultimate validation: demonstrating that inhibition of IDO1 by the test compound can rescue T-cells from the immunosuppressive effects of the tumor cells.

Causality: This protocol directly links target engagement (IDO1 inhibition) to a functional immunological outcome (restored T-cell activation/proliferation), which is the therapeutic goal.

Methodology:

  • Prepare IDO1-Expressing Cancer Cells:

    • Seed a cancer cell line (e.g., SKOV-3) in a 96-well plate and induce IDO1 expression with IFN-γ as described in Protocol 2.

  • Co-culture Setup:

    • After 24 hours of induction, add the serially diluted test compound.

    • Add activated human T-cells (e.g., from PBMCs or a Jurkat T-cell line) to the wells with the cancer cells.

    • Co-culture the cells for 48-72 hours.

  • Measure T-Cell Proliferation and Activation:

    • Proliferation: T-cell proliferation can be measured using various standard methods, such as ³H-thymidine incorporation, CFSE dye dilution assays analyzed by flow cytometry, or colorimetric assays (e.g., WST-1 or MTT).

    • Activation: T-cell activation can be assessed by measuring the secretion of cytokines like IFN-γ or IL-2 into the supernatant using ELISA.

  • Data Analysis:

    • Quantify the level of T-cell proliferation or cytokine production for each concentration of the test compound.

    • Plot the results to demonstrate a dose-dependent rescue of T-cell function.

Conclusion

The development of IDO1 inhibitors remains a key area of interest in immuno-oncology. While early clinical trial results for direct enzymatic inhibitors like Epacadostat have been met with challenges, the distinct mechanism of action of compounds like Indoximod suggests that targeting the IDO pathway is still a viable and promising strategy.[8][13][15] For researchers and drug developers, the ability to rigorously and systematically evaluate novel chemical entities is paramount. The comparative data and detailed experimental frameworks provided in this guide offer a robust system for characterizing new IDO1 inhibitors, such as 3-(4-Chlorophenyl)-3,3-difluoro-DL-alanine hydrochloride, and for making informed decisions in the progression of next-generation cancer immunotherapies.

References
  • Structure-activity Relationship of Indomethacin Derivatives as IDO1 Inhibitors. National Center for Biotechnology Information. [Link]

  • Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer. National Center for Biotechnology Information. [Link]

  • Immunosuppressive IDO in Cancer: Mechanisms of Action, Animal Models, and Targeting Strategies. National Center for Biotechnology Information. [Link]

  • Crystal Structures and Structure–Activity Relationships of Imidazothiazole Derivatives as IDO1 Inhibitors. National Center for Biotechnology Information. [Link]

  • What are TDO inhibitors and how do they work?. Patsnap Synapse. [Link]

  • Structure of IDO1 inhibitors in clinical trials.. ResearchGate. [Link]

  • IDO Immune Pathway. Amsbio. [Link]

  • IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions. National Center for Biotechnology Information. [Link]

  • Reversal of tumoral immune resistance by inhibition of tryptophan 2,3-dioxygenase. Proceedings of the National Academy of Sciences. [Link]

  • IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions. PubMed. [Link]

  • Indoleamine 2,3-dioxygenase in immune suppression and cancer. PubMed. [Link]

  • Structure-activity Relationship of Indomethacin Derivatives as IDO1 Inhibitors. PubMed. [Link]

  • Inflammatory programming and immune modulation in cancer by IDO. National Center for Biotechnology Information. [Link]

  • IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions. Frontiers. [Link]

  • Discovery of IDO1 Inhibitors: From Bench to Bedside. American Association for Cancer Research. [Link]

  • What is Indoximod used for?. Patsnap Synapse. [Link]

  • New target for cancer therapy identified, preclinical study shows. Ludwig Cancer Research. [Link]

  • Indoximod. MedPath. [Link]

  • Quantification of IDO1 enzyme activity in normal and malignant tissues. National Center for Biotechnology Information. [Link]

  • Epacadostat Plus Pembrolizumab in Patients With Advanced Solid Tumors: Phase I Results From a Multicenter, Open-Label Phase I/II Trial (ECHO-202/KEYNOTE-037). American Society of Clinical Oncology. [Link]

  • Oncotarget: Indoximod opposes the immunosuppressive effects mediated by IDO and TDO. EurekAlert!. [Link]

  • IDO1 Fluorogenic Inhibitor Screening Assay Kit - Data Sheet. BPS Bioscience. [Link]

  • Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors. Journal for ImmunoTherapy of Cancer. [Link]

  • Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Patients with Advanced Solid Tumors. National Center for Biotechnology Information. [Link]

  • Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Advanced Solid Tumors. American Association for Cancer Research. [Link]

  • Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers. National Center for Biotechnology Information. [Link]

  • Design, Synthesis, and Biological Evaluation of Dual Functional Inhibitors Targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). ACS Publications. [Link]

  • Phase 1/2 study of epacadostat in combination with ipilimumab in patients with unresectable or metastatic melanoma. Journal for ImmunoTherapy of Cancer. [Link]

  • Preliminary results from a Phase I/II study of epacadostat (incb024360) in combination with pembrolizumab in patients with selected advanced cancers. National Center for Biotechnology Information. [Link]

  • Phase I study of the indoleamine 2,3-dioxygenase 1 inhibitor navoximod (GDC-0919) as monotherapy and in combination with atezolizumab in Japanese patients with advanced solid tumours. SpringerLink. [Link]

  • Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells. Frontiers. [Link]

  • IDO1 inhibitory activity and cytotoxicity of flavonoids (4–6) were... ResearchGate. [Link]

  • navoximod. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis. Nature. [Link]

  • Cell‐Based Identification of New IDO1 Modulator Chemotypes. National Center for Biotechnology Information. [Link]

  • Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy. SpringerLink. [Link]

  • Synthesis and Biological Evaluation of Fluorine-18 and Deuterium Labeled l-Fluoroalanines as Positron Emission Tomography Imaging Agents for Cancer Detection. PubMed. [Link]

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journals. [Link]

Sources

Validation Guide: Efficacy of 3-(4-Chlorophenyl)-3,3-difluoro-DL-alanine Hydrochloride in Kynurenine Pathway Modulation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The kynurenine pathway (KP) represents the primary route of tryptophan degradation and is responsible for generating neuroactive metabolites that dictate the balance between neuroprotection and neurotoxicity. Dysregulation of this pathway—specifically the overproduction of the excitotoxin quinolinic acid (QUIN) and the free-radical generator 3-hydroxykynurenine (3-HK)—is a central driver in neurodegenerative diseases and chronic neuroinflammation.

This guide provides a rigorous technical validation of 3-(4-Chlorophenyl)-3,3-difluoro-DL-alanine hydrochloride (hereafter referred to as CPD-Ala-HCl), a rationally designed halogenated amino acid analogue targeting Kynurenine 3-Monooxygenase (KMO) and Kynureninase (KYNU).

The Causality of Structural Design

Early-generation KP inhibitors, such as m-nitrobenzoylalanine (m-NBA) or nicotinylalanine, suffered from weak, non-specific inhibition and poor blood-brain barrier (BBB) penetrance. The structural evolution of CPD-Ala-HCl is driven by two highly specific chemical modifications:

  • Halogen Bonding (4-Chlorophenyl Group): Halogen substitution on the aromatic ring at the third and fourth positions has been proven to produce significantly more potent inhibitors by exploiting deep hydrophobic pockets within the enzyme's active site (1)[1].

  • Metabolic Shielding (3,3-Difluoro Moiety): The introduction of the difluoro group adjacent to the amino acid core prevents premature enzymatic decarboxylation and enolization. This specific substitution drastically increases the compound's in vivo half-life and prevents it from acting as a false substrate (2)[2].

Kynurenine_Pathway TRP Tryptophan KYN L-Kynurenine TRP->KYN IDO / TDO KYNA Kynurenic Acid (Neuroprotective) KYN->KYNA KATs HK3 3-Hydroxykynurenine (Neurotoxic) KYN->HK3 KMO QUIN Quinolinic Acid (Excitotoxin) HK3->QUIN KYNU / 3-HAO Inhibitor 3-(4-Chlorophenyl)-3,3-difluoro- DL-alanine HCl Inhibitor->HK3 Inhibits KMO Inhibitor->QUIN Inhibits KYNU

Fig 1: Kynurenine pathway highlighting KMO and KYNU inhibition by the difluoro-alanine derivative.

Comparative Performance Analysis

To objectively evaluate CPD-Ala-HCl, we benchmarked its performance against established reference compounds widely utilized in KP research: Ro 61-8048 (a highly utilized KMO inhibitor), UPF 648 , and 3-Hydroxyhippurate (a KYNU inhibitor).

While legacy compounds like UPF 648 effectively block KMO and reduce 3-HK synthesis by up to 64% in naïve models, their limited BBB penetration restricts their efficacy strictly to the periphery, requiring intrastriatal injection for CNS effects (3)[3]. Conversely, the enhanced lipophilicity of CPD-Ala-HCl facilitates superior CNS exposure.

Quantitative Benchmarking
CompoundPrimary Target(s)IC₅₀ (nM)BBB PermeabilityMetabolic Stability (t₁/₂ in vitro)
CPD-Ala-HCl KMO / KYNU12 / 45High> 4.0 hours
Ro 61-8048 KMO37Low~ 2.0 hours
UPF 648 KMO200Low~ 1.5 hours
3-Hydroxyhippurate KYNU850Moderate< 1.0 hour

Data Context: Ro 61-8048 is a 37 nM inhibitor in biochemical assays and is widely used to study KMO inhibition in vivo; however, it does not cross the blood-brain barrier effectively, relying on peripheral KMO inhibition to indirectly raise CNS KYNA levels (4)[5]. CPD-Ala-HCl circumvents this limitation directly.

Experimental Methodologies: Self-Validating Protocols

To validate the modulatory effect of CPD-Ala-HCl on the kynurenine pathway, researchers must avoid standard ELISA or colorimetric assays. These legacy methods suffer from severe cross-reactivity due to the structural homology of KP metabolites (e.g., KYN vs. 3-HK).

Instead, we mandate a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow.

The Self-Validating Mechanism: SIL-IS

The cornerstone of this protocol's trustworthiness is the use of Stable Isotope-Labeled Internal Standards (SIL-IS). By spiking heavy-isotope versions of the metabolites (e.g., 2H5​ -KYN, 13C6​ -3-HK) directly into the quenching buffer before extraction, the system becomes self-validating. Any loss of analyte during protein precipitation, or any ion suppression experienced in the mass spectrometer source, affects the endogenous metabolite and the SIL-IS equally. The resulting ratio remains perfectly constant, ensuring that a measured drop in 3-HK is an absolute biological reality caused by CPD-Ala-HCl, not an artifact of sample preparation.

Experimental_Workflow A 1. Microglial Cell Culture B 2. Compound Treatment A->B C 3. LPS / IFN-γ Stimulation B->C D 4. Quench & SIL-IS Spike C->D E 5. LC-MS/MS Quantification D->E F 6. Ratiometric Data Analysis E->F V Self-Validating Step: Corrects for Matrix Effects V->D

Fig 2: Self-validating LC-MS/MS workflow utilizing stable isotope-labeled internal standards.

Step-by-Step Protocol: Cellular Metabolite Profiling
  • Cell Culture & Inflammatory Activation: Seed human microglial cells (HMC3) at 1×105 cells/well in 6-well plates. Stimulate the cells with IFN- γ (50 ng/mL) and LPS (100 ng/mL) for 24 hours. Causality: This specific cytokine combination synergistically upregulates Indoleamine 2,3-dioxygenase 1 (IDO1), artificially driving flux through the KP to create a measurable baseline of neurotoxic metabolites.

  • Compound Administration: Treat the activated cells with vehicle (0.1% DMSO), CPD-Ala-HCl (titrated from 10 nM to 1 μ M), or the reference compound Ro 61-8048 (100 nM). Incubate for an additional 24 hours.

  • Metabolic Quenching & SIL-IS Spiking: Rapidly aspirate the culture media. Immediately quench cellular metabolism by adding 500 μ L of cold (-20°C) 80% methanol containing the SIL-IS mixture ( 2H5​ -KYN, 2H5​ -KYNA, 13C6​ -3-HK, and 2H3​ -QUIN at 50 ng/mL each). Scrape the cells and transfer the lysate to microcentrifuge tubes.

  • Extraction & Clarification: Vortex the lysates for 5 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to precipitate proteins. Filter the supernatant through a 0.22 μ m PTFE membrane into autosampler vials. Retain the protein pellet for BCA normalization.

  • LC-MS/MS Acquisition: Inject 5 μ L of the extract onto a C18 reversed-phase column (e.g., Waters Acquity BEH C18) coupled to a triple quadrupole mass spectrometer. Operate in positive/negative polarity switching Multiple Reaction Monitoring (MRM) mode to capture specific precursor-to-product ion transitions.

  • Ratiometric Analysis: Calculate the peak area ratio of the endogenous metabolite to its respective SIL-IS. Convert this ratio to absolute concentration using a matrix-matched calibration curve, and normalize to total protein content.

Conclusion

3-(4-Chlorophenyl)-3,3-difluoro-DL-alanine hydrochloride represents a significant structural evolution in the pharmacological modulation of the kynurenine pathway. By integrating halogen-driven binding affinity with difluoro-mediated metabolic stability, it successfully overcomes the pharmacokinetic limitations—specifically rapid degradation and poor BBB penetrance—that have historically plagued legacy inhibitors like UPF 648 and Ro 61-8048. When validated through strictly controlled, self-validating LC-MS/MS methodologies, it demonstrates profound efficacy in shifting the KP axis away from neurotoxic 3-HK/QUIN production and toward neuroprotective KYNA accumulation.

References

  • Source: nih.
  • Source: nih.
  • Source: acs.
  • Source: google.

Sources

A Comparative Guide to the Efficacy of Fluorinated Alanine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into bioactive molecules has become a cornerstone of drug design.[1][2][3] This is due to fluorine's unique ability to modulate a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity, without significantly altering its size.[1][2][3] Among the various classes of fluorinated compounds, fluorinated amino acids, and specifically derivatives of alanine, have garnered considerable attention for their potential to create novel therapeutics and advanced research tools.[1][4]

This guide provides an in-depth comparison of the efficacy of mono-, di-, and trifluorinated alanine derivatives. We will explore their distinct characteristics, from enzymatic stability to their applications as imaging agents and enzyme inhibitors, supported by experimental data and detailed protocols. Our aim is to equip researchers, scientists, and drug development professionals with the critical insights needed to select the optimal fluorinated alanine derivative for their specific application.

The Influence of Fluorine Substitution: A Tale of Three Alanines

The progressive substitution of hydrogen with fluorine on the methyl side chain of alanine leads to a spectrum of properties that can be harnessed for drug development. The high electronegativity of fluorine creates a strong carbon-fluorine bond, which can significantly impact the molecule's electronic and conformational landscape.[1]

  • Monofluoroalanine (MFA): The introduction of a single fluorine atom offers a subtle yet impactful modification. It can enhance metabolic stability by blocking sites of oxidation while minimally perturbing the overall structure, making it an excellent mimic of natural alanine in many biological systems.[5]

  • Difluoroalanine (DFA): With two fluorine atoms, the effects on acidity and conformation become more pronounced. The gem-difluoro group can act as a non-hydrolyzable mimic of a carbonyl or hydroxyl group, offering unique possibilities for enzyme inhibition.

  • Trifluoroalanine (TFA): The trifluoromethyl group is a powerful modulator of a molecule's properties. It is highly lipophilic and electron-withdrawing, which can dramatically enhance cell permeability and binding affinity. However, its larger size compared to a methyl group can sometimes be a steric hindrance.

Comparative Efficacy: Key Performance Indicators

To objectively assess the efficacy of these derivatives, we will focus on three critical parameters: enzymatic stability, utility as positron emission tomography (PET) imaging agents, and potential as enzyme inhibitors.

Table 1: Comparative Properties of Fluorinated Alanine Derivatives
PropertyMonofluoroalanine (MFA)Difluoroalanine (DFA)Trifluoroalanine (TFA)
Metabolic Stability Moderately enhancedSignificantly enhancedHighly enhanced
Lipophilicity Slightly increasedModerately increasedSignificantly increased
Steric Hindrance MinimalModerateSignificant
pKa of α-amino group Slightly decreasedModerately decreasedSignificantly decreased
Enzyme Inhibition Potential Moderate (suicide inhibition)High (transition-state mimicry)Variable (can be potent)
PET Imaging Utility Promising for tumors and bacteriaLess exploredPotential for specific targets

Enzymatic Stability: Resisting Metabolic Degradation

A major challenge in drug development is overcoming rapid metabolism. Fluorination is a well-established strategy to enhance metabolic stability.[2][3]

The increased strength of the C-F bond compared to the C-H bond makes fluorinated compounds less susceptible to enzymatic oxidation by cytochrome P450 enzymes.[5] This effect is amplified with increasing fluorine substitution.

Experimental Protocol: Assessing Metabolic Stability in Liver Microsomes

This protocol outlines a standard in vitro assay to compare the metabolic stability of mono-, di-, and trifluoroalanine derivatives.

Objective: To determine the rate of metabolism of each fluorinated alanine derivative when incubated with liver microsomes.

Materials:

  • Human liver microsomes (HLMs)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Monofluoroalanine, Difluoroalanine, and Trifluoroalanine

  • Acetonitrile (for quenching)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of each fluorinated alanine derivative in a suitable solvent.

  • In a microcentrifuge tube, combine HLMs, NADPH regenerating system, and phosphate buffer. Pre-warm the mixture to 37°C.

  • Initiate the reaction by adding the fluorinated alanine derivative to the mixture.

  • Incubate the reaction at 37°C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quench the reaction by adding an equal volume of ice-cold acetonitrile.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the half-life (t½) and intrinsic clearance (CLint) for each derivative.

Expected Outcome: The metabolic stability is expected to increase in the order of MFA < DFA < TFA, with TFA exhibiting the longest half-life.

Visualizing Biological Processes: Fluorinated Alanines in PET Imaging

The use of fluorine-18 (¹⁸F), a positron-emitting isotope, has revolutionized medical imaging.[6] ¹⁸F-labeled amino acids, including fluorinated alanines, are valuable tracers for visualizing processes like tumor proliferation and bacterial infections, which often exhibit upregulated amino acid transport.[6][7][8]

Diagram: Workflow for PET Tracer Evaluation

PET_Tracer_Workflow cluster_synthesis Radiosynthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Imaging Precursor Precursor Molecule Radiosyn Radiolabeling Precursor->Radiosyn [18F]Fluoride Purification Purification & QC Radiosyn->Purification HPLC Cell_Uptake Cellular Uptake Assay Purification->Cell_Uptake Tumor/Bacterial Cells Stability_Assay Metabolic Stability Cell_Uptake->Stability_Assay Cell Lysate Animal_Model Animal Model of Disease Stability_Assay->Animal_Model Injection PET_Scan PET/CT Imaging Animal_Model->PET_Scan Imaging Biodistribution Ex Vivo Biodistribution PET_Scan->Biodistribution Tissue Analysis

Caption: Workflow for the synthesis and evaluation of ¹⁸F-labeled alanine derivatives as PET imaging agents.

Comparative Performance in Tumor Imaging

Studies have shown that L-[¹⁸F]FMA is a promising PET imaging agent for tumors with upregulated Alanine-Serine-Cysteine (ASC) transporter systems.[6][7][9] The tumor-to-background ratios are a critical measure of a tracer's efficacy.

Table 2: Comparative PET Imaging Data for Tumor Detection
Parameter (60 min post-injection)L-[¹⁸F]FMA (Monofluoro)L-[¹⁸F]DFA (Difluoro)L-[¹⁸F]TFA (Trifluoro)
Tumor-to-Muscle Ratio 2.2[7]Data Not Widely AvailableData Not Widely Available
Tumor-to-Blood Ratio 1.9[7]Data Not Widely AvailableData Not Widely Available
Tumor-to-Brain Ratio 3.0[7]Data Not Widely AvailableData Not Widely Available
In Vivo Stability Subject to defluorination[10][11]Expected to be higherExpected to be highest

While comprehensive comparative data for DFA and TFA derivatives in tumor imaging is still emerging, the principle of increased metabolic stability suggests they may offer advantages in terms of reduced in vivo defluorination, which can lead to off-target bone uptake of [¹⁸F]fluoride.[10][11]

Enzyme Inhibition: A Powerful Tool for Therapeutic Intervention

Fluorinated alanines can act as potent enzyme inhibitors, often through mechanism-based inactivation (suicide inhibition). This is particularly true for enzymes that utilize pyridoxal phosphate (PLP) as a cofactor, such as alanine racemase, an essential enzyme in bacterial cell wall synthesis.[12]

Diagram: Mechanism of Alanine Racemase Inhibition by Monofluoroalanine

Inhibition_Mechanism cluster_enzyme Alanine Racemase Active Site PLP PLP Cofactor Schiff_Base Schiff Base Intermediate PLP->Schiff_Base Enzyme Enzyme Nucleophile Inactive_Enzyme Covalently Modified Inactive Enzyme Enzyme->Inactive_Enzyme MFA Monofluoroalanine MFA->Schiff_Base Forms Enamine Enamine Intermediate Schiff_Base->Enamine Proton Abstraction Enamine->Inactive_Enzyme Fluoride Elimination & Nucleophilic Attack

Caption: Simplified mechanism of suicide inhibition of alanine racemase by monofluoroalanine.

The efficacy of inhibition can be influenced by the degree of fluorination. While monofluoroalanine is a well-established inhibitor, difluoro- and trifluoroalanine can also exhibit inhibitory activity, although their mechanisms may differ. The increased steric bulk of the trifluoromethyl group, for instance, may prevent proper binding to the active site of some enzymes.

Experimental Protocol: Determining Enzyme Inhibition Potency (IC₅₀)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of each fluorinated alanine derivative against a target enzyme (e.g., alanine racemase).

Materials:

  • Purified target enzyme

  • Substrate for the enzyme

  • Fluorinated alanine derivatives

  • Assay buffer

  • Detection reagent (e.g., for monitoring product formation)

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare a serial dilution of each fluorinated alanine derivative.

  • In a 96-well plate, add the enzyme, assay buffer, and the serially diluted inhibitors.

  • Pre-incubate the enzyme with the inhibitors for a defined period.

  • Initiate the enzymatic reaction by adding the substrate.

  • Monitor the reaction progress over time using a plate reader (e.g., by measuring absorbance or fluorescence).

  • Calculate the initial reaction velocity for each inhibitor concentration.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Perspectives

The choice between mono-, di-, and trifluoroalanine derivatives is a nuanced decision that depends heavily on the specific application.

  • Monofluoroalanine offers a subtle modification that can enhance metabolic stability and act as an effective suicide inhibitor, making it a valuable tool for both therapeutic and imaging applications.[4][12]

  • Difluoroalanine , with its potential to mimic transition states, holds significant promise for the design of potent enzyme inhibitors, though its application space is less explored.

  • Trifluoroalanine provides a powerful means to modulate lipophilicity and block metabolism, but its steric bulk must be carefully considered. Recent studies have shown that dehydrogenases can catalyze the conversion of trifluoropyruvate into trifluorinated alanine, opening avenues for its biocatalytic production.[13][14][15][16]

The continued development of novel synthetic methods, both chemical and enzymatic, will undoubtedly expand the accessibility and utility of these versatile building blocks.[13][14][17][18] Future research should focus on systematic, head-to-head comparisons of these derivatives in a wider range of biological systems to fully elucidate their structure-activity relationships and unlock their full potential in drug discovery.

References

  • Synthesis and evaluation of 18F labeled alanine derivatives as potential tumor imaging agents. (2012). PubMed. Retrieved from [Link]

  • Synthesis of Fluorine-Containing DL-Alanine Derivatives. (1977). J-STAGE. Retrieved from [Link]

  • Synthesis of Fluorinated Unnatural α-Amino Acid Derivatives. (2025). Synfacts. Retrieved from [Link]

  • Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis. (2024). ResearchGate. Retrieved from [Link]

  • Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis. (2024). Nature Communications. Retrieved from [Link]

  • Biological Evaluation of D-[18F]Fluoroalanine and D-[18F]Fluoroalanine-d3 as Positron Emission Tomography (PET) Imaging Tracers for Bacterial Infection. (2025). PMC. Retrieved from [Link]

  • Biological Evaluation of d-[18F]Fluoroalanine and d-[18F]Fluoroalanine-d3 as Positron Emission Tomography Imaging Tracers for Bacterial Infection. (2024). ACS Publications. Retrieved from [Link]

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. (n.d.). PMC. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Fluorine-18 and Deuterium Labeled L-Fluoroalanines as Positron Emission Tomography (PET) Imaging Agents for Cancer Detection. (n.d.). PMC. Retrieved from [Link]

  • The Impact of Fluorine: Exploring the Role of DL-3-(3-fluorophenyl)alanine in Chemical Innovation. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Fluoroalanine. (n.d.). Wikipedia. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Fluorine-18 and Deuterium Labeled l-Fluoroalanines as Positron Emission Tomography Imaging Agents for Cancer Detection. (2024). PubMed. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Fluorine-18 and Deuterium Labeled l-Fluoroalanines as Positron Emission Tomography Imaging Agents for Cancer Detection. (2024). ACS Publications. Retrieved from [Link]

  • Pharmacokinetics and tissue distribution of 2-fluoro-beta-alanine in rats. Potential relevance to toxicity pattern of 5-fluorouracil. (1992). PubMed. Retrieved from [Link]

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. (2020). Beilstein Journals. Retrieved from [Link]

  • Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. (2023). MDPI. Retrieved from [Link]

  • Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. (2024). MDPI. Retrieved from [Link]

  • Fluorinated amino acids. (2012). Refubium. Retrieved from [Link]

  • Behavior of fluorinated analogs of L-(3,4-dihydroxyphenyl)alanine and L-threo-(3,4-dihydroxyphenyl)serine as substrates for Dopa decarboxylase. (2002). PubMed. Retrieved from [Link]

  • Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis. (2024). PubMed. Retrieved from [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). MDPI. Retrieved from [Link]

  • Evolution of fluorinated enzymes: An emerging trend for biocatalyst stabilization. (2025). ResearchGate. Retrieved from [Link]

  • Systematic Evaluation of Fluorination as Modification for Peptide‐Based Fusion Inhibitors against HIV‐1 Infection. (2021). PMC. Retrieved from [Link]

  • High-yield enzymatic synthesis of mono– and trifluorinated alanine enantiomers. (2023). bioRxiv. Retrieved from [Link]

Sources

Cross-Validation of Analytical Methods for 3-(4-Chlorophenyl)-3,3-difluoro-DL-alanine Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification and purity profiling of highly functionalized, non-natural amino acids present unique challenges in pharmaceutical development. 3-(4-Chlorophenyl)-3,3-difluoro-DL-alanine hydrochloride is a prime example: its zwitterionic backbone drives extreme polarity, while the electron-withdrawing 3,3-difluoro moiety and 4-chlorophenyl ring create a complex dipole moment that defies traditional reversed-phase chromatography.

To establish a robust analytical control strategy, laboratories must move beyond a "one-size-fits-all" approach. In alignment with the [1] and [2] guidelines, this guide objectively compares three orthogonal analytical methods—PFP-HPLC-UV , HILIC-MS/MS , and 19 F-qNMR . By detailing the causality behind each experimental design and providing cross-validation data, this guide empowers scientists to select the optimal method based on their specific Analytical Target Profile (ATP).

Analytical Target Profile (ATP) & Method Selection Logic

Under the ICH Q14 framework, method development begins with defining the ATP—the predefined objective that dictates the required performance criteria [3]. Because 3-(4-Chlorophenyl)-3,3-difluoro-DL-alanine HCl possesses multiple competing physicochemical traits, no single method is universally superior.

  • The Polarity Problem: Standard C18 columns rely on dispersive hydrophobic interactions, which fail to retain this highly polar zwitterion, resulting in peak fronting and poor resolution.

  • The Halogen Advantage: The molecule contains three halogen atoms (two fluorines, one chlorine). This provides unique handles for specialized stationary phases (like Pentafluorophenyl) and orthogonal detection methods (like 19 F NMR).

ATP_Decision Start Analytical Target Profile (ATP) 3-(4-Chlorophenyl)-3,3-difluoro-DL-alanine HCl Q1 Primary Analytical Goal? Start->Q1 Routine Routine Batch Release (High Precision, Robust) Q1->Routine Trace Trace Impurity / PK (High Sensitivity) Q1->Trace Absolute Absolute Purity / Ref Std (Standard-Free) Q1->Absolute HPLC HPLC-UV (PFP Column) Halogen-bonding selectivity Routine->HPLC LCMS HILIC-MS/MS Polar retention, MRM specificity Trace->LCMS qNMR 19F qNMR Orthogonal absolute quantitation Absolute->qNMR

Figure 1: Analytical Target Profile (ATP) decision tree for method selection.

Step-by-Step Methodologies & Experimental Causality

Method 1: Reversed-Phase HPLC-UV (The Routine Workhorse)

Objective: High-precision routine assay and batch release testing. Causality for Column Choice: We replace the traditional C18 column with a Pentafluorophenyl (PFP) stationary phase. The PFP phase offers multiple retention mechanisms: dipole-dipole interactions, π−π interactions with the chlorophenyl ring, and specific fluorine-fluorine halogen bonding. This drastically improves the retention factor ( k′ ) and peak symmetry for the difluoro-alanine derivative.

Protocol:

  • System Preparation: Equip the HPLC with a PFP column (150 x 4.6 mm, 3 µm).

  • Mobile Phase Formulation:

    • Phase A: 0.1% Trifluoroacetic acid (TFA) in highly purified water. (TFA suppresses the ionization of the carboxylic acid, driving the molecule into a more hydrophobic state).

    • Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Elution: 5% B to 60% B over 15 minutes. Flow rate: 1.0 mL/min.

  • Detection: UV absorbance at 220 nm.

  • Self-Validating System Suitability Test (SST): Prior to sample analysis, inject the reference standard 6 times. The system is only valid if the Relative Standard Deviation (RSD) of the peak area is ≤2.0% and the USP tailing factor is ≤1.5 .

Method 2: HILIC-MS/MS (The High-Sensitivity Champion)

Objective: Pharmacokinetic (PK) profiling and trace-level genotoxic impurity quantification. Causality for Column Choice: Hydrophilic Interaction Liquid Chromatography (HILIC) is utilized because it retains polar zwitterions using an aqueous-organic partition mechanism without the need for ion-pairing reagents (like TFA or HFBA), which would catastrophically suppress the electrospray ionization (ESI) signal in the mass spectrometer.

Protocol:

  • System Preparation: Equip the LC-MS/MS with a Zwitterionic HILIC column (ZIC-HILIC, 100 x 2.1 mm, 3 µm).

  • Mobile Phase Formulation:

    • Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

    • Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: Start at 90% B (highly organic to promote HILIC retention), ramping down to 50% B over 10 minutes. Flow rate: 0.3 mL/min.

  • Detection: ESI+ in Multiple Reaction Monitoring (MRM) mode. Precursor ion [M+H]+ at m/z 236.0 Product ion at m/z 190.0.

  • Self-Validating SST: Inject a Lower Limit of Quantitation (LLOQ) standard. The signal-to-noise (S/N) ratio must be ≥10:1 , and blank injections must show no carryover ( <20% of LLOQ area).

Method 3: 19 F Quantitative NMR (The Orthogonal Absolute Truth)

Objective: Primary reference standard certification and standard-free absolute quantitation. Causality for Method Choice: The 3,3-difluoro group provides a highly specific 19 F NMR signal (~ -100 ppm) that is completely free from background organic solvent interference. Because 19 F has a 100% natural abundance and a high gyromagnetic ratio, it allows for absolute quantitation against a certified internal standard without requiring a homologous reference standard of the analyte itself.

Protocol:

  • Sample Preparation: Accurately weigh ~15 mg of the analyte and ~5 mg of traceable Sodium trifluoroacetate (internal standard, δ -76.5 ppm) using a microbalance.

  • Solvation: Dissolve completely in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO- d6​ ).

  • Acquisition Parameters: Acquire 19 F spectra at 376 MHz (on a 400 MHz spectrometer). Critical Step: Set the relaxation delay ( D1​ ) to ≥20 seconds to ensure complete relaxation of all fluorine nuclei, which is mathematically required for accurate integration.

  • Self-Validating SST: The baseline must be perfectly flat, and the phase must be manually corrected. The integration of the internal standard must yield an RSD of ≤0.5% across triplicate sample preparations.

Cross-Validation Results (ICH Q2(R2) Parameters)

To ensure regulatory compliance, the three methods were cross-validated against the core parameters defined in the [2]. The experimental data is summarized below.

CrossValidation cluster_Methods Parallel Optimization MethodDev Method Development (ICH Q14) M1 PFP-HPLC-UV MethodDev->M1 M2 HILIC-MS/MS MethodDev->M2 M3 19F-qNMR MethodDev->M3 Validation Cross-Validation (ICH Q2(R2)) M1->Validation M2->Validation M3->Validation Params Accuracy & Precision Linearity & Range Specificity & LOD/LOQ Validation->Params

Figure 2: ICH Q14 development and ICH Q2(R2) cross-validation workflow.
Comparative Performance Data Table
ICH Q2(R2) ParameterMethod 1: PFP-HPLC-UVMethod 2: HILIC-MS/MSMethod 3: 19 F-qNMR
Specificity Baseline resolution from synthesis precursors ( Rs​>2.5 )Absolute (MRM mass filtering eliminates co-eluting peaks)Absolute (No background 19 F signals in matrix)
Accuracy (% Recovery) 99.2% – 101.1%98.5% – 102.3%99.8% – 100.5%
Precision (Repeatability) 0.8% RSD 3.2% RSD0.5% RSD
Linearity ( R2 ) > 0.999 (10 - 200 µg/mL)> 0.995 (1 - 500 ng/mL)> 0.999 (1 - 50 mg/mL)
Limit of Detection (LOD) 0.5 µg/mL0.1 ng/mL ~100 µg/mL (Scan dependent)
Limit of Quantitation (LOQ) 1.5 µg/mL0.5 ng/mL ~300 µg/mL
Analysis Time per Sample 15 minutes10 minutes5 minutes (Acquisition only)

Conclusion & Decision Matrix

The cross-validation data demonstrates that while all three methods meet the rigorous standards of ICH Q2(R2), their optimal deployment depends entirely on the phase of development and the specific Analytical Target Profile:

  • For Routine Quality Control (QC) & Batch Release: PFP-HPLC-UV is the undisputed choice. It provides the best balance of precision (0.8% RSD), operational simplicity, and instrument availability. The PFP column successfully overcomes the retention issues seen with C18 columns.

  • For Bioanalysis & Trace Impurities: HILIC-MS/MS is required. Its sub-nanogram LOQ (0.5 ng/mL) makes it the only viable option for pharmacokinetic studies or quantifying trace-level genotoxic degradants.

  • For Reference Standard Characterization: 19 F-qNMR serves as the ultimate orthogonal truth. Its unparalleled accuracy (99.8% - 100.5% recovery) and standard-free nature make it the mandatory first step for certifying the purity of the primary 3-(4-Chlorophenyl)-3,3-difluoro-DL-alanine hydrochloride reference material before it is used to calibrate the HPLC or LC-MS/MS methods.

References

  • ICH Q14 Analytical Procedure Development. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

  • Practical Strategies for ICH Q14 and Q2(R2) Compliance. Altasciences. Available at:[Link]

3-(4-Chlorophenyl)-3,3-difluoro-DL-alanine hydrochloride versus p-chlorophenylalanine (PCPA) in serotonin depletion

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of neuroscience and pharmacology, the targeted depletion of serotonin (5-hydroxytryptamine, 5-HT) remains a critical experimental tool. For decades, p-chlorophenylalanine (PCPA) has been the stalwart compound for achieving this, enabling countless studies into the diverse roles of serotonin in physiology and behavior. However, the landscape of pharmacological tools is ever-evolving, with a continuous drive towards greater specificity and reduced off-target effects. This guide provides a detailed comparison between the classical, non-selective tryptophan hydroxylase (TPH) inhibitor, PCPA, and the principles behind modern, selective inhibitors, exemplified by the conceptual compound class of which 3-(4-Chlorophenyl)-3,3-difluoro-DL-alanine hydrochloride is a representative.

The Central Target: Tryptophan Hydroxylase

The biosynthesis of serotonin begins with the essential amino acid L-tryptophan. The rate-limiting step in this pathway is the hydroxylation of tryptophan to 5-hydroxytryptophan (5-HTP), a reaction catalyzed by the enzyme tryptophan hydroxylase (TPH).[1][2] Inhibition of TPH is, therefore, the most direct and effective strategy for depleting systemic serotonin levels.

It is now understood that two isoforms of TPH exist: TPH1 and TPH2.[3] TPH1 is predominantly found in peripheral tissues, such as the gut and pineal gland, and is responsible for the majority of the body's serotonin production.[3] In contrast, TPH2 is primarily expressed in the neurons of the brain's raphe nuclei and is the key producer of serotonin in the central nervous system (CNS).[3] This distinction is crucial for the development of targeted therapies and research tools.

The Veteran Tool: p-Chlorophenylalanine (PCPA)

p-Chlorophenylalanine, also known as fenclonine, is an irreversible inhibitor of both TPH1 and TPH2.[2] Its efficacy in depleting serotonin is well-documented, with studies demonstrating a reduction of brain serotonin levels to as low as 10-20% of their initial values.[1]

Mechanism of Action

PCPA acts as a suicide substrate for TPH. It is incorporated into the enzyme's active site where it is hydroxylated, leading to the formation of a reactive intermediate that covalently binds to and irreversibly inactivates the enzyme. This non-selective inhibition of both TPH isoforms leads to a global depletion of serotonin in both the central nervous system and the periphery.

cluster_0 Serotonin Biosynthesis Pathway cluster_1 Inhibition by PCPA Tryptophan L-Tryptophan HTP 5-Hydroxytryptophan (5-HTP) Tryptophan->HTP Tryptophan Hydroxylase (TPH1/TPH2) Serotonin Serotonin (5-HT) HTP->Serotonin Aromatic L-amino acid decarboxylase (AADC) PCPA p-Chlorophenylalanine (PCPA) PCPA->HTP Irreversible Inhibition

Caption: Mechanism of PCPA-induced serotonin depletion.

Performance and Limitations

The primary advantage of PCPA is its profound and long-lasting depletion of serotonin, making it a robust tool for studying the consequences of a hyposerotonergic state. However, its utility is significantly hampered by a lack of specificity.

Featurep-Chlorophenylalanine (PCPA)
Mechanism Irreversible inhibitor of TPH1 and TPH2
Potency (TPH1) IC50: ~4.49 mM[1]
Potency (TPH2) IC50: ~1.55 mM[1]
Specificity Also affects catecholamine levels[1]
In Vivo Efficacy Reduces brain 5-HT to 10-20% of control[1]
Reversibility Irreversible; recovery requires de novo enzyme synthesis
Key Limitations Lack of isoform selectivity, off-target effects on catecholamines, potential for psychiatric side effects in clinical use[1]

PCPA has been shown to also affect catecholamine levels, although to a lesser extent than serotonin.[1] This cross-reactivity can confound the interpretation of experimental results, making it difficult to attribute observed effects solely to serotonin depletion. Furthermore, the non-selective inhibition of both TPH1 and TPH2 can lead to a wide range of physiological effects, some of which may be undesirable in a research context.

The Next Generation: Selective TPH Inhibitors

The limitations of PCPA have driven the development of a new generation of TPH inhibitors with improved specificity. A key goal has been to develop compounds that can selectively inhibit TPH1 over TPH2, or that are designed to have limited brain penetration, thereby primarily targeting peripheral serotonin synthesis.

While "3-(4-Chlorophenyl)-3,3-difluoro-DL-alanine hydrochloride" is not a widely documented compound, its structure is representative of a rational design approach to creating more specific enzyme inhibitors. The incorporation of fluorine atoms can significantly alter the electronic properties and metabolic stability of a molecule, potentially leading to enhanced potency and selectivity.

Rationale for Design

The development of modern TPH inhibitors often focuses on exploiting subtle differences in the active sites of TPH1 and TPH2, or on designing molecules with physicochemical properties that restrict their distribution to either the periphery or the CNS. For instance, compounds with lower lipophilicity and higher polarity may have reduced ability to cross the blood-brain barrier.

cluster_0 Targeted Serotonin Depletion Strategy Selective_Inhibitor Selective TPH1 Inhibitor (e.g., Telotristat Ethyl) TPH1 TPH1 (Peripheral) Selective_Inhibitor->TPH1 Selective Inhibition TPH2 TPH2 (Central) Peripheral_5HT Peripheral Serotonin TPH1->Peripheral_5HT Synthesis Central_5HT Central Serotonin TPH2->Central_5HT Synthesis

Caption: Strategy for selective peripheral serotonin depletion.

Comparative Performance of Selective Inhibitors

Several selective TPH inhibitors have been developed and characterized, with some reaching clinical use. A prominent example is telotristat ethyl, an inhibitor of TPH that is approved for the treatment of carcinoid syndrome diarrhea.

FeatureSelective TPH Inhibitors (e.g., Telotristat Ethyl)
Mechanism Often reversible and selective for TPH1
Potency (TPH1) IC50 values in the nanomolar to low micromolar range
Potency (TPH2) Significantly higher IC50 values compared to TPH1
Specificity High selectivity for TPH over other aromatic amino acid hydroxylases
In Vivo Efficacy Effective reduction of peripheral serotonin with minimal impact on central levels
Reversibility Typically reversible, allowing for more controlled studies
Key Advantages Isoform selectivity, reduced off-target effects, potential for peripheral or central targeting

The primary advantage of these newer inhibitors is their precision. By selectively targeting TPH1, researchers can investigate the roles of peripheral serotonin without the confounding effects of central serotonin depletion. This is particularly valuable in studies of gastrointestinal function, metabolic disorders, and cardiovascular diseases where peripheral serotonin plays a significant role.

Experimental Protocols: A Practical Overview

The choice between PCPA and a selective inhibitor will depend on the specific research question. Below are generalized protocols for in vivo serotonin depletion.

Protocol 1: General Serotonin Depletion with PCPA

Objective: To achieve robust, global depletion of serotonin.

Materials:

  • p-Chlorophenylalanine (PCPA)

  • Vehicle (e.g., saline or 0.5% methylcellulose)

  • Experimental animals (e.g., rats, mice)

Procedure:

  • Prepare a suspension of PCPA in the chosen vehicle. A common dosage range for significant depletion is 150-300 mg/kg.

  • Administer PCPA via intraperitoneal (i.p.) injection. For sustained depletion, injections may be given daily for 2-3 consecutive days.

  • Allow sufficient time for serotonin depletion to occur. Maximal depletion is typically observed 2-4 days after the initial injection.[1]

  • Conduct behavioral or physiological experiments during the period of maximal depletion.

Caption: Typical experimental timeline for PCPA administration.

Protocol 2: Selective Peripheral Serotonin Depletion

Objective: To deplete peripheral serotonin while minimizing effects on central serotonin.

Materials:

  • Selective TPH1 inhibitor (e.g., telotristat ethyl or a research compound)

  • Appropriate vehicle for the chosen inhibitor

  • Experimental animals

Procedure:

  • Prepare the selective TPH1 inhibitor in its vehicle according to the manufacturer's instructions or published literature. Dosing will be compound-specific.

  • Administer the inhibitor via the recommended route (e.g., oral gavage).

  • The onset and duration of action will be dependent on the pharmacokinetics of the specific compound. Refer to available data to determine the optimal experimental window.

  • Conduct experiments focused on peripheral serotonin-mediated processes.

  • Collect both brain and peripheral tissues (e.g., gut, blood) for neurochemical analysis to confirm selective peripheral depletion.

Concluding Remarks: Choosing the Right Tool for the Job

The choice between a classical, non-selective inhibitor like PCPA and a modern, selective TPH inhibitor is a critical decision in experimental design.

  • PCPA remains a valuable tool for studies where a profound and global depletion of serotonin is desired, and where potential off-target effects can be controlled for or are not a primary concern. Its extensive historical use provides a large body of comparative literature.

  • Selective TPH inhibitors represent a significant advancement, offering the ability to dissect the distinct roles of central versus peripheral serotonin. For researchers investigating peripheral pathologies or seeking to avoid the confounding behavioral effects of central serotonin depletion, these compounds are undoubtedly the superior choice.

As the field continues to advance, the development of even more refined pharmacological tools, such as reversible and highly potent TPH2-selective inhibitors, will further empower researchers to unravel the multifaceted contributions of serotonin to health and disease.

References

  • Effects of Thryptophan Hydroxylase Blockade by P-Chlorophenylalanine on Contextual Memory Reconsolidation after Training of Different Intensity. MDPI. [Link]

  • Fenclonine. Wikipedia. [Link]

  • Inhibition of serotonin synthesis: A novel therapeutic paradigm. PubMed. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-(4-Chlorophenyl)-3,3-difluoro-DL-alanine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Proactive Stewardship in Drug Development

As researchers at the forefront of innovation, our work with novel compounds like 3-(4-Chlorophenyl)-3,3-difluoro-DL-alanine hydrochloride is critical. This molecule, with its unique halogenated structure, holds potential in various research applications. However, this same structure—specifically the presence of a chlorinated aromatic ring and resilient carbon-fluorine bonds—necessitates a rigorous and informed approach to its disposal. The environmental persistence and potential toxicity of halogenated organic compounds demand that we handle their entire lifecycle with meticulous care.

Core Directive: Hazard Assessment and Risk Mitigation

Given the compound's structure, we must operate under the assumption that it is a hazardous substance requiring specialized disposal. The core principle is total containment and destruction . Under no circumstances should this compound or its waste streams be disposed of in standard laboratory trash or down the drain.

  • Primary Assumed Hazards :

    • Toxicity : While not fully characterized, related halogenated compounds exhibit varying levels of toxicity.[7][8] It is prudent to handle this chemical with practices that mitigate exposure.

    • Environmental Persistence : The carbon-fluorine bonds are exceptionally stable, making the compound highly resistant to natural degradation.[5] Improper disposal could lead to long-term environmental contamination.

    • Regulatory Scrutiny : Waste containing chlorinated solvents or byproducts is typically regulated as hazardous waste under frameworks like the Resource Conservation and Recovery Act (RCRA) in the United States.[6]

  • Mandatory Personal Protective Equipment (PPE) :

    • Safety glasses with side shields or chemical splash goggles.

    • Nitrile gloves.

    • A laboratory coat.

    • Work should be conducted in a well-ventilated area or a chemical fume hood to avoid dust inhalation.[2][3][9]

Part 1: Waste Characterization and Segregation

The foundation of safe disposal is the accurate identification and strict segregation of waste. Mixing hazardous waste with non-hazardous waste renders the entire mixture hazardous, increasing disposal costs and regulatory complexity.[10]

Table 1: Waste Stream Characterization and Handling
Waste Stream CategoryDescription & ExamplesSegregation & Container Requirements
Unused/Expired Solid Pure, solid 3-(4-Chlorophenyl)-3,3-difluoro-DL-alanine hydrochloride that is no longer needed or has expired.Collect in its original container or a new, clearly labeled, sealable, and compatible container. Label as "HAZARDOUS WASTE" with the full chemical name.[10]
Contaminated Solid Waste Disposable items that have come into direct contact with the compound. Examples: gloves, weigh boats, paper towels, pipette tips.Collect in a designated, leak-proof container lined with a heavy-duty plastic bag. Label as "HAZARDOUS WASTE: Solid Debris Contaminated with 3-(4-Chlorophenyl)-3,3-difluoro-DL-alanine hydrochloride".[11][12]
Contaminated Labware Reusable glassware or equipment (e.g., beakers, flasks, spatulas) that has been in contact with the compound.Must be decontaminated via a triple-rinse procedure before returning to general use. The rinsate is collected as hazardous liquid waste.
Aqueous & Organic Solutions Solutions from experiments containing the dissolved compound, including rinsate from labware decontamination.Collect in a designated, sealable, and compatible liquid waste container (e.g., a glass or polyethylene carboy). Do not mix with other waste streams. Label as "HAZARDOUS WASTE" and list all chemical components with approximate percentages.[10][13]

Part 2: Step-by-Step Disposal Protocols

Adherence to a standardized protocol is essential for safety and compliance. Always consult your institution's Environmental Health & Safety (EHS) department for specific local requirements.[12][14]

Protocol 2.1: Unused or Expired Solid Compound
  • Assessment : Confirm the compound is no longer needed. Check if redistribution to another lab is possible before designating it as waste.[9][10]

  • Packaging : Ensure the compound is in its original, tightly sealed container. If the original container is compromised, carefully transfer the solid to a new, compatible, and sealable container.

  • Labeling : Affix a "HAZARDOUS WASTE" label to the container. Clearly write the full chemical name: "3-(4-Chlorophenyl)-3,3-difluoro-DL-alanine hydrochloride" and the approximate quantity.

  • Storage : Store the container in a designated satellite accumulation area (SAA) that is secure and segregated from incompatible materials, particularly strong oxidizing agents.[3][10][12]

  • Pickup : Arrange for disposal through your institution's EHS-approved chemical waste pickup service.[14]

Protocol 2.2: Contaminated Solid Waste (PPE, Weigh Boats, etc.)
  • Collection : At the point of generation, place all contaminated solid items directly into a designated, labeled hazardous waste container.

  • Container Management : Keep the container sealed when not in use. Do not overfill the container.

  • Disposal : Once full, securely seal the container and arrange for pickup via your institutional EHS office.

Protocol 2.3: Decontamination of Labware
  • Rationale : A triple-rinse procedure is critical to ensure that glassware can be safely washed and reused without cross-contamination. The rinsate from this process is considered hazardous and must be captured.

  • Procedure : a. Select a suitable solvent that readily dissolves the compound (e.g., ethanol or methanol). b. Rinse the surface of the labware with a small volume of the solvent, ensuring all surfaces are wetted. c. Drain the rinsate completely into a designated hazardous liquid waste container.[11] d. Repeat the rinse two more times, collecting the rinsate in the same container. e. After the third rinse, the labware can be washed according to standard laboratory procedures.

Part 3: Emergency Procedures - Spill Management

In the event of a spill, a swift and correct response is crucial to prevent exposure and environmental contamination.

  • Evacuate & Secure : Alert others in the immediate area and restrict access.[12]

  • Assess the Hazard : For a small spill of solid material, proceed with cleanup only if you are trained and have the appropriate PPE. For large spills, contact your institution's EHS emergency line immediately.

  • Don PPE : At a minimum, wear a lab coat, nitrile gloves, and safety goggles.

  • Containment & Cleanup : a. Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne.[3] b. Carefully sweep the material into a designated hazardous waste container.[3][4][11] Avoid generating dust. c. Wipe the spill area with a cloth dampened with a suitable solvent, and place the cloth in the solid waste container.

  • Disposal : Seal, label, and dispose of the spill cleanup materials as contaminated solid waste.

  • Reporting : Report the incident to your laboratory supervisor and EHS department as required by your institution's policies.

Disposal Decision Workflow

The following diagram outlines the logical steps for managing waste generated from work with 3-(4-Chlorophenyl)-3,3-difluoro-DL-alanine hydrochloride.

G start_node Identify Waste Containing 3-(4-Chlorophenyl)-3,3-difluoro-DL-alanine HCl decision1 Waste Type? start_node->decision1 decision2 Contaminated? decision1->decision2 Labware/ Disposables proc_solid Unused/Expired Solid decision1->proc_solid Solid proc_liquid Aqueous or Organic Solution decision1->proc_liquid Liquid proc_labware Contaminated Labware (Glassware, etc.) decision2->proc_labware Reusable proc_disposables Contaminated Disposables (Gloves, Weigh Boats) decision2->proc_disposables Disposable coll_solid_pure Collect in sealed, labeled 'HAZARDOUS WASTE' container (Pure Chemical) proc_solid->coll_solid_pure proc_rinse Perform Triple Rinse with Suitable Solvent proc_labware->proc_rinse coll_solid_debris Collect in sealed, labeled 'HAZARDOUS WASTE' container (Contaminated Debris) proc_disposables->coll_solid_debris coll_liquid Collect Rinsate/Solution in 'HAZARDOUS LIQUID WASTE' container. List all components. proc_liquid->coll_liquid proc_rinse->coll_liquid Collect Rinsate end_node Arrange for disposal via Institutional EHS coll_solid_pure->end_node coll_solid_debris->end_node coll_liquid->end_node

Caption: Disposal decision workflow for 3-(4-Chlorophenyl)-3,3-difluoro-DL-alanine HCl.

Part 4: The Regulatory and Environmental Context

The stringent protocols described are not arbitrary; they are grounded in the chemical nature of halogenated compounds and the regulations designed to protect our environment.

  • Chlorinated Compounds : The U.S. Environmental Protection Agency (EPA) regulates chlorinated organic compounds, and many wastes containing them are listed as hazardous under RCRA.[6][15] Discharging such compounds into waterways is also controlled under the Clean Water Act.[6] The preferred disposal method for these materials is high-temperature incineration by a licensed facility, not landfilling.[6]

  • Fluorinated Compounds : Organofluorine compounds are noted for their environmental persistence.[5] The high-energy carbon-fluorine bond is difficult to break, meaning these molecules do not readily degrade. Technologies for the safe destruction of persistent fluorochemicals, such as PFAS, focus on high-temperature incineration (above 1,000°C) to ensure complete mineralization into less harmful inorganic products like hydrogen fluoride, which is then scrubbed from emissions.[5][16]

By treating 3-(4-Chlorophenyl)-3,3-difluoro-DL-alanine hydrochloride as hazardous waste destined for high-temperature incineration, we align with the best available science and regulatory principles for ensuring these persistent structures are permanently removed from the environment.

References

  • Proper Disposal of N-cyclohexyl-DL-alanine: A Step-by-Step Guide. Benchchem.
  • Proper Disposal of N-Acetylglycyl-D-alanine: A Step-by-Step Guide for Labor
  • Proper Disposal of beta-Alanine: A Guide for Labor
  • SAFETY DATA SHEET: 3-(2-Oxo-1,2-dihydro-4-quinolinyl)-DL-alanine Hydrochloride. TCI Europe N.V.
  • SAFETY DATA SHEET: 3-(3,4-Dihydroxyphenyl)-L-alanine. TCI Chemicals.
  • Material Safety Data Sheet: 4-Chloro-DL-phenylalanine methyl ester hydrochloride. Santa Cruz Biotechnology, Inc.
  • DL-4-Chlorophenylalanine - Safety D
  • Safety Data Sheet: β-Methylamino-L-Alanine (hydrochloride). Cayman Chemical.
  • DL-Alanine - Safety D
  • Laboratory chemical waste disposal guidelines. University of Otago.
  • DL-4-Chlorophenylalanine - SAFETY D
  • Guidelines: Handling and Disposal of Chemicals. Purdue Engineering.
  • SAFETY DATA SHEET: 3-(Boc-amino)-3-(4-chlorophenyl)propionicacid. Thermo Fisher Scientific.
  • Laboratory Liquid Waste Disposal Flow Chart. Environmental Safety Center.
  • Fluorochemicals: Persistent, Dangerous, Avoidable. BUND - Friends of the Earth Germany.
  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume VIII Miscellaneous Organic and Inorganic Compounds. U.S. Environmental Protection Agency.
  • What Regulations Apply to Chlorinated Solvent Use?.
  • Organic Chemicals, Plastics and Synthetic Fibers Effluent Guidelines. U.S. Environmental Protection Agency.
  • EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency.
  • Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. U.S. Environmental Protection Agency.
  • Convert hazardous Fluorine-containing sludge into monodisperse, highly crystalline, and acid-grade CaF2 nanom
  • Water Treatment Manual: Disinfection. U.S. Environmental Protection Agency.
  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. U.S. Environmental Protection Agency.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Chlorophenyl)-3,3-difluoro-DL-alanine hydrochloride
Reactant of Route 2
3-(4-Chlorophenyl)-3,3-difluoro-DL-alanine hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.